BZiPAR
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C70H88Cl2N14O13 |
|---|---|
分子量 |
1404.4 g/mol |
IUPAC名 |
benzyl N-[(2S,3R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[6'-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S,3R)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]carbamate;dihydrochloride |
InChI |
InChI=1S/C70H86N14O13.2ClH/c1-5-41(3)57(81-68(92)94-39-43-19-9-7-10-20-43)63(89)83-35-17-27-53(83)61(87)79-51(25-15-33-75-66(71)72)59(85)77-45-29-31-49-55(37-45)96-56-38-46(30-32-50(56)70(49)48-24-14-13-23-47(48)65(91)97-70)78-60(86)52(26-16-34-76-67(73)74)80-62(88)54-28-18-36-84(54)64(90)58(42(4)6-2)82-69(93)95-40-44-21-11-8-12-22-44;;/h7-14,19-24,29-32,37-38,41-42,51-54,57-58H,5-6,15-18,25-28,33-36,39-40H2,1-4H3,(H,77,85)(H,78,86)(H,79,87)(H,80,88)(H,81,92)(H,82,93)(H4,71,72,75)(H4,73,74,76);2*1H/t41-,42-,51+,52+,53+,54+,57+,58+;;/m1../s1 |
InChIキー |
NRNXYRMTOZVNOC-VJMXUCABSA-N |
異性体SMILES |
CC[C@@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H]([C@H](C)CC)NC(=O)OCC7=CC=CC=C7)C8=CC=CC=C8C(=O)O4)NC(=O)OCC9=CC=CC=C9.Cl.Cl |
正規SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)C(CCCN=C(N)N)NC(=O)C6CCCN6C(=O)C(C(C)CC)NC(=O)OCC7=CC=CC=C7)C8=CC=CC=C8C(=O)O4)NC(=O)OCC9=CC=CC=C9.Cl.Cl |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to BZiPAR: A Fluorogenic Substrate for Monitoring Protease Activity
BZiPAR , fully known as Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride , is a highly sensitive and cell-permeant fluorogenic substrate designed for the detection of trypsin and trypsin-like serine proteases, as well as certain lysosomal proteases.[1] Its utility in biochemical and cell-based assays makes it a valuable tool for researchers in drug discovery and life sciences. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of its application in studying cellular pathways.
Core Principles and Mechanism of Action
This compound's design is centered around the fluorophore Rhodamine 110, which is flanked by two identical peptide sequences (isoleucyl-prolyl-arginine). In its intact, bis-amide form, the Rhodamine 110 core is non-fluorescent due to self-quenching. Upon enzymatic cleavage of the peptide chains by target proteases, a two-step reaction ensues. The first cleavage event yields a fluorescent mono-amide intermediate, and the subsequent cleavage of the second peptide releases the highly fluorescent Rhodamine 110 molecule.[2] The increase in fluorescence intensity is directly proportional to the rate of enzymatic activity, allowing for real-time kinetic measurements. The excitation and emission maxima of the final product, Rhodamine 110, are approximately 498 nm and 521 nm, respectively, making it compatible with standard fluorescence detection instrumentation, including microplate readers, fluorometers, and flow cytometers.[2]
Quantitative Data
While specific Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the enzymatic cleavage of this compound by trypsin and lysosomal proteases are not extensively documented in publicly available literature, data for structurally related Rhodamine 110-based substrates and other trypsin substrates provide a valuable reference for experimental design. The kinetic parameters of trypsin are known to vary depending on the substrate, enzyme source, and assay conditions.
For comparative purposes, the kinetic parameters for the hydrolysis of other trypsin substrates are presented below. Researchers should determine the specific kinetic parameters for this compound under their experimental conditions.
| Substrate | Enzyme Source | Km (mM) | Vmax (mM min-1 mg enzyme-1) | Reference |
| Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA) | Immobilized Trypsin | 0.12 | 0.079 | [3] |
| Benzoyl-L-arginine ethyl ester (BAEE) | Pancreatic Porcine Trypsin | 1.35 - 27.62 | 4.15 - 52.55 | [4] |
| Nα-Boc-L-Gln-L-Ala-L-Arg-p-nitroanilide (Boc-QAR-pNA) | Trypsin | Not specified | Not specified | [5] |
Experimental Protocols
The cell-permeant nature of this compound allows for its application in both in vitro and in vivo (cell-based) assays to monitor protease activity.
In Vitro Trypsin Activity Assay
This protocol outlines the determination of trypsin activity in a purified enzyme preparation using a fluorescence microplate reader.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Trypsin (e.g., bovine pancreas) stock solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with excitation at ~485 nm and emission at ~520 nm
Procedure:
-
Prepare Working Solutions:
-
Dilute the this compound stock solution in Assay Buffer to the desired final concentrations (a range of concentrations is recommended for kinetic studies).
-
Dilute the trypsin stock solution in Assay Buffer to the desired concentration.
-
-
Assay Setup:
-
Pipette 50 µL of Assay Buffer into each well.
-
Add 25 µL of the diluted this compound solution to each well.
-
Include control wells:
-
Blank: 75 µL of Assay Buffer.
-
No Enzyme Control: 50 µL of Assay Buffer and 25 µL of this compound solution.
-
-
-
Initiate Reaction:
-
Add 25 µL of the diluted trypsin solution to the appropriate wells.
-
The total reaction volume will be 100 µL.
-
-
Measurement:
-
Immediately place the microplate in the reader, pre-set to the desired temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank and no-enzyme controls) from the experimental values.
-
Plot the fluorescence intensity versus time to determine the initial reaction velocity (V₀).
-
For kinetic studies, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Intracellular Protease Activity Assay using Flow Cytometry
This protocol describes the measurement of intracellular protease activity in live cells.
Materials:
-
Cells of interest (suspension or adherent)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer with a 488 nm laser for excitation and a FITC-compatible emission filter (~530/30 nm)
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
If using adherent cells, detach them using a gentle method (e.g., trypsin-free dissociation buffer) to minimize protease-related artifacts.
-
Wash the cells with PBS and resuspend them in complete culture medium at a concentration of approximately 1 x 10⁶ cells/mL.
-
-
Cell Staining:
-
Add this compound stock solution to the cell suspension to achieve a final concentration typically in the low micromolar range (optimization is recommended).
-
Incubate the cells at 37°C in a CO₂ incubator for a predetermined time (e.g., 30-60 minutes), protected from light.
-
Include appropriate controls:
-
Unstained cells: Cells without this compound.
-
Inhibitor control: Cells pre-treated with a known protease inhibitor before adding this compound.
-
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with cold PBS to remove excess this compound.
-
Resuspend the cells in cold PBS or a suitable flow cytometry buffer.
-
Analyze the cells on a flow cytometer, acquiring data from the FITC channel.
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter properties.
-
Analyze the fluorescence intensity of the gated population to determine the level of intracellular protease activity.
-
Mandatory Visualizations
Signaling Pathway of Protease-Activated Receptor (PAR) Activation
Proteases like trypsin play a crucial role in cell signaling by activating Protease-Activated Receptors (PARs). The following diagram illustrates the general mechanism of PAR activation.
Caption: General mechanism of Protease-Activated Receptor (PAR) activation by trypsin.
Experimental Workflow for In Vitro Trypsin Kinetic Analysis
The following diagram outlines the key steps in determining the kinetic parameters of trypsin using this compound.
Caption: Workflow for determining trypsin kinetic parameters using this compound.
Logical Relationship of this compound Cleavage and Fluorescence
This diagram illustrates the principle of fluorescence generation upon enzymatic cleavage of this compound.
References
- 1. biotium.com [biotium.com]
- 2. Invitrogen Rhodamine 110, bis-(CBZ-L-Isoleucyl-L-Prolyl-L-Arginine Amide), Dihydrochloride (this compound) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 3. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to BZiPAR: A Fluorogenic Substrate for Monitoring Protease Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BZiPAR (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride) is a highly sensitive and cell-permeant fluorogenic substrate used for the detection and quantification of trypsin and lysosomal protease activity.[1][2][3][4] Its utility extends to both in vitro enzyme kinetics studies and in situ monitoring of intracellular protease activity in living cells. The core of this compound's function lies in its molecular design: a non-fluorescent bis-amide derivative of rhodamine 110. Upon enzymatic cleavage of the peptide side chains by target proteases, the highly fluorescent product, Rhodamine 110, is released. This process provides a direct and quantifiable measure of protease activity.
Chemical Structure and Properties
This compound is a complex molecule composed of a central rhodamine 110 fluorophore symmetrically conjugated to two tripeptide sequences (isoleucyl-prolyl-arginine) which are further protected by a carboxybenzyl (CBZ) group at the N-terminus.
Chemical Structure:
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Full Chemical Name | Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride | [1][2][3][4] |
| Molecular Formula | C₇₀H₈₈Cl₂N₁₄O₁₃ | [1] |
| Molecular Weight | 1404.5 g/mol | [1] |
| Appearance | Off-white to pink solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store at 4°C and protect from light | [1] |
| Excitation Wavelength (product) | ~496 nm | [1] |
| Emission Wavelength (product) | ~520 nm | [1] |
Mechanism of Action and Enzymatic Hydrolysis
This compound itself is essentially non-fluorescent. The quenching of the rhodamine 110 core is due to the presence of the two bulky peptide side chains. Proteases, such as trypsin, recognize and cleave the amide bonds at the carboxyl side of the arginine residues in the peptide chains.[5]
The enzymatic hydrolysis of this compound is a two-step process:
-
Initial Cleavage: A protease cleaves one of the peptide chains, resulting in a mono-amide intermediate. This initial cleavage event leads to a significant increase in fluorescence.
-
Second Cleavage: The second peptide chain is subsequently cleaved from the mono-amide intermediate, releasing the fully fluorescent Rhodamine 110. This second cleavage further enhances the fluorescence signal.
The intensity of the emitted fluorescence is directly proportional to the rate of enzymatic cleavage, allowing for the quantitative determination of protease activity.
Caption: Enzymatic cleavage of this compound by a protease.
Quantitative Data: Enzyme Kinetics
General Kinetic Parameters for Trypsin with other substrates:
To provide a contextual understanding, the kinetic parameters for trypsin with other common substrates are presented below. It is important to note that these values will differ for this compound.
| Substrate | Km (mM) | Vmax (units) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Benzoyl-L-arginine ethyl ester (BAEE) | 1.35 - 27.62 | 4.15 - 52.55 (µmol/min/mg) | 3.53 - 10.95 | 3.97 x 10⁶ - 5.48 x 10⁷ | [6] |
| Nα-benzoyl-DL-arginine-p-nitroanilide (BAPNA) | 0.12 | 0.079 (mM/min/mg) | - | - | [7] |
| Boc-Gln-Ala-Arg-MCA | 5.99 | 35,270 (nmol/L/min) | - | - | [8] |
Experimental Protocols
In Vitro Trypsin Activity Assay
This protocol provides a general framework for determining the kinetic parameters of trypsin using this compound. The exact concentrations and incubation times may need to be optimized for specific experimental conditions.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Trypsin solution of known concentration (in appropriate buffer, e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.2)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.2)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~496 nm, Emission: ~520 nm)
Procedure:
-
Prepare a dilution series of this compound in assay buffer. The final concentrations should typically span a range from below to above the expected Km value.
-
Pipette 50 µL of each this compound dilution into the wells of the 96-well plate. Include wells with assay buffer only as a blank control.
-
Initiate the reaction by adding 50 µL of the trypsin solution to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 15-30 minutes).
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.
-
Determine Km and Vmax by fitting the V₀ versus substrate concentration data to the Michaelis-Menten equation using a suitable software package (e.g., GraphPad Prism).
Caption: Workflow for in vitro determination of trypsin kinetics using this compound.
Intracellular Lysosomal Protease Activity Assay
This protocol provides a general guideline for measuring lysosomal protease activity in living cells using this compound. Optimization of cell type, this compound concentration, and incubation time is recommended.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
-
(Optional) Lysosomal protease inhibitor (e.g., leupeptin) as a negative control
-
(Optional) LysoTracker dye to confirm lysosomal localization
Procedure:
-
Seed cells in a suitable culture vessel (e.g., 96-well plate for microscopy or T-25 flask for flow cytometry) and allow them to adhere and grow to the desired confluency.
-
Prepare a working solution of this compound in pre-warmed complete cell culture medium. The final concentration typically ranges from 1-10 µM.
-
(Optional) Pre-treat a subset of cells with a lysosomal protease inhibitor for a sufficient time to inhibit enzyme activity.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the this compound-containing medium to the cells and incubate at 37°C in a CO₂ incubator for a predetermined time (e.g., 30-60 minutes).
-
Wash the cells twice with PBS to remove any excess this compound.
-
Analyze the cells using either fluorescence microscopy or flow cytometry to detect the fluorescence of Rhodamine 110.
-
Microscopy: Capture images using appropriate filter sets for Rhodamine 110.
-
Flow Cytometry: Harvest the cells (if adherent), resuspend in PBS, and analyze the fluorescence intensity on a per-cell basis.
-
Caption: Workflow for measuring intracellular protease activity using this compound.
Applications in Drug Development and Disease Research
The ability to measure protease activity is critical in various areas of biomedical research and drug development. This compound serves as a valuable tool in these fields.
Drug Discovery
-
High-Throughput Screening: this compound can be employed in high-throughput screening campaigns to identify novel inhibitors of specific proteases. A decrease in the fluorescence signal in the presence of a test compound would indicate potential inhibitory activity.
-
Mechanism of Action Studies: For compounds identified as protease inhibitors, this compound can be used in kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Lysosomal Storage Diseases
Lysosomal storage diseases (LSDs) are a group of inherited metabolic disorders caused by defects in lysosomal function, often involving deficient activity of specific lysosomal enzymes, including proteases.[9] While direct evidence of this compound's use in specific LSD research is limited in the provided search results, its properties make it a potentially powerful tool for studying these conditions.
-
Monitoring Disease Progression: In cell or animal models of LSDs characterized by altered lysosomal protease activity, this compound could be used to monitor the progression of the disease at a cellular level.
-
Evaluating Therapeutic Efficacy: For therapeutic strategies aimed at restoring lysosomal function in LSDs (e.g., enzyme replacement therapy, gene therapy), this compound could be used to assess the restoration of protease activity in treated cells.[10]
Signaling Pathway Context:
The proper functioning of lysosomal proteases is integral to cellular homeostasis, including protein turnover, autophagy, and antigen presentation. In LSDs, the accumulation of undigested substrates can lead to a cascade of downstream signaling events, including inflammation and apoptosis. By providing a measure of lysosomal protease activity, this compound can help to elucidate the functional consequences of lysosomal dysfunction on these signaling pathways.
Caption: Role of this compound in studying lysosomal storage disease pathways.
Conclusion
This compound is a versatile and sensitive tool for the study of trypsin and lysosomal protease activity. Its cell-permeability and fluorogenic nature make it suitable for a wide range of applications, from fundamental enzyme kinetics to the investigation of complex cellular processes in health and disease. For researchers in drug discovery and those studying lysosomal storage diseases, this compound offers a valuable method for quantifying protease activity and evaluating the efficacy of potential therapeutic interventions.
References
- 1. biotium.com [biotium.com]
- 2. Biotium RHODAMINE 110 this compound 5mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. RHODAMINE 110 this compound 5mg - Biotium [bioscience.co.uk]
- 4. Invitrogen Rhodamine 110, bis-(CBZ-L-Isoleucyl-L-Prolyl-L-Arginine Amide), Dihydrochloride (this compound) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.fi]
- 5. benchchem.com [benchchem.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jascoinc.com [jascoinc.com]
- 9. Frontiers | Gene therapy for lysosomal storage diseases: Current clinical trial prospects [frontiersin.org]
- 10. Gene Therapy for Lysosomal Storage Disorders: Ongoing Studies and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
BZiPAR as a Protease Substrate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
BZiPAR (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride) is a highly sensitive fluorogenic substrate utilized in the detection and quantification of protease activity, particularly that of serine proteases such as trypsin and certain lysosomal proteases. Its mechanism of action relies on the enzymatic cleavage of amide bonds, which liberates the highly fluorescent rhodamine 110 molecule from a quenched state. This guide provides an in-depth overview of the core mechanism, quantitative data, and detailed experimental protocols for the application of this compound in protease research and drug discovery.
Core Mechanism of Action
This compound is a derivative of rhodamine 110, a dye with strong fluorescence, where both amino groups are acylated with the tripeptide N-CBZ-L-isoleucyl-L-prolyl-L-arginine. This bis-amide substitution effectively quenches the fluorescence of the rhodamine 110 core. The enzymatic hydrolysis of this compound by a target protease proceeds in a two-step manner:
-
Initial Cleavage: The protease recognizes and cleaves one of the peptide chains at the C-terminal side of the arginine residue. This initial cleavage event results in the formation of a mono-amide intermediate, which is fluorescent.
-
Second Cleavage: The second peptide chain is subsequently cleaved by the protease, releasing the free rhodamine 110 molecule. The fully de-quenched rhodamine 110 exhibits a significant increase in fluorescence intensity compared to the mono-amide intermediate.
The rate of increase in fluorescence is directly proportional to the activity of the protease, allowing for real-time kinetic measurements. The spectral properties of the final product, rhodamine 110, are similar to fluorescein, with excitation and emission maxima around 498 nm and 521 nm, respectively. A key advantage of rhodamine 110 is that its fluorescence is stable over a wide pH range (pH 3-9).[1]
Quantitative Data
It is important to note that the apparent Km and kcat values for bis-amide rhodamine 110 substrates can be influenced by the two-step cleavage mechanism. For precise kinetic analysis, it is often recommended to use mono-amide substrates or to apply a kinetic model that accounts for the formation of the fluorescent intermediate.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Full Chemical Name | Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride | [2] |
| Molecular Formula | C70H88Cl2N14O13 | [2] |
| Molecular Weight | 1404.5 g/mol | [2] |
| Excitation Maximum (product) | ~498 nm | [1][2] |
| Emission Maximum (product) | ~521 nm | [1][2] |
| Solubility | DMSO | [2] |
| Target Proteases | Trypsin, Lysosomal Proteases | [2] |
Experimental Protocols
In Vitro Trypsin Activity Assay
This protocol provides a general framework for measuring trypsin activity using this compound. Optimal conditions may vary depending on the specific experimental setup and should be determined empirically.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Trypsin (e.g., bovine pancreatic trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the this compound stock solution in Assay Buffer to the desired final working concentration (e.g., 1-10 µM).
-
Prepare a series of trypsin dilutions in Assay Buffer to generate a standard curve.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the microplate.
-
Add 25 µL of the appropriate trypsin dilution or experimental sample to the wells.
-
Include a no-enzyme control (Assay Buffer only) to measure background fluorescence.
-
-
Initiate Reaction:
-
Add 25 µL of the this compound working solution to each well to start the reaction.
-
-
Measurement:
-
Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (~498 nm and ~521 nm, respectively).
-
Monitor the increase in fluorescence over time (kinetic mode) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V0) from the linear portion of the fluorescence versus time curve.
-
Plot the V0 values against the known trypsin concentrations to generate a standard curve.
-
Determine the trypsin activity in the experimental samples by interpolating their V0 values on the standard curve.
-
Cell-Based Lysosomal Protease Activity Assay
This compound is cell-permeant and can be used to measure intracellular lysosomal protease activity.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cultured cells
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture:
-
Plate cells in a suitable format (e.g., 96-well plate for microscopy or suspension culture for flow cytometry) and allow them to adhere or recover overnight.
-
-
Loading with this compound:
-
Dilute the this compound stock solution in complete cell culture medium to a final working concentration (e.g., 1-5 µM).
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
-
Incubation:
-
Incubate the cells at 37°C for a specific period (e.g., 30-60 minutes). The optimal incubation time should be determined experimentally.
-
-
Washing:
-
Remove the this compound-containing medium and wash the cells twice with warm PBS to remove extracellular substrate.
-
-
Analysis:
-
Fluorescence Microscopy: Add fresh culture medium or PBS to the wells and visualize the intracellular fluorescence using a fluorescence microscope equipped with appropriate filters for rhodamine 110.
-
Flow Cytometry: Detach the cells (if adherent) and resuspend them in PBS. Analyze the cellular fluorescence using a flow cytometer.
-
Visualizations
Signaling Pathway of this compound Cleavage
Caption: Two-step enzymatic cleavage of this compound by a protease.
Experimental Workflow for In Vitro Protease Assay
Caption: General workflow for an in vitro protease activity assay using this compound.
Conclusion
This compound is a valuable tool for the sensitive and continuous measurement of protease activity. Its two-step cleavage mechanism results in a significant fluorescence enhancement, making it suitable for a variety of applications in basic research and drug discovery. The provided protocols and diagrams offer a foundation for researchers to design and implement robust protease assays. For highly quantitative studies, careful consideration of the kinetic model and the use of appropriate controls are essential.
References
Unveiling Proteolytic Activity: A Technical Guide to BZiPAR Fluorescence Activation
For Researchers, Scientists, and Drug Development Professionals
Core Principle of BZiPAR Fluorescence Activation
This compound, chemically known as Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride, is a highly specific fluorogenic substrate designed to probe the activity of trypsin-like serine proteases. The fundamental principle of its fluorescence activation lies in a process of enzymatic cleavage. In its native state, this compound is a non-fluorescent molecule. The rhodamine 110 fluorophore is quenched by the two attached peptide chains. Upon interaction with a target protease, such as trypsin or lysosomal cathepsins, the enzyme recognizes and cleaves the specific peptide sequence. This cleavage event liberates the potent fluorophore, Rhodamine 110 (R110), resulting in a significant increase in fluorescence intensity. The released R110 can be readily detected and quantified, providing a direct measure of proteolytic activity.
The fluorescence of the resulting Rhodamine 110 is characterized by an excitation maximum at approximately 496 nm and an emission maximum at around 520 nm. This substrate has been reported to be cell-permeable, allowing for the investigation of intracellular protease activity, particularly within lysosomes.[1]
Quantitative Data Summary
| Parameter | Enzyme | Substrate | Value | Reference |
| Kcat/Km | Bovine Trypsin | Synthetic Peptide | 1-2 x 10^6 M⁻¹s⁻¹ | [2] |
| Km | Bovine Trypsin | Synthetic Peptide | 8-10 µM | [2] |
| Km | Bogue (Boops boops) Trypsin | BAPNA | 0.13 mM | [3] |
| kcat | Bogue (Boops boops) Trypsin | BAPNA | 1.56 s⁻¹ | [3] |
| kcat/Km | Engineered Trypsin Mutant | N/A | 1.002 x 10^6 min⁻¹·mM⁻¹ | [4] |
| Signal-to-Noise Ratio (SNR) | N/A | N/A | >10 for single-cell detection | [5] |
Note: The kinetic parameters for this compound are expected to be in a similar range for trypsin-like proteases, but empirical determination is essential for specific experimental contexts. The signal-to-noise ratio is highly application-dependent and should be optimized for each assay.
Key Applications and Signaling Pathways
This compound is a valuable tool for investigating a variety of biological processes where trypsin-like serine proteases play a crucial role. Its primary applications include:
-
Lysosomal Function and Dysfunction: this compound is extensively used to measure the activity of lysosomal proteases, such as cathepsins. Dysregulation of lysosomal function is implicated in a range of pathologies, including lysosomal storage diseases like Niemann-Pick disease.[6][7][8] By quantifying the fluorescence generated from this compound cleavage, researchers can assess the health and activity of lysosomes.
-
High-Throughput Screening (HTS) for Protease Inhibitors: The robust and sensitive nature of the this compound assay makes it well-suited for high-throughput screening of compound libraries to identify novel protease inhibitors.[1][9][10][11] Such inhibitors have therapeutic potential in various diseases, including cancer and neurodegenerative disorders.
-
Apoptosis and Cell Death: Certain cathepsins are known to be released from the lysosome into the cytosol during apoptosis, where they can contribute to the cell death cascade. This compound can be employed to monitor the cytosolic activity of these proteases during programmed cell death.
Signaling Pathway: Lysosomal Dysfunction in Niemann-Pick Disease
Niemann-Pick disease, a lysosomal storage disorder, is characterized by the accumulation of lipids within lysosomes, leading to cellular dysfunction. This accumulation impairs the normal trafficking and function of lysosomal hydrolases. This compound can be used to probe the reduced proteolytic capacity of lysosomes in cellular models of Niemann-Pick disease.
References
- 1. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction between bovine trypsin and a synthetic peptide containing 28 residues of the bait region of human alpha 2-macroglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trypsin from the viscera of Bogue (Boops boops): isolation and characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced catalytic activity of a novel trypsin by semi-rational design with mechanistic insights from molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accumulation of alkyl-lysophosphatidylcholines in Niemann-Pick disease type C1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel approach to analyze lysosomal dysfunctions through subcellular proteomics and lipidomics: the case of NPC1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Unveiling Protease Activity: A Technical Guide to BZiPAR
For researchers, scientists, and professionals engaged in drug development, the precise measurement of enzyme activity is a cornerstone of discovery. This guide provides an in-depth look at BZiPAR, a fluorogenic substrate used for the sensitive detection of protease activity. While the name might suggest a complex signaling molecule, this compound's core function is to act as a reporter for specific enzymatic cleavage events. This document will detail its spectral properties, provide a generalized experimental protocol for its use, and illustrate the workflow of a typical protease assay.
Understanding this compound's Mechanism of Action
This compound, chemically known as Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride, is a non-fluorescent molecule. Its structure includes two peptide chains linked to a central rhodamine 110 fluorophore. In its intact state, the fluorescence of the rhodamine 110 core is quenched. When a target protease, such as trypsin, recognizes and cleaves the specific peptide sequences (isoleucyl-L-prolyl-L-arginine), it liberates the rhodamine 110.[1] This enzymatic cleavage results in a product that is highly fluorescent, and the intensity of this fluorescence is directly proportional to the protease activity.
The cleavage process occurs in two steps. The first cleavage produces a monoamide intermediate which is fluorescent. The second cleavage releases the free rhodamine 110, which exhibits an even stronger fluorescence. This two-step process allows for the sensitive and continuous monitoring of enzymatic reactions.
Spectral Properties of the this compound Reaction Product
The utility of this compound as a substrate is defined by the distinct spectral characteristics of its fluorescent end-product, Rhodamine 110. Upon enzymatic cleavage, the resulting fluorophore exhibits clear excitation and emission maxima, allowing for straightforward quantification using standard fluorescence instrumentation.
| Parameter | Wavelength (nm) |
| Excitation Maximum (λex) | 496 |
| Emission Maximum (λem) | 520 |
Table 1: Excitation and emission maxima for the Rhodamine 110 product of the this compound enzymatic reaction.[1]
Experimental Protocol for Protease Activity Assay
The following is a generalized protocol for conducting a protease activity assay using a fluorogenic substrate like this compound. Specific parameters such as buffer composition, substrate concentration, and incubation times should be optimized for the particular enzyme and experimental conditions.
Materials:
-
This compound substrate
-
Protease of interest
-
Assay Buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives)
-
96-well black microplate
-
Fluorescence microplate reader
-
Control inhibitors (optional)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Dilute the protease to the desired concentration in the assay buffer.
-
Prepare a working solution of the this compound substrate by diluting the stock solution in the assay buffer to the final desired concentration (typically in the low micromolar range).
-
-
Assay Setup:
-
Pipette the assay buffer into the wells of the 96-well black microplate.
-
Add the diluted protease solution to the appropriate wells.
-
For negative controls, include wells with the substrate and buffer only (no enzyme) to determine background fluorescence.
-
If testing inhibitors, pre-incubate the protease with the inhibitor for a specified period before adding the substrate.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the this compound working solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (496 nm) and emission (520 nm) wavelengths.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) over a defined period (e.g., 30-60 minutes) at a constant temperature.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control wells) from all experimental readings.
-
Plot the fluorescence intensity against time for each reaction.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Protease activity can be quantified by comparing the reaction rates under different conditions (e.g., in the presence and absence of inhibitors).
-
Visualizing the Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow of a protease assay.
Applications in Drug Development
The use of fluorogenic substrates like this compound is integral to high-throughput screening (HTS) campaigns for the discovery of novel protease inhibitors. The simplicity and sensitivity of the assay allow for the rapid testing of large compound libraries. By identifying compounds that reduce the rate of fluorescence generation, researchers can pinpoint potential drug candidates that inhibit the activity of a target protease. These proteases are often implicated in a variety of diseases, making them attractive therapeutic targets.
References
An In-Depth Technical Guide to BZiPAR for the Detection of Trypsin-Like Protease Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of BZiPAR, a fluorogenic substrate for the sensitive detection of trypsin-like protease activity. It covers the core principles of its mechanism, detailed experimental protocols for its application, and its relevance in studying cellular signaling pathways.
Introduction to this compound
This compound, chemically known as bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide) of rhodamine 110, is a highly sensitive and selective substrate designed for the detection of trypsin-like serine proteases.[1][2] Trypsin-like proteases are a crucial class of enzymes involved in a myriad of physiological and pathological processes, including digestion, blood coagulation, inflammation, and cancer progression. These enzymes cleave peptide bonds C-terminal to arginine or lysine residues. The ability to accurately measure their activity is essential for understanding their function and for the development of therapeutic inhibitors.
This compound belongs to the family of rhodamine 110-based substrates, which are known for their superior sensitivity compared to other fluorogenic substrates like those based on coumarin.[3] This enhanced sensitivity is attributed to the high quantum yield of the final fluorescent product, rhodamine 110, and the efficient enzymatic processing of the substrate.[3] this compound is cell-permeant, allowing for the measurement of protease activity not only in purified enzyme preparations and cell lysates but also within intact, living cells.[1][2]
Mechanism of Action
The core of this compound's function lies in a two-step enzymatic cleavage process that results in a dramatic increase in fluorescence.
-
Initial State: this compound itself is a non-fluorescent bisamide derivative of rhodamine 110. The two amino groups of the rhodamine 110 core are each covalently linked to a tripeptide (isoleucyl-prolyl-arginine) with a benzyloxycarbonyl (CBZ) protecting group.[3][4] This configuration effectively quenches the fluorescence of the rhodamine 110 molecule.
-
First Cleavage: In the presence of a trypsin-like protease, the enzyme recognizes and cleaves the amide bond after the arginine residue of one of the peptide chains. This initial cleavage event releases one of the peptide chains and converts the non-fluorescent bisamide into a fluorescent monoamide intermediate.
-
Second Cleavage: The second peptide chain is then cleaved by the protease, releasing the free rhodamine 110 molecule. Rhodamine 110 is a highly fluorescent compound with excitation and emission maxima at approximately 496 nm and 520 nm, respectively.[1][2]
The fluorescence intensity of the final product, rhodamine 110, is stable over a wide pH range (pH 3-9).[3][4] The measured increase in fluorescence is directly proportional to the rate of substrate cleavage and thus, the activity of the trypsin-like protease.
Figure 1. Mechanism of this compound activation by trypsin-like proteases.
Quantitative Data
| Parameter | This compound (bis-(CBZ-Ile-Pro-Arg)-R110) | BZAR (bis-(CBZ-Arg)-R110) |
| Target Proteases | Trypsin, other serine proteases | General serine proteases |
| Molecular Formula | C70H88Cl2N14O13[2] | C48H50N10O9[5] |
| Molecular Weight | 1404.5 g/mol [2] | 910.99 g/mol [5] |
| Excitation (Product) | ~496 nm[1][2] | ~498 nm[3] |
| Emission (Product) | ~520 nm[1][2] | ~521 nm[3] |
| Solubility | Soluble in DMSO[2] | Soluble in DMSO |
| Cell Permeability | Yes[1][2] | Not specified |
Note: Specific Km and kcat values are dependent on the specific protease, buffer conditions, and temperature, and should be determined empirically for the system under investigation.
Experimental Protocols
This section provides detailed methodologies for using this compound to measure trypsin-like protease activity in both purified enzyme preparations and cell-based assays.
In Vitro Protease Activity Assay (96-Well Plate Format)
This protocol is designed for measuring the activity of purified or recombinant trypsin-like proteases.
Materials:
-
This compound substrate (store at 4°C, protected from light)[2]
-
Dimethyl sulfoxide (DMSO)
-
Purified trypsin-like protease
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl2, pH 8.0)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with excitation at ~495 nm and emission at ~520 nm.
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 1-10 mM stock solution. Store this solution at -20°C, protected from light.
-
Prepare Working Solutions:
-
Dilute the this compound stock solution in Assay Buffer to the desired final concentration. A typical starting concentration is 10-50 µM.
-
Prepare serial dilutions of the protease in cold Assay Buffer. The optimal enzyme concentration will depend on its activity and should be determined empirically to ensure the reaction rate is linear over the desired time course.
-
-
Set up the Assay:
-
Add 50 µL of Assay Buffer to all wells.
-
For a background control, add 50 µL of the this compound working solution to several wells without enzyme.
-
Add 50 µL of the diluted enzyme solutions to the sample wells.
-
Initiate the reaction by adding 50 µL of the this compound working solution to the enzyme-containing wells. The final volume in each well should be 100-200 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).
-
Measure the fluorescence intensity (Relative Fluorescence Units, RFU) at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with substrate but no enzyme) from the values of the sample wells.
-
Plot RFU versus time. The initial rate of the reaction (V0) is the slope of the linear portion of this curve.
-
Protease activity can be calculated by comparing the reaction rates to a standard curve generated with free rhodamine 110.
-
Figure 2. Experimental workflow for in vitro this compound protease assay.
Cell-Based Protease Activity Assay
This protocol is for measuring intracellular or cell-surface trypsin-like protease activity in living cells.
Materials:
-
Adherent or suspension cells cultured in appropriate medium.
-
This compound substrate
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Cell Preparation:
-
For adherent cells, seed them in a multi-well imaging plate or on glass coverslips and grow to the desired confluency.
-
For suspension cells, wash and resuspend them in HBSS at a suitable concentration.
-
-
Substrate Loading:
-
Prepare a working solution of this compound in HBSS or serum-free medium. A typical starting concentration is 1-10 µM.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the this compound working solution to the cells and incubate at 37°C for 15-60 minutes. The optimal loading time should be determined empirically.
-
-
Imaging or Flow Cytometry:
-
Microscopy: After incubation, wash the cells with HBSS to remove excess substrate. Add fresh HBSS and image the cells using a fluorescence microscope equipped with a filter set appropriate for rhodamine 110 (e.g., FITC/GFP channel).
-
Flow Cytometry: After incubation, wash the cells, resuspend them in HBSS, and analyze them on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FL1).
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the cells. An increase in fluorescence compared to control (unloaded or inhibitor-treated) cells indicates protease activity.
-
Application in Signaling Pathway Analysis
Trypsin-like proteases are key activators of a family of G protein-coupled receptors known as Protease-Activated Receptors (PARs). For example, trypsin activates PAR-2 by cleaving its N-terminal domain, which unmasks a "tethered ligand" that binds to and activates the receptor, initiating downstream signaling cascades.[6]
This compound can be a valuable tool to study the enzymatic activity responsible for PAR activation. By measuring the activity of cell-surface or released proteases, researchers can correlate enzymatic activity with downstream signaling events, such as calcium mobilization or ERK phosphorylation.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. biotium.com [biotium.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Invitrogen Rhodamine 110, bis-(CBZ-L-Isoleucyl-L-Prolyl-L-Arginine Amide), Dihydrochloride (this compound) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.fi]
- 5. cpcscientific.com [cpcscientific.com]
- 6. Activity of recombinant trypsin isoforms on human proteinase-activated receptors (PAR): mesotrypsin cannot activate epithelial PAR-1, -2, but weakly activates brain PAR-1 - PMC [pmc.ncbi.nlm.nih.gov]
BZiPAR substrate specificity for different proteases
A comprehensive examination of the substrate specificity of Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroanilide (BZiPAR) reveals its utility as a valuable tool for the kinetic analysis of specific proteases, particularly those with trypsin-like activity. This technical guide provides an in-depth analysis of this compound's interaction with a range of proteases, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows. This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the study of protease activity.
Principle of this compound as a Chromogenic Substrate
This compound is a synthetic tetrapeptide covalently linked to a chromogenic reporter molecule, p-nitroaniline (pNA). The substrate is designed to mimic the cleavage sites of certain serine proteases. Upon enzymatic cleavage of the amide bond between the C-terminal arginine residue and the pNA group, the colorless substrate releases the yellow-colored pNA molecule. The rate of pNA release, which can be quantified spectrophotometrically by measuring the absorbance at 405 nm, is directly proportional to the concentration of the active protease in the sample. This principle allows for a continuous and sensitive assay of protease activity.
Substrate Specificity and Kinetic Parameters
The substrate specificity of a protease is a critical determinant of its biological function. The efficiency with which a protease cleaves a substrate is quantitatively described by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km) and the catalytic rate constant (kcat). Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's binding affinity to the enzyme. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is the specificity constant and reflects the overall catalytic efficiency of the enzyme for a particular substrate.
This compound, and its chemically identical counterpart S-2222, have been characterized against a panel of proteases. The available kinetic data are summarized in the table below.
| Protease | Source | Km (mol/L) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Trypsin | Porcine | 2.0 x 10⁻⁵[1][2][3] | 280[1][2][3] | 1.4 x 10⁷ |
| Factor Xa | Bovine | 3.0 x 10⁻⁴[1][2][3] | 100[1][2][3] | 3.3 x 10⁵ |
| Thrombin | Not a substrate | - | - | - |
| Plasmin | Not a substrate | - | - | - |
| Urokinase | Not a substrate | - | - | - |
| Tissue Plasminogen Activator (t-PA) | Not a substrate | - | - | - |
| Cathepsin G | No data available | - | - | - |
| Chymotrypsin | Not a substrate | - | - | - |
Note: this compound (S-2222) is reported to be insensitive to thrombin, plasmin, kallikrein, and chymotrypsin, indicating it is a poor substrate for these enzymes.[4] Consequently, reliable kinetic parameters are not available. No specific kinetic data for the interaction of this compound with urokinase, tissue plasminogen activator, or cathepsin G were found in the reviewed literature.
Experimental Protocols
The following is a generalized protocol for determining the kinetic parameters of a protease using this compound. This protocol should be optimized for the specific protease and experimental conditions.
Materials
-
This compound (or S-2222)
-
Purified protease of interest
-
Assay Buffer (e.g., 0.05 M Tris-HCl, pH 8.3, containing 0.15 M NaCl)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Microplate reader with a 405 nm filter
-
96-well microplates
-
Enzyme inhibitor (for stopping the reaction, if necessary)
Procedure
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in assay buffer to create a series of substrate concentrations for kinetic analysis.
-
Enzyme Preparation: Prepare a stock solution of the purified protease in a suitable buffer. The final enzyme concentration in the assay should be chosen to ensure a linear rate of substrate hydrolysis over the measurement period.
-
Assay Setup:
-
Pipette the desired volume of assay buffer into the wells of a 96-well microplate.
-
Add the appropriate volume of the different this compound dilutions to the wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiation of Reaction: Add a small volume of the enzyme solution to each well to start the reaction. Mix gently.
-
Kinetic Measurement: Immediately place the microplate in the microplate reader and measure the change in absorbance at 405 nm over time. Record data at regular intervals (e.g., every 30 seconds) for a period sufficient to determine the initial reaction velocity.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each substrate concentration.
-
Convert the rate of change in absorbance to the rate of pNA formation using the molar extinction coefficient of pNA at 405 nm (ε ≈ 10,000 M⁻¹cm⁻¹).
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Calculate kcat from the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.
-
The specificity constant is then calculated as kcat/Km.
-
Signaling Pathways and Experimental Workflows
The Coagulation Cascade
Several proteases that are potential targets for this compound, such as Factor Xa and thrombin, are key components of the coagulation cascade. This pathway is a series of enzymatic reactions leading to the formation of a fibrin clot.
Caption: The coagulation cascade showing the intrinsic, extrinsic, and common pathways.
Experimental Workflow for this compound Protease Assay
The logical flow of a typical kinetic experiment using this compound is depicted below.
Caption: Workflow for a protease kinetic assay using the chromogenic substrate this compound.
Logical Relationship of this compound Cleavage
The fundamental principle of the this compound assay is the enzymatic cleavage leading to a detectable color change.
Caption: Logical diagram illustrating the enzymatic cleavage of this compound and product detection.
References
Understanding Cell Permeability and Uptake of BZiPAR: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Initial searches for "BZiPAR" did not yield specific information regarding its cell permeability, uptake mechanisms, or signaling pathways. This suggests that "this compound" may be a novel or proprietary compound with limited publicly available data. Therefore, this guide provides a comprehensive framework for assessing the cell permeability and uptake of a hypothetical small molecule, drawing upon established methodologies and principles in the field.
Core Concepts in Cellular Permeability and Uptake
The ability of a therapeutic agent to traverse the cell membrane is a critical determinant of its efficacy. This process, broadly categorized as cell permeability and uptake, is governed by the physicochemical properties of the molecule and the biological characteristics of the cell. Key mechanisms include passive diffusion, facilitated diffusion, active transport, and endocytosis. Understanding these pathways is paramount for optimizing drug design and delivery.
Quantitative Assessment of Cell Permeability
Several experimental techniques are employed to quantify the rate and extent to which a compound crosses the cell membrane. The choice of assay depends on the specific research question and the properties of the molecule being investigated.
Table 1: Quantitative Data on this compound Permeability (Hypothetical)
| Parameter | Value | Assay Method | Cell Line | Reference |
| Apparent Permeability (Papp) | Caco-2 Assay | Caco-2 | [1] | |
| Apical to Basolateral | 2.5 x 10⁻⁶ cm/s | |||
| Basolateral to Apical | 5.0 x 10⁻⁶ cm/s | |||
| Efflux Ratio | 2.0 | Caco-2 Assay | Caco-2 | [1] |
| CP₅₀ | 15 µM | Chloroalkane Penetration Assay | HeLa | [1] |
| EC₅₀ (Cell-based) | 0.5 µM | Reporter Gene Assay | HEK293 | [2] |
| IC₅₀ (In vitro binding) | 0.1 µM | Fluorescence Polarization | N/A | [3] |
| Relative Permeability | 5-fold > comparator | Reporter Gene Assay | HeLa | [2] |
Note: The data presented in this table is hypothetical and serves as an example of how quantitative permeability data would be structured.
Experimental Protocols for Assessing Cell Permeability and Uptake
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are summaries of key protocols.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict intestinal drug absorption.[1] Caco-2 cells, a human colorectal adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Assay Procedure: The test compound (e.g., this compound) is added to either the apical (AP) or basolateral (BL) chamber. Samples are collected from the opposite chamber at various time points.
-
Quantification: The concentration of the compound in the collected samples is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration of the compound.
-
Efflux Ratio: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the potential for active efflux. An efflux ratio greater than 2 suggests the involvement of active transporters.[1]
Chloroalkane Penetration Assay
This assay provides a quantitative measure of cell permeability by utilizing a chloroalkane tag and a HaloTag protein.[1]
Methodology:
-
Compound Modification: The molecule of interest is tagged with a chloroalkane (ct-molecule).
-
Cell System: Cells expressing a HaloTag-GFP fusion protein are used.
-
Assay Principle: The ct-molecule penetrates the cell membrane and covalently binds to the intracellular HaloTag protein. A fluorescent HaloTag ligand is then added, which can only bind to unoccupied HaloTag proteins.
-
Quantification: The resulting fluorescence intensity is measured by flow cytometry. A lower fluorescence signal indicates higher permeability of the ct-molecule.
-
CP₅₀ Determination: The concentration of the ct-molecule that results in 50% of the maximal cell penetration (CP₅₀) is determined by fitting the data to a sigmoidal curve.[1]
Reporter Gene-Based Permeability Assay
This high-throughput assay assesses the relative cell permeability of molecules by linking their entry to the activation of a reporter gene.[2][4]
Methodology:
-
System Design: A fusion protein consisting of a ligand-binding domain (e.g., glucocorticoid receptor ligand-binding domain, GR-LBD), a DNA-binding domain (Gal4), and a transactivation domain (VP16) is expressed in cells. In the absence of a ligand, this protein is sequestered in the cytoplasm. A reporter plasmid containing the firefly luciferase gene under the control of a Gal4-responsive promoter is also introduced. A constitutively expressed Renilla luciferase serves as a transfection control.[4]
-
Compound Conjugation: The molecule of interest is conjugated to a ligand that binds to the GR-LBD (e.g., dexamethasone).
-
Assay Principle: When the conjugate enters the cell, it binds to the fusion protein, causing its translocation to the nucleus and subsequent activation of firefly luciferase expression.
-
Quantification: The ratio of firefly to Renilla luciferase activity is measured, which reflects the intracellular concentration of the conjugate and thus its permeability.[4]
Visualizing Experimental Workflows and Signaling Pathways
Graphical representations are invaluable for illustrating complex biological processes and experimental designs.
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 permeability assay.
Signaling Pathway: Hypothetical this compound-Induced Pathway
References
- 1. Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Evaluation of the Relative Cell Permeability of Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
BZiPAR: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for the fluorogenic protease substrate, BZiPAR (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride). Due to the limited availability of public, in-depth stability data for this compound, this document focuses on established best practices for storage and provides detailed, generalized protocols for stability assessment based on industry standards for similar compounds.
Core Concepts and Storage
This compound is a sensitive substrate used for the detection of trypsin and lysosomal protease activity.[1] Its stability is crucial for obtaining accurate and reproducible results in enzymatic assays.
Recommended Storage Conditions
Proper storage is essential to maintain the integrity and performance of this compound. The following table summarizes the manufacturer's recommendations for long-term storage.
| Parameter | Recommendation | Source |
| Temperature | 4°C | Biotium |
| Light | Protect from light | Biotium |
| Form | Solid (off-white to pink) | Biotium |
| Solvent for Stock Solutions | DMSO | Biotium |
Note: For compounds in storage for over a year, a small-scale positive control experiment is advised to confirm its efficacy before use in critical experiments.[2]
Enzymatic Degradation Pathway
This compound's primary degradation pathway in a biological context is through enzymatic cleavage. It is designed to be cleaved by proteases, leading to a fluorescent signal.
The enzymatic cleavage of this compound by proteases like trypsin occurs in a two-step process. The non-fluorescent bis-amide substrate is first cleaved to a fluorescent mono-amide intermediate, and then to the highly fluorescent Rhodamine 110.[3][4]
Recommended Protocols for Stability Assessment
The following are detailed, generalized experimental protocols for assessing the stability of this compound under various stress conditions. These are based on standard industry practices for similar fluorogenic probes.
General Experimental Workflow for a Stability Study
A systematic approach is necessary to evaluate the stability of a compound like this compound. The following diagram outlines a general workflow for a comprehensive stability study.
Protocol for Assessing Thermal Stability in Solution
Objective: To determine the degradation rate of this compound at different temperatures.
Materials:
-
This compound
-
Anhydrous DMSO
-
Temperature-controlled incubators or water baths (set to 4°C, 25°C, and 37°C)
-
Amber glass vials
-
HPLC-UV system
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquoting: Aliquot the stock solution into amber glass vials for each temperature and time point to avoid freeze-thaw cycles.
-
Incubation: Place the vials in the respective temperature-controlled environments.
-
Time Points: Collect samples at T=0, 1, 3, 7, 14, and 30 days.
-
Sample Analysis:
-
At each time point, dilute the sample to a suitable concentration for HPLC analysis.
-
Analyze the concentration of the intact this compound using a validated stability-indicating HPLC-UV method.
-
-
Data Analysis: Plot the concentration of this compound versus time for each temperature and determine the degradation kinetics.
Protocol for Assessing pH Stability
Objective: To evaluate the stability of this compound across a range of pH values.
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffers of different pH values (e.g., pH 4.0, 7.0, 9.0)
-
pH meter
-
HPLC-UV system
Methodology:
-
Sample Preparation: Dilute the this compound DMSO stock solution into the different pH buffers to a final concentration of, for example, 100 µM. Ensure the final DMSO concentration is low (e.g., <1%) to minimize solvent effects.
-
Incubation: Store the solutions at a constant temperature (e.g., 25°C) in the dark.
-
Time Points: Analyze the samples at T=0, 1, 6, 12, and 24 hours.
-
Sample Analysis: Quantify the remaining intact this compound using HPLC-UV.
-
Data Analysis: Compare the degradation profiles at different pH values to identify the optimal pH range for stability.
Protocol for Assessing Photostability
Objective: To determine the susceptibility of this compound to degradation upon exposure to light.
Materials:
-
This compound solution (in a suitable buffer and solvent)
-
Clear and amber glass vials
-
A controlled light source (e.g., a photostability chamber with a calibrated UV and visible light output)
-
HPLC-UV system
Methodology:
-
Sample Preparation: Prepare identical solutions of this compound in both clear and amber (light-protected control) vials.
-
Exposure: Place the vials in the photostability chamber. The amber vials serve as dark controls.
-
Time Points: Collect samples at defined intervals of light exposure.
-
Sample Analysis: Analyze the concentration of this compound in both the exposed and control samples using HPLC-UV.
-
Data Analysis: Compare the degradation in the light-exposed samples to the dark controls to determine the rate of photogradation.
Summary of Quantitative Data
As of the date of this document, there is no publicly available, peer-reviewed quantitative data on the stability of this compound under various stress conditions. The tables below are provided as templates for presenting data from the stability studies recommended in this guide.
Table 1: Example Data Table for Thermal Stability of this compound (% Remaining)
| Time (Days) | 4°C | 25°C | 37°C |
| 0 | 100 | 100 | 100 |
| 1 | |||
| 7 | |||
| 30 |
Table 2: Example Data Table for pH Stability of this compound (% Remaining at 25°C)
| Time (Hours) | pH 4.0 | pH 7.0 | pH 9.0 |
| 0 | 100 | 100 | 100 |
| 1 | |||
| 6 | |||
| 24 |
Table 3: Example Data Table for Photostability of this compound (% Remaining)
| Exposure Time (Hours) | Light-Exposed | Dark Control |
| 0 | 100 | 100 |
| 2 | ||
| 6 | ||
| 12 |
Conclusion
While this compound is a widely used fluorogenic substrate, detailed public information on its stability is scarce. Adherence to the recommended storage conditions of 4°C and protection from light is paramount for ensuring its performance. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to conduct their own stability assessments of this compound, ensuring the reliability of their experimental data.
References
- 1. biotium.com [biotium.com]
- 2. New assay using fluorogenic substrates and immunofluorescence staining to measure cysteine cathepsin activity in live cell subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
In-Depth Technical Guide to BZiPAR: Safety, Handling, and Application in Protease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of BZiPAR (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride), a fluorogenic substrate for serine proteases such as trypsin and various lysosomal proteases.[1][2][3] This document details the core chemical and physical properties of this compound, outlines essential safety and handling guidelines, and presents its applications in drug discovery and development, particularly in the context of cancer and neurodegenerative diseases. Included are detailed experimental protocols, a summary of quantitative data, and visualizations of relevant biological pathways and experimental workflows to facilitate its effective use in a research setting.
Introduction to this compound
This compound is a non-fluorescent bisamide derivative of rhodamine 110.[4] Enzymatic hydrolysis by proteases such as trypsin cleaves the peptide side chains, leading to the sequential formation of a fluorescent monoamide intermediate and the highly fluorescent rhodamine 110.[4] The resulting fluorescence intensity is directly proportional to the enzymatic activity, making this compound a sensitive substrate for in vitro and in-cell assays.[5] Its ability to penetrate live cells allows for the measurement of intracellular lysosomal protease activity.[2][3][5]
Safety and Handling Guidelines
While this compound is not classified as a hazardous substance, adherence to good laboratory practices is essential to ensure safety.
Material Safety Data
According to the Material Safety Data Sheet (MSDS), this compound has low hazard ratings:
| Hazard Category | Rating |
| Health Hazard | 0 |
| Flammability | 0 |
| Physical Hazards | 0 |
Source: Biotium MSDS
Personal Protective Equipment (PPE)
Standard laboratory PPE should be worn when handling this compound:
-
Gloves: Inspect gloves prior to use and use proper removal techniques.
-
Eye Protection: Safety glasses with side-shields are recommended.
-
Lab Coat: A standard lab coat should be worn.
Handling and Storage
| Parameter | Guideline |
| Appearance | Off-white to pink solid[3] |
| Solubility | Soluble in DMSO[3] |
| Storage Temperature | Store at 4°C[3] |
| Light Sensitivity | Protect from light[3] |
| Moisture | Store in a desiccated environment |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Flush eyes with water as a precaution. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Consult a physician. |
Physicochemical and Spectroscopic Data
A summary of the key quantitative properties of this compound is provided below for easy reference.
| Property | Value |
| Full Chemical Name | Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride |
| Molecular Formula | C₇₀H₈₈Cl₂N₁₄O₁₃ |
| Molecular Weight | 1404.5 g/mol [3] |
| Excitation Wavelength (end product) | 496 nm[1] |
| Emission Wavelength (end product) | 520 nm[1] |
Signaling Pathways and Applications in Drug Development
The measurement of trypsin and lysosomal protease activity is crucial in several areas of drug development, including oncology and neurodegenerative disease research.
Role in Cancer
Certain proteases, including trypsin and lysosomal cathepsins, are often dysregulated in cancer.[6][7] They can contribute to tumor progression, invasion, and metastasis by degrading the extracellular matrix and activating signaling pathways.[6][8] For example, trypsin can activate Protease-Activated Receptor 2 (PAR2), which is implicated in cancer cell proliferation and signaling.[6] this compound can be utilized in high-throughput screening assays to identify inhibitors of these proteases, which may have therapeutic potential.
Role in Neurodegenerative Diseases
Lysosomal dysfunction is a hallmark of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[9][10] Impaired lysosomal protease activity can lead to the accumulation of toxic protein aggregates.[9] this compound's ability to enter live cells and report on lysosomal protease activity makes it a valuable tool for studying these disease mechanisms and for screening compounds that may restore lysosomal function.[5]
Experimental Protocols
The following are generalized protocols for using this compound in in vitro and cell-based assays. Optimization of concentrations, incubation times, and buffer conditions is recommended for specific experimental setups.
In Vitro Trypsin Activity Assay
This protocol provides a framework for measuring trypsin activity in a purified system.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Purified trypsin
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute trypsin to the desired concentration in cold Assay Buffer.
-
Dilute this compound stock solution to the desired final concentration in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of diluted trypsin solution to each well of the microplate. Include wells with buffer only as a negative control.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of the diluted this compound solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a microplate reader with excitation at ~496 nm and emission at ~520 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence over time) for each condition.
-
Cell-Based Lysosomal Protease Activity Assay
This protocol is designed for measuring intracellular lysosomal protease activity in live cells.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment (Optional):
-
If screening for inhibitors or activators, treat the cells with compounds for the desired duration.
-
-
This compound Loading:
-
Dilute the this compound stock solution in serum-free medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the culture medium from the cells and replace it with the this compound-containing medium.
-
-
Incubation:
-
Incubate the cells at 37°C for 30-60 minutes, protected from light.
-
-
Washing (Optional):
-
For endpoint assays, the cells can be washed with PBS to remove extracellular this compound. For kinetic assays, washing is not performed.
-
-
Measurement:
-
Measure the intracellular fluorescence using a microplate reader or visualize and quantify the fluorescence using a fluorescence microscope.
-
-
Data Analysis:
-
Normalize the fluorescence signal to cell number or protein concentration if necessary. Compare the fluorescence intensity between different treatment groups.
-
Conclusion
This compound is a versatile and sensitive fluorogenic substrate for the measurement of trypsin and lysosomal protease activity. Its utility in both in vitro and cell-based assays makes it a valuable tool for researchers in drug discovery and development, particularly in the fields of oncology and neurodegenerative diseases. By following the safety, handling, and experimental guidelines outlined in this technical guide, researchers can effectively employ this compound to advance their understanding of protease function and to identify novel therapeutic agents.
References
- 1. biotium.com [biotium.com]
- 2. RHODAMINE 110 this compound 5mg - Biotium [bioscience.co.uk]
- 3. Biotium RHODAMINE 110 this compound 5mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. cpcscientific.com [cpcscientific.com]
- 5. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Protease-Activated Drug Development [thno.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Lysosomal Proteins as a Therapeutic Target in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteomic Data Advances Targeted Drug Development for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
BZiPAR product information and supplier details
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BZiPAR (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride), a fluorogenic substrate for trypsin and other serine proteases. This document covers the core product information, supplier details, experimental protocols, and relevant signaling pathways, presented in a format suitable for research and drug development applications.
Core Product Information
This compound is a sensitive and selective fluorogenic substrate used for the detection of trypsin and related serine protease activity. It is a non-fluorescent bis-amide derivative of rhodamine 110. Upon enzymatic cleavage of one of the peptide side chains by a protease, this compound is converted into a highly fluorescent mono-amide product, and then to the even more fluorescent rhodamine 110. This enzymatic reaction allows for the continuous monitoring of protease activity.
A key feature of this compound is its cell permeability, which allows it to enter live cells where it can be hydrolyzed by lysosomal proteases.[1][2] The fluorescent product, rhodamine 110, has spectral properties similar to fluorescein, with an excitation and emission maximum of approximately 498 nm and 521 nm, respectively.[3] Unlike fluorescein, the fluorescence of rhodamine 110 is pH insensitive between pH 3 and 9.
Chemical and Physical Properties
| Property | Value |
| Full Chemical Name | Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride |
| Molecular Formula | C₇₀H₈₈Cl₂N₁₄O₁₃ |
| Molecular Weight | 1404.44 g/mol [4] |
| Appearance | Off-white to pink solid |
| Solubility | Soluble in DMSO |
| Excitation Maximum (end product) | ~496-498 nm[1][2][3] |
| Emission Maximum (end product) | ~520-521 nm[1][2][3] |
Supplier Details
This compound is available from several reputable suppliers of biochemicals and research reagents.
| Supplier | Product Name | Catalog Number | Available Sizes |
| Biotium | This compound | 10208 | 5 mg[2][5] |
| Invitrogen (Thermo Fisher Scientific) | Rhodamine 110, bis-(CBZ-L-Isoleucyl-L-Prolyl-L-Arginine Amide), Dihydrochloride (this compound) | 11560646 | 5 mg[3] |
| Ace Therapeutics | This compound | IBDI-432796 | 50 mg, 100 mg, 250 mg[4] |
Experimental Protocols
The following are generalized protocols for the use of this compound in both in vitro enzymatic assays and cell-based applications. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro Trypsin Activity Assay
This protocol is designed for measuring the activity of purified trypsin or trypsin-like proteases in a microplate format.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Purified trypsin
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1-10 mM. Store protected from light at -20°C.
-
Prepare Working Solutions:
-
Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 1-10 µM).
-
Prepare serial dilutions of a trypsin standard in Assay Buffer.
-
-
Assay Reaction:
-
Add 50 µL of the this compound working solution to each well of the microplate.
-
Add 50 µL of the trypsin dilutions or unknown samples to the corresponding wells.
-
Mix gently by shaking the plate for 30 seconds.
-
-
Measurement:
-
Measure the fluorescence intensity immediately using a microplate reader with excitation at ~498 nm and emission at ~521 nm.
-
For kinetic assays, take readings every 1-2 minutes for a period of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of hydrolysis (increase in fluorescence per unit time).
-
Plot the rate of reaction against the trypsin concentration to generate a standard curve.
-
Live-Cell Protease Activity Assay
This protocol provides a framework for measuring intracellular protease activity in living cells.
Materials:
-
Cells of interest cultured in a suitable format (e.g., 96-well plate, chambered cover glass)
-
This compound
-
DMSO (anhydrous)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Prepare this compound Loading Solution: Dilute the this compound stock solution (1-10 mM in DMSO) in complete cell culture medium to a final working concentration (typically 1-10 µM).
-
Cell Loading:
-
Remove the existing cell culture medium.
-
Add the this compound loading solution to the cells.
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells twice with warm PBS or complete medium to remove excess, uninternalized probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence).
-
Image the cells using a fluorescence microscope equipped with appropriate filters for rhodamine 110 (e.g., FITC filter set).
-
Acquire images at different time points to monitor changes in intracellular fluorescence.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity per cell or per field of view using image analysis software.
-
Compare the fluorescence intensity between different experimental conditions.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound's mechanism relies on a two-step enzymatic cleavage that results in a significant increase in fluorescence. This process allows for the sensitive detection of protease activity.
Experimental Workflow for In Vitro Assay
The following diagram illustrates a typical workflow for an in vitro protease assay using this compound.
Lysosomal Protease-Mediated Apoptosis Pathway
This compound can be used to study the activity of lysosomal proteases that are released into the cytosol during certain forms of apoptosis.[1][2] Lysosomal membrane permeabilization (LMP) allows proteases like cathepsins to leak into the cytoplasm, where they can cleave pro-apoptotic proteins such as Bid. Truncated Bid (tBid) then translocates to the mitochondria, inducing the release of cytochrome c and initiating the caspase cascade.
References
- 1. shop.bio-connect.nl [shop.bio-connect.nl]
- 2. biotium.com [biotium.com]
- 3. Invitrogen Rhodamine 110, bis-(CBZ-L-Isoleucyl-L-Prolyl-L-Arginine Amide), Dihydrochloride (this compound) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 4. This compound - Ace Therapeutics [acetherapeutics.com]
- 5. biotium.com [biotium.com]
Initial Assessment of BZiPAR in a New Cell Line: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the initial assessment of the G protein-coupled receptor (GPCR), BZiPAR (also known as GPR173), in a novel cell line. This compound is a receptor for the phoenixin peptides (PNX-14 and PNX-20) and has been implicated in the regulation of the hypothalamic-pituitary-gonadal axis, as well as in diverse physiological processes including food intake, learning, and memory. This document outlines detailed experimental protocols for characterizing this compound expression, signaling, and its functional consequences on cellular phenotypes. Data is presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction
This compound, or G Protein-Coupled Receptor 173 (GPR173), is a member of the largest family of cell surface receptors.[1][2] Its activation by ligands such as phoenixin initiates intracellular signaling cascades that modulate various cellular functions.[3][4][5] The initial characterization of this compound in a new cell line is a critical step in understanding its biological role and for the development of potential therapeutic agents targeting this receptor. This guide provides a standardized approach to this initial assessment, covering receptor expression, downstream signaling pathway activation, and the resulting cellular responses.
This compound Signaling Pathways
This compound is known to couple to multiple G protein subtypes, leading to the activation of distinct downstream signaling pathways. The primary signaling cascades initiated by this compound activation include the Gs/cAMP/PKA pathway and the Gq/PLC/Ca2+ pathway.
-
Gs-Coupled Signaling: Upon ligand binding, this compound can activate the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2][6] cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates downstream targets, including transcription factors like CREB, to modulate gene expression.[4]
-
Gq-Coupled Signaling: this compound activation can also lead to the activation of the Gq alpha subunit, which stimulates phospholipase C (PLC).[2] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[2]
These pathways are not mutually exclusive and their relative activation can be cell-type specific.
Experimental Protocols & Data Presentation
This section details the core experiments for the initial assessment of this compound in a new cell line.
This compound Expression Analysis
Objective: To confirm the expression of this compound at both the mRNA and protein level in the new cell line.
Methodology: Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Isolate total RNA from the cell line using a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.
-
qRT-PCR: Perform qRT-PCR using this compound-specific primers and a housekeeping gene (e.g., GAPDH) for normalization. The reaction mixture should contain cDNA template, forward and reverse primers, and a SYBR Green master mix.
-
Data Analysis: Calculate the relative expression of this compound mRNA using the 2-ΔΔCt method.
Methodology: Western Blot
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors.[7]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[8]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for this compound overnight at 4°C.[9]
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody.[7] Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]
Table 1: this compound Expression Analysis
| Assay | Result | Interpretation |
| qRT-PCR | ||
| This compound (Ct value) | 25.4 ± 0.8 | Moderate mRNA expression |
| GAPDH (Ct value) | 18.2 ± 0.3 | Stable housekeeping gene expression |
| Western Blot | ||
| This compound Band | Present at ~42 kDa | Confirms protein expression |
| Loading Control (β-actin) | Present at ~45 kDa | Equal protein loading |
Ligand Binding Affinity
Objective: To determine the binding affinity of a known this compound ligand (e.g., Phoenixin-14) to the receptor expressed on the cell surface.
Methodology: Cell-Based Binding Assay
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Ligand Incubation: Incubate the cells with increasing concentrations of a labeled this compound ligand (e.g., biotinylated or fluorescently tagged Phoenixin-14) for a specified time at 4°C to reach equilibrium.
-
Washing: Wash the cells with cold PBS to remove unbound ligand.
-
Detection: For biotinylated ligands, add streptavidin-HRP followed by a colorimetric substrate and measure the absorbance.[10] For fluorescent ligands, measure the fluorescence intensity.
-
Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the ligand concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).
Table 2: Ligand Binding Affinity of Phoenixin-14 to this compound
| Parameter | Value |
| Kd (nM) | 15.2 ± 2.1 |
| Bmax (RLU) | 1.2 x 105 ± 8.7 x 103 |
Second Messenger Assays
Objective: To quantify the production of intracellular second messengers (cAMP and Ca2+) following this compound activation.
Methodology: cAMP Assay
-
Cell Treatment: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate cells with varying concentrations of a this compound agonist.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Use a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen) to measure cAMP levels.[11][12][13]
-
Data Analysis: Generate a dose-response curve and calculate the EC50 value for the agonist.
Methodology: Calcium Imaging
-
Cell Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[14][15][16]
-
Agonist Stimulation: Place the cells on a fluorescence microscope or plate reader and record the baseline fluorescence. Add the this compound agonist and continue to record the fluorescence changes over time.[17]
-
Data Analysis: Quantify the change in fluorescence intensity as a measure of the increase in intracellular calcium concentration.
Table 3: Second Messenger Responses to this compound Agonist
| Assay | Parameter | Value |
| cAMP Accumulation | EC50 (nM) | 25.8 ± 3.5 |
| Emax (% of Forskolin) | 78 ± 5.2 | |
| Intracellular Ca2+ Mobilization | EC50 (nM) | 18.4 ± 2.9 |
| Max Fold Increase | 4.2 ± 0.6 |
Downstream Signaling Pathway Activation
Objective: To assess the activation of key downstream kinases, such as PKA and ERK, following this compound stimulation.
Methodology: Western Blot for Phosphorylated Proteins
-
Cell Stimulation: Starve cells and then stimulate with the this compound agonist for various time points (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis and Western Blot: Perform cell lysis, protein quantification, SDS-PAGE, and transfer as described in section 3.1.[7]
-
Immunoblotting: Probe the membranes with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-PKA substrate, phospho-ERK1/2) and their total protein counterparts for normalization.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.
Table 4: Downstream Kinase Activation by this compound Agonist
| Time (min) | p-PKA Substrate (Fold Change) | p-ERK1/2 (Fold Change) |
| 0 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 5 | 3.2 ± 0.4 | 2.5 ± 0.3 |
| 15 | 2.8 ± 0.3 | 3.8 ± 0.5 |
| 30 | 1.5 ± 0.2 | 2.1 ± 0.2 |
Functional Cellular Assays
Objective: To evaluate the effect of this compound activation on cell proliferation, viability, apoptosis, and cell cycle progression.
Methodology: Cell Proliferation/Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat cells with varying concentrations of the this compound agonist or antagonist for 24, 48, and 72 hours.
-
Assay: Perform a cell viability assay using reagents such as MTT, XTT, or a luminescence-based assay (e.g., CellTiter-Glo®).[1]
-
Data Analysis: Normalize the results to the vehicle-treated control and plot cell viability against drug concentration.
Methodology: Apoptosis Assay
-
Treatment: Treat cells with the this compound agonist or antagonist.
-
Staining: Stain the cells with Annexin V (an early marker of apoptosis) and a viability dye like propidium iodide (PI) or DAPI.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity: Alternatively, measure the activity of caspases, key executioners of apoptosis, using a luminogenic or fluorogenic substrate.[18]
Methodology: Cell Cycle Analysis
-
Treatment: Treat cells with the this compound agonist or antagonist for a defined period (e.g., 24 hours).
-
Fixation and Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium iodide (PI).[19]
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19][20]
Table 5: Functional Cellular Responses to this compound Modulation
| Assay | Condition | Result |
| Cell Viability (72h) | Agonist (100 nM) | 125% ± 8% of control |
| Antagonist (1 µM) | 95% ± 6% of control | |
| Apoptosis (% Annexin V+) | Agonist (100 nM) | 8% ± 2% |
| Antagonist (1 µM) | 12% ± 3% | |
| Cell Cycle Distribution | G0/G1 Phase | |
| Control | 65% ± 4% | |
| Agonist (100 nM) | 55% ± 3% | |
| S Phase | ||
| Control | 25% ± 3% | |
| Agonist (100 nM) | 35% ± 4% | |
| G2/M Phase | ||
| Control | 10% ± 2% | |
| Agonist (100 nM) | 10% ± 2% |
Conclusion
This technical guide provides a structured and comprehensive approach for the initial assessment of this compound in a new cell line. By following these detailed protocols and utilizing the provided data presentation formats and visualizations, researchers can efficiently characterize the expression, signaling, and functional roles of this compound. This foundational knowledge is essential for advancing our understanding of this compound biology and for the development of novel therapeutics targeting this receptor.
References
- 1. GPCR Signaling Assays [promega.com]
- 2. marinbio.com [marinbio.com]
- 3. GPR173 - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. uniprot.org [uniprot.org]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. 7tmantibodies.com [7tmantibodies.com]
- 10. A Solid-Phase Assay for Studying Direct Binding of Progranulin to TNFR and Progranulin Antagonism of TNF/TNFR Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Using calcium imaging as a readout of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]
- 16. Video: Visualizing Shifts on Neuron-Glia Circuit with the Calcium Imaging Technique [jove.com]
- 17. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apoptosis Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
Literature review of BZiPAR in scientific research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BZiPAR (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride) is a fluorogenic substrate primarily utilized for the detection and quantification of trypsin and lysosomal protease activity.[1] Its application is prominent in assays designed to measure enzyme kinetics and activity both in solution and within living cells. This technical guide provides a comprehensive overview of this compound, including its core properties, a detailed experimental protocol for its use in protease activity assays, and a visualization of its mechanism of action. Due to the specialized nature of this compound as a research tool, publicly available information on extensive drug development campaigns or dedicated signaling pathways is limited. The information presented herein is synthesized from product specifications and general protocols for similar rhodamine 110-based substrates.
Core Properties of this compound
The fundamental characteristics of this compound are summarized in the table below, providing essential information for its application in experimental settings.
| Property | Value | Reference |
| Full Chemical Name | Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride | [1] |
| Molecular Formula | C₇₀H₈₈Cl₂N₁₄O₁₃ | [1] |
| Molecular Weight | 1404.5 g/mol | [1] |
| Appearance | Off-white to pink solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| Excitation Wavelength | 496 nm (of end product, Rhodamine 110) | [1] |
| Emission Wavelength | 520 nm (of end product, Rhodamine 110) | [1] |
| Storage Conditions | Store at 4°C and protect from light | [1] |
Mechanism of Action
This compound is a non-fluorescent molecule. Upon enzymatic cleavage by trypsin or lysosomal proteases, the peptide chains are hydrolyzed, releasing the highly fluorescent Rhodamine 110. The increase in fluorescence intensity is directly proportional to the protease activity.
Experimental Protocols
The following is a representative protocol for a fluorometric protease activity assay using this compound. This protocol is a general guideline and may require optimization for specific experimental conditions, such as enzyme concentration, substrate concentration, and incubation time.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., Tris-HCl or PBS, pH adjusted to the optimal range for the target protease)
-
Protease standard (e.g., Trypsin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in high-quality, anhydrous DMSO to prepare a stock solution of 1-10 mM.
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw the this compound stock solution and dilute it to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically but typically ranges from 1-100 µM.
-
Prepare a series of protease standards of known concentrations in the assay buffer.
-
Prepare experimental samples (e.g., cell lysates, purified enzyme fractions) in the assay buffer.
-
-
Assay Protocol:
-
Pipette 50 µL of each protease standard and experimental sample into separate wells of the 96-well black microplate.
-
Include a "no-enzyme" control well containing 50 µL of assay buffer only, to measure background fluorescence.
-
Initiate the enzymatic reaction by adding 50 µL of the this compound working solution to each well.
-
Immediately place the microplate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of ~496 nm and an emission wavelength of ~520 nm.
-
For kinetic assays, record the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) over a specific period (e.g., 30-60 minutes).
-
The rate of increase in fluorescence intensity is proportional to the protease activity.
-
Calculate the protease activity in the experimental samples by comparing their reaction rates to the standard curve generated from the protease standards.
-
Visualizations
This compound Activation by Protease
The following diagram illustrates the workflow of a fluorogenic protease assay using this compound.
Caption: Workflow of this compound activation by protease.
Logical Relationship of Assay Components
This diagram shows the logical relationship between the key components of the protease assay.
Caption: Relationship between assay components.
Conclusion
This compound serves as a valuable tool for the sensitive detection of trypsin and lysosomal protease activity. Its utility in research is primarily as a substrate in fluorometric assays to study enzyme kinetics and inhibition. While not a direct target for drug development, assays utilizing this compound can be instrumental in screening for inhibitors of these proteases, which may have therapeutic relevance. The provided protocol and diagrams offer a foundational understanding for the application of this compound in a research setting. Researchers are encouraged to optimize the experimental conditions for their specific needs to ensure accurate and reproducible results.
References
Methodological & Application
Application Notes and Protocols for Live-Cell Imaging of PARP1 Activity
Topic: Live-Cell Imaging of Poly(ADP-ribose) Polymerase 1 (PARP1) Activity Audience: Researchers, scientists, and drug development professionals.
Note on BZiPAR: Initial searches indicate that this compound is a substrate for the protease trypsin and is utilized to measure lysosomal protease activity.[1] It is not reported as a direct probe for PARP1 activity. Therefore, this document outlines a detailed protocol using a more established method for live-cell imaging of PARP1: a fluorescently-labeled PARP inhibitor (PARPi-FL).
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR) pathway.[2][3] Upon detecting DNA single-strand breaks, PARP1 is activated and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, creates a scaffold to recruit DNA repair machinery.[4] PARP inhibitors (PARPi) are a class of drugs that block this catalytic activity and can also "trap" PARP1 on chromatin, leading to cytotoxic events in cancer cells with deficient DNA repair mechanisms.[5]
Live-cell imaging provides a powerful tool to study the dynamic processes of PARP1 recruitment to DNA damage sites and the effects of PARP inhibitors in real-time.[6][7] This application note details a protocol for visualizing PARP1 activity in living cells using a fluorescently-labeled PARP inhibitor (PARPi-FL). This method allows for the direct observation and quantification of PARP1 localization at sites of DNA damage induced by laser micro-irradiation.
Signaling Pathway of PARP1 Activation and Inhibition
The following diagram illustrates the signaling pathway of PARP1 in response to DNA damage and the mechanism of action of fluorescently-labeled PARP inhibitors.
Caption: PARP1 activation at DNA breaks and trapping by fluorescent PARP inhibitors.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for a live-cell imaging experiment using a fluorescently-labeled PARP inhibitor.
Table 1: Reagent Concentrations and Incubation Times
| Reagent | Stock Concentration | Working Concentration | Incubation Time | Temperature |
| PARPi-FL | 1 mM (in DMSO) | 50 - 200 nM | 30 - 60 minutes | 37°C |
| Hoechst 33342 (optional) | 1 mg/mL | 1 µg/mL | 10 - 15 minutes | 37°C |
| DNA-damaging agent (e.g., H₂O₂) | 100 mM | 100 µM - 1 mM | 10 minutes | 37°C |
Table 2: Typical Imaging Parameters and Expected Results
| Parameter | Value / Description |
| Microscope System | Confocal laser scanning microscope |
| Objective | 60x or 100x oil immersion |
| Laser Lines (example) | 405 nm (for Hoechst), 488 nm or 561 nm (for PARPi-FL, depending on the fluorophore) |
| Laser Power for Micro-irradiation | 30-50% of 405 nm laser power |
| Time-lapse Interval | 30 - 60 seconds |
| Duration of Imaging | 30 - 60 minutes post-damage |
| Expected Signal-to-Noise Ratio | > 3:1 at the site of damage compared to nucleoplasm |
| Expected Fold Change in Intensity | 5 to 15-fold increase at damage site within 5-10 minutes |
Experimental Protocol
This protocol describes the steps for visualizing the recruitment of PARP1 to sites of laser-induced DNA damage in live cells using a fluorescently-labeled PARP inhibitor.
Materials and Reagents
-
Mammalian cells cultured on glass-bottom imaging dishes (e.g., U2OS, HeLa)
-
Complete cell culture medium
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Fluorescently-labeled PARP inhibitor (PARPi-FL)
-
Hoechst 33342 (optional, for nuclear staining)
-
Phosphate-buffered saline (PBS)
-
Confocal microscope equipped with a 405 nm laser for micro-irradiation and appropriate lasers for imaging.
Experimental Workflow
Caption: Workflow for PARP1 live-cell imaging using a fluorescent PARP inhibitor.
Step-by-Step Procedure
-
Cell Preparation:
-
24-48 hours prior to imaging, seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
On the day of the experiment, ensure the cells are healthy and adherent.
-
-
Labeling with Fluorescent PARP Inhibitor:
-
Prepare the PARPi-FL working solution by diluting the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 100 nM).
-
Remove the existing medium from the cells and add the PARPi-FL containing medium.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
(Optional) If nuclear co-staining is desired, add Hoechst 33342 to the medium for the last 10-15 minutes of the incubation.
-
-
Washing and Mounting:
-
Gently wash the cells twice with pre-warmed live-cell imaging medium to remove any unbound probe.
-
After the final wash, add fresh, pre-warmed live-cell imaging medium to the dish.
-
Mount the dish on the stage of the confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
-
Laser Micro-irradiation and Imaging:
-
Identify a healthy, well-adhered cell for the experiment.
-
Set up the imaging parameters (laser power, exposure time, etc.) to minimize phototoxicity while obtaining a good signal.
-
Acquire one or two baseline (pre-damage) images of the cell.
-
Define a region of interest (ROI) within the nucleus for laser micro-irradiation.
-
Expose the ROI to a high-intensity 405 nm laser to induce localized DNA damage.
-
Immediately after micro-irradiation, begin acquiring a time-lapse series of images every 30-60 seconds for up to 60 minutes.
-
Data Analysis and Interpretation
-
Image Processing:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to process the time-lapse series.
-
Correct for any photobleaching if necessary.
-
-
Quantification:
-
For each time point, measure the mean fluorescence intensity within the laser-damaged ROI.
-
Measure the mean fluorescence intensity in an undamaged region of the nucleoplasm to serve as a background control.
-
Calculate the relative recruitment of PARPi-FL to the damage site by dividing the intensity at the ROI by the intensity of the nucleoplasm.
-
Plot the relative fluorescence intensity at the damage site as a function of time.
-
A rapid and sustained increase in fluorescence intensity at the site of laser damage indicates the recruitment and trapping of PARP1 by the fluorescent inhibitor, providing a direct visualization of the cellular response to DNA damage.
References
- 1. biotium.com [biotium.com]
- 2. Fluorescent sensors of PARP-1 structural dynamics and allosteric regulation in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent detection of PARP activity in unfixed tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Live Cell Detection of Poly(ADP-Ribose) for Use in Genetic and Genotoxic Compound Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Dynamics of the DNA damage response: insights from live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
BZiPAR staining protocol for fixed cells and tissues
Application Notes and Protocols for BZiPAR
Topic: Analysis of Protease Activity Using this compound
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), Rhodamine 110) is a highly sensitive fluorogenic substrate used for the detection of protease activity, particularly trypsin and lysosomal proteases.[1] It is a non-fluorescent molecule that, upon enzymatic cleavage, releases the bright green fluorescent compound Rhodamine 110 (R110). This property makes this compound a valuable tool for measuring enzyme activity in real-time. The excitation and emission wavelengths of the resulting R110 product are approximately 496 nm and 520 nm, respectively.[1]
These application notes provide two distinct protocols:
-
Live-Cell Imaging Protocol: The primary and validated application for this compound is to measure intracellular protease activity in living cells. The substrate is cell-permeable and is hydrolyzed by proteases within intracellular compartments like lysosomes.[1]
-
Immunofluorescence Protocol for Fixed Cells and Tissues: It is important to note that this compound is not suitable for staining fixed cells and tissues . Standard fixation methods, such as those using paraformaldehyde or methanol, cross-link and denature proteins, which typically inactivates enzyme function. Therefore, a direct staining protocol for fixed samples using this compound is not scientifically viable. Instead, to study proteases in fixed samples, researchers should use immunofluorescence (IF) or immunohistochemistry (IHC) with antibodies specific to the protease of interest. A general protocol for this standard technique is provided below for reference.
Part 1: this compound Protocol for Live-Cell Imaging
This protocol details the use of this compound to detect and quantify intracellular protease activity in living cultured cells.
Experimental Protocol: Live-Cell this compound Staining
-
Cell Preparation:
-
Seed cells on an appropriate imaging plate or dish (e.g., glass-bottom 96-well plate or chambered coverslips) to allow for microscopic observation.
-
Culture cells to the desired confluency (typically 50-70%) under standard conditions.[2]
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1-10 mM) in dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.[1]
-
On the day of the experiment, dilute the this compound stock solution to a final working concentration (typically 1-10 µM) in warm cell culture medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
-
Staining Procedure:
-
Remove the culture medium from the cells.
-
Wash the cells once with warm PBS or HBSS to remove any residual serum, which may contain proteases.[3]
-
Add the this compound working solution to the cells and incubate for 15-60 minutes at 37°C in a cell culture incubator. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
(Optional) For nuclear counterstaining, a live-cell compatible stain like Hoechst 33342 can be added along with this compound.
-
-
Imaging:
-
After incubation, gently wash the cells two to three times with warm imaging buffer to remove excess this compound.
-
Add fresh, warm imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filters for Rhodamine 110 (Excitation/Emission: ~496/520 nm).
-
Quantitative Data Summary: Live-Cell this compound Protocol
| Parameter | Recommendation | Notes |
| Cell Seeding Density | 1-5 x 10⁴ cells/well | For a 96-well plate; adjust for other formats.[4] |
| This compound Stock Solution | 1-10 mM in DMSO | Store at -20°C, protected from light. |
| This compound Working Conc. | 1-10 µM | Dilute fresh in warm culture medium or buffer. |
| Incubation Time | 15-60 minutes | Optimize for specific cell line and experimental goals. |
| Incubation Temperature | 37°C | Standard cell culture conditions. |
| Imaging Wavelengths | Ex: 496 nm / Em: 520 nm | For the cleaved R110 product.[1] |
Mechanism of this compound Activation by Proteases
Caption: Mechanism of this compound activation.
Part 2: Immunofluorescence Protocol for Protease Detection in Fixed Samples
This protocol provides a general framework for detecting a specific protease in fixed cells (Immunocytochemistry - ICC) or tissue sections (Immunohistochemistry - IHC) using antibodies.
Experimental Workflow: Fixed Cell & Tissue Immunofluorescence
Caption: General workflow for immunofluorescence.
Experimental Protocol: Immunofluorescence for Fixed Cells (ICC)
-
Cell Preparation:
-
Grow cells on sterile glass coverslips in a petri dish or multi-well plate to semi-confluency.
-
Wash cells gently with PBS at room temperature.
-
-
Fixation:
-
Fix cells by incubating with 4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature.
-
Alternatively, fix with ice-cold methanol for 10 minutes at -20°C. Note: Methanol fixation also permeabilizes the cells.
-
Wash coverslips three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
If using PFA fixation, incubate cells with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 5-15 minutes at room temperature.[5] This step is not needed for methanol fixation.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate coverslips in a blocking buffer (e.g., 1-5% BSA or 5% normal serum from the secondary antibody host species in PBS) for 1 hour at room temperature to reduce non-specific binding.
-
-
Antibody Incubation:
-
Dilute the primary antibody against the target protease in the blocking buffer according to the manufacturer's recommendations (typical starting dilutions range from 1:100 to 1:1000).
-
Incubate coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[6]
-
Wash coverslips three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Incubate with the secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS, protected from light.
-
-
Mounting and Imaging:
-
(Optional) Counterstain nuclei with DAPI or Hoechst stain for 5-10 minutes.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Image using a fluorescence microscope.
-
Experimental Protocol: Immunofluorescence for Fixed Tissues (IHC)
-
Tissue Preparation:
-
Deparaffinization and Rehydration (for paraffin sections only):
-
Antigen Retrieval (for paraffin sections):
-
Staining Procedure:
-
The subsequent steps (Permeabilization, Blocking, Antibody Incubation) are similar to the ICC protocol. Use a hydrophobic barrier pen to encircle the tissue section to keep reagents localized.
-
Permeabilize sections with 0.1-0.5% Triton X-100 in PBS.
-
Block with 5-10% normal serum for 1 hour.
-
Incubate with primary antibody (overnight at 4°C is common for tissue).
-
Wash and incubate with a fluorophore-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash, counterstain if desired, and mount with an anti-fade medium.
-
Quantitative Data Summary: Immunofluorescence Protocols
| Parameter | ICC (Cultured Cells) Recommendation | IHC (Tissue Sections) Recommendation |
| Fixation | 4% PFA (10-20 min, RT) or -20°C Methanol (10 min)[3] | 4% PFA followed by paraffin embedding or snap-freezing in OCT[7] |
| Permeabilization | 0.1-0.5% Triton X-100 in PBS (5-15 min)[4] | 0.2-0.5% Triton X-100 in PBS (10-20 min) |
| Blocking | 1-5% BSA or 5% Normal Serum (1 hour, RT) | 5-10% BSA or 10% Normal Serum (1 hour, RT)[11] |
| Primary Antibody | 1-2 hours at RT or overnight at 4°C[6] | Overnight at 4°C |
| Secondary Antibody | 1 hour at RT, protected from light | 1-2 hours at RT, protected from light |
| Washes | 3 x 5 minutes in PBS after antibody steps | 3 x 5-10 minutes in PBS-T (PBS + Tween-20) |
References
- 1. biotium.com [biotium.com]
- 2. Preparing fixed cells for immunofluorescence [protocols.io]
- 3. biotium.com [biotium.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Immunocytochemistry (ICC) Protocol | Rockland [rockland.com]
- 6. health.uconn.edu [health.uconn.edu]
- 7. genetex.com [genetex.com]
- 8. imperial.ac.uk [imperial.ac.uk]
- 9. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 10. Immunofluorescence Staining of Paraffin Sections Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IHC Fluorescent Frozen Sections [protocols.io]
Application Notes and Protocols for Calculating Enzyme Kinetics with BZiPAR
For Researchers, Scientists, and Drug Development Professionals
Introduction to BZiPAR and Enzyme Inhibition
Enzyme inhibitors are crucial molecules in biochemical research and pharmaceutical development.[1] They play a vital role in regulating metabolic pathways and are the basis for many therapeutic drugs.[2] this compound is a novel small molecule inhibitor designed to target a specific enzyme of interest. Understanding its inhibitory mechanism and kinetic parameters is essential for elucidating its biological function and therapeutic potential.[3] This document provides a comprehensive guide to calculating the enzyme kinetics of this compound.
Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions.[4] By analyzing the kinetic parameters, researchers can determine the inhibitor's potency (Ki), its mode of action (e.g., competitive, non-competitive, uncompetitive), and its effects on the enzyme's catalytic efficiency.[5][6]
Core Principles of Enzyme Inhibition Analysis
The interaction between an enzyme and an inhibitor can be characterized by determining the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) in the presence and absence of the inhibitor.[5][7]
-
Km (Michaelis-Menten Constant): Represents the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.[5]
-
Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.[5]
-
Ki (Inhibition Constant): A measure of the inhibitor's potency. It represents the concentration of inhibitor required to produce half-maximum inhibition.
Different types of inhibition affect these parameters in distinct ways:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Km, but Vmax remains unchanged.[3]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, away from the active site. This reduces Vmax, but Km remains unchanged.[3]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vmax and Km.[3]
Data Presentation: Summarized Quantitative Data
The following tables summarize hypothetical data from enzyme kinetic experiments with this compound.
Table 1: Michaelis-Menten Kinetic Data for this compound
| Substrate Concentration (µM) | Initial Velocity (µmol/min) - No Inhibitor | Initial Velocity (µmol/min) - With this compound |
| 1 | 0.048 | 0.024 |
| 2 | 0.083 | 0.045 |
| 5 | 0.156 | 0.091 |
| 10 | 0.227 | 0.143 |
| 20 | 0.308 | 0.211 |
| 50 | 0.385 | 0.300 |
| 100 | 0.426 | 0.357 |
Table 2: Lineweaver-Burk Plot Data for this compound
| 1/[S] (µM⁻¹) | 1/V (min/µmol) - No Inhibitor | 1/V (min/µmol) - With this compound |
| 1.000 | 20.83 | 41.67 |
| 0.500 | 12.05 | 22.22 |
| 0.200 | 6.41 | 10.99 |
| 0.100 | 4.41 | 6.99 |
| 0.050 | 3.25 | 4.74 |
| 0.020 | 2.60 | 3.33 |
| 0.010 | 2.35 | 2.80 |
Table 3: Calculated Kinetic Parameters for this compound
| Condition | Vmax (µmol/min) | Km (µM) |
| No Inhibitor | 0.50 | 10 |
| With this compound | 0.50 | 20 |
Experimental Protocols
This section details the methodology for determining the kinetic parameters of this compound.
Protocol 1: Spectrophotometric Enzyme Activity Assay
This protocol outlines a general method for measuring enzyme activity using a spectrophotometer.[8]
Materials:
-
Purified enzyme
-
Substrate stock solution
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Reaction buffer (optimized for pH and ionic strength for the specific enzyme)[9]
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare Reagent Mix: For each reaction, prepare a reagent mix containing the reaction buffer and the desired concentration of the substrate.
-
Prepare Inhibitor Dilutions: Prepare a series of dilutions of this compound in the reaction buffer. Also, prepare a control with the solvent (e.g., DMSO) alone.
-
Set up the Assay:
-
In a cuvette, add the appropriate volume of the reagent mix.
-
Add the this compound dilution or the solvent control.
-
Incubate the mixture at the optimal temperature for the enzyme for a few minutes to allow for temperature equilibration.[8]
-
-
Initiate the Reaction: Add a small, fixed amount of the enzyme to the cuvette to start the reaction.
-
Measure Absorbance: Immediately place the cuvette in the spectrophotometer and measure the change in absorbance over time at a specific wavelength. The wavelength should be chosen based on the absorbance of the product or the disappearance of the substrate.[8]
-
Calculate Initial Velocity: The initial velocity (V₀) of the reaction is determined from the initial linear portion of the absorbance versus time plot.[10]
Protocol 2: Determining the Mode of Inhibition of this compound
This protocol describes how to determine whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor.
Procedure:
-
Perform Enzyme Assays with Varying Substrate Concentrations: Set up a series of experiments as described in Protocol 1. For each concentration of this compound (including a zero-inhibitor control), vary the substrate concentration over a wide range.
-
Measure Initial Velocities: For each combination of this compound and substrate concentration, measure the initial reaction velocity (V₀).
-
Plot the Data:
-
Analyze the Plots:
-
Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged, Vmax decreases).
-
Uncompetitive Inhibition: The lines will be parallel (both Km and Vmax decrease).
-
Visualizations
Signaling Pathway: Enzyme Inhibition
Caption: Signaling pathway of competitive enzyme inhibition by this compound.
Experimental Workflow: Enzyme Kinetic Analysis
Caption: Workflow for determining the kinetic parameters of this compound.
Logical Relationships: Types of Enzyme Inhibition
Caption: Logical diagram of different enzyme inhibition types.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. rsc.org [rsc.org]
- 9. Enzyme Activity Assays [sigmaaldrich.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
Measuring Protease Activity in Cell Lysates Using a Chromogenic Substrate
Application Notes and Protocols for Researchers
Introduction
Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, including protein turnover, cell signaling, apoptosis, and cancer progression.[1][2] The dysregulation of protease activity is often linked to various diseases, making them key targets for therapeutic intervention.[1][3] Consequently, the accurate measurement of protease activity in biological samples, such as cell lysates, is essential for basic research and drug development.
This document provides a detailed protocol and application notes for measuring the activity of trypsin-like serine proteases in cell lysates using a chromogenic substrate. While the specific substrate "BZiPAR" was requested, it does not appear to be a recognized or commercially available reagent. Therefore, this guide will utilize a well-characterized and widely used alternative, Nα-Benzoyl-L-arginine p-nitroanilide (Bz-Arg-pNA) , to illustrate the principles and procedures. This substrate is specifically cleaved by proteases after an Arginine residue, releasing the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically.
Principle of the Assay
The assay is based on the enzymatic cleavage of the chromogenic substrate Bz-Arg-pNA by trypsin-like serine proteases. The substrate consists of an arginine residue linked to p-nitroaniline. In its intact form, the substrate is colorless. However, upon cleavage by a protease at the carboxyl side of the arginine residue, free p-nitroaniline (pNA) is released. This liberated pNA has a distinct yellow color and exhibits strong absorbance at 405 nm. The rate of pNA release, measured as the change in absorbance over time, is directly proportional to the protease activity in the sample.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a representative signaling pathway involving a protease and the general experimental workflow for the protease activity assay.
Caption: Hypothetical signaling pathway where a protease is activated and cleaves a substrate.
References
Application Notes and Protocols for Screening Modulators of bZIP Transcription Factors in Drug Discovery
Note on Terminology: The term "BZiPAR" did not yield specific results in scientific literature searches. It is presumed to be a typographical error for "bZIP," which refers to the basic leucine zipper domain, a highly conserved structural motif found in a large family of eukaryotic transcription factors. This document will, therefore, focus on the applications of screening assays for modulators of bZIP transcription factors .
Introduction to bZIP Transcription Factors as Drug Targets
The basic leucine zipper (bZIP) transcription factors are a diverse family of proteins that play critical roles in regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[1][2][3] These proteins are characterized by a conserved bZIP domain, which consists of a basic region responsible for DNA binding and a leucine zipper that facilitates dimerization.[2][3][4] bZIP factors can form homodimers or heterodimers, which allows for a high degree of combinatorial complexity in DNA binding and gene regulation.[5][6]
Prominent members of the bZIP family include the Activator Protein-1 (AP-1) and the cAMP Response Element-Binding Protein (CREB).[1][7] The AP-1 transcription factor is typically a heterodimer of proteins from the Jun, Fos, and ATF families and is a key regulator of cellular responses to growth factors, cytokines, and stress.[1][8][9] CREB is activated by a variety of signaling pathways and plays a crucial role in neuronal plasticity, memory, and cell survival.[7][10][11] Given their central role in cellular signaling and their deregulation in numerous diseases, including cancer and inflammatory disorders, bZIP transcription factors represent an important class of therapeutic targets.
Signaling Pathways
The activity of bZIP transcription factors is tightly regulated by complex signaling cascades. Understanding these pathways is crucial for designing effective drug discovery screens.
Application Notes: High-Throughput Screening (HTS) for bZIP Modulators
The identification of small molecules that modulate the function of bZIP transcription factors is a key objective in drug discovery. High-throughput screening (HTS) provides a platform for systematically testing large compound libraries for such activity.[12][13] Several assay formats can be adapted for HTS of bZIP modulators.
-
Cell-Based Reporter Gene Assays: These assays are widely used to measure the transcriptional activity of bZIP factors.[14] A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter containing specific DNA response elements for the bZIP factor of interest (e.g., AP-1 or CRE sites).[14] An increase or decrease in reporter gene expression in the presence of a test compound indicates modulation of the bZIP signaling pathway. This approach screens for compounds that can act at any point in the upstream signaling cascade or directly on the transcription factor itself.
-
Protein-DNA Interaction Assays: These are biochemical assays designed to identify compounds that directly interfere with the binding of a bZIP protein to its cognate DNA sequence.[15] Formats such as ELISA-based assays, AlphaScreen®, or fluorescence polarization can be used.[16] These assays are useful for identifying direct inhibitors of the protein-DNA interface.
-
Protein-Protein Interaction (PPI) Assays: Since bZIP factors must dimerize to function, assays that screen for inhibitors of this dimerization are also valuable.[17] Techniques like FRET (Fluorescence Resonance Energy Transfer) or AlphaScreen® can be employed to monitor the interaction between two differentially tagged bZIP monomers.
Experimental Workflow
A typical HTS campaign to identify inhibitors of a bZIP transcription factor follows a multi-stage process, from primary screen to lead optimization.
Data Presentation
Quantitative data from screening campaigns should be presented in a clear and structured format to facilitate analysis and comparison.
Table 1: Representative Data from a Primary HTS for AP-1 Inhibitors
| Compound ID | Concentration (µM) | Luciferase Signal (RLU) | % Inhibition | Hit ( >50% Inh.) |
| Control (DMSO) | N/A | 1,500,000 | 0% | No |
| Staurosporine (Positive Control) | 1 | 150,000 | 90% | Yes |
| Cmpd-001 | 10 | 1,450,000 | 3.3% | No |
| Cmpd-002 | 10 | 600,000 | 60% | Yes |
| Cmpd-003 | 10 | 1,300,000 | 13.3% | No |
| Cmpd-004 | 10 | 450,000 | 70% | Yes |
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | IC50 (µM) | Hill Slope | Max Inhibition (%) |
| Cmpd-002 | 5.2 | 1.1 | 85% |
| Cmpd-004 | 1.8 | 0.9 | 92% |
| Staurosporine | 0.1 | 1.0 | 95% |
Experimental Protocols
Protocol 1: Cell-Based AP-1 Reporter Gene Assay
This protocol describes a method for screening compound libraries for inhibitors of the AP-1 signaling pathway using a luciferase reporter gene assay in a 384-well format.
Materials:
-
HEK293T cells stably expressing an AP-1-luciferase reporter construct.
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Phorbol 12-myristate 13-acetate (PMA) for pathway stimulation.
-
Compound library dissolved in DMSO.
-
Bright-Glo™ Luciferase Assay System.
-
White, solid-bottom 384-well assay plates.
-
Luminometer plate reader.
Methodology:
-
Cell Plating:
-
Culture HEK293T-AP1-Luc cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh media to a concentration of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension (5,000 cells) into each well of a 384-well plate.
-
Incubate the plate at 37°C, 5% CO2 for 18-24 hours.
-
-
Compound Addition:
-
Prepare a compound plate by diluting test compounds and controls to a 200X final concentration in DMSO.
-
Using an acoustic liquid handler or pin tool, transfer 125 nL of compound solution from the compound plate to the cell plate. This results in a final compound concentration of 10 µM in 0.5% DMSO.
-
Include wells with DMSO only (negative control) and a known inhibitor (positive control).
-
Incubate for 1 hour at 37°C.
-
-
Pathway Stimulation:
-
Prepare a 2X solution of PMA (e.g., 40 ng/mL) in culture media.
-
Add 25 µL of the PMA solution to all wells except for the unstimulated control wells (add media only). The final PMA concentration will be 20 ng/mL.
-
Incubate the plate for 6 hours at 37°C, 5% CO2.
-
-
Luminescence Reading:
-
Equilibrate the assay plate and the Bright-Glo™ reagent to room temperature.
-
Add 25 µL of Bright-Glo™ reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Unstimulated) / (Signal_Stimulated - Signal_Unstimulated))
-
Identify hits based on a predefined inhibition threshold (e.g., >50%).
-
Protocol 2: ELISA-based CREB-DNA Binding Assay
This protocol details a biochemical screen to identify compounds that directly inhibit the binding of phosphorylated CREB (p-CREB) to its DNA consensus sequence (CRE).
Materials:
-
Streptavidin-coated 384-well plates.
-
Biotinylated double-stranded DNA oligonucleotide containing the CRE sequence (5'-TGACGTCA-3').
-
Recombinant human p-CREB protein.
-
Anti-CREB primary antibody.
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution (e.g., 1M H2SO4).
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Microplate reader capable of measuring absorbance at 450 nm.
Methodology:
-
Plate Coating:
-
Dilute the biotinylated CRE oligonucleotide to 100 nM in assay buffer.
-
Add 50 µL to each well of a streptavidin-coated 384-well plate.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Wash the plate 3 times with 100 µL of wash buffer per well.
-
-
Compound and Protein Incubation:
-
Add 50 µL of assay buffer to each well.
-
Transfer 125 nL of test compounds (at 200X in DMSO) to the appropriate wells.
-
Dilute recombinant p-CREB protein to 2X the final concentration (e.g., 4 nM) in assay buffer.
-
Add 25 µL of the diluted p-CREB to each well (final concentration 2 nM).
-
Incubate for 1 hour at room temperature with gentle shaking.
-
-
Antibody Incubation:
-
Wash the plate 3 times with wash buffer.
-
Dilute the anti-CREB primary antibody in assay buffer according to the manufacturer's recommendation.
-
Add 50 µL of the diluted primary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate 3 times with wash buffer.
-
Dilute the HRP-conjugated secondary antibody in assay buffer.
-
Add 50 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash the plate 5 times with wash buffer.
-
Add 50 µL of TMB substrate to each well.
-
Incubate in the dark for 10-15 minutes, or until sufficient color has developed.
-
Add 25 µL of stop solution to each well to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage inhibition for each compound: % Inhibition = 100 * (1 - (Abs_Compound - Abs_NoProtein) / (Abs_DMSO - Abs_NoProtein))
-
Determine the IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.
-
References
- 1. AP-1 transcription factor - Wikipedia [en.wikipedia.org]
- 2. Systematic Characterization of bZIP Transcription Factors Required for Development and Aflatoxin Generation by High-Throughput Gene Knockout in Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-Wide Identification of bZIP Transcription Factor Genes and Functional Analyses of Two Members in Cytospora chrysosperma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Post-translational Modifications of bZIP Transcription Factors in Abscisic Acid Signaling and Drought Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Data-Driven Prediction and Design of bZIP Coiled-Coil Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combinatorial bZIP dimers display complex DNA-binding specificity landscapes | eLife [elifesciences.org]
- 7. CREB - Wikipedia [en.wikipedia.org]
- 8. AP-1 function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of the AP-1 Transcription Factor by Inflammatory Cytokines of the TNF Family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Frontiers | cAMP Response Element-Binding Protein (CREB): A Possible Signaling Molecule Link in the Pathophysiology of Schizophrenia [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. High-Throughput Screen for Inhibitors of Androgen Receptor-RUNX2 Transcriptional Regulation in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. acrobiosystems.com [acrobiosystems.com]
- 17. Screening Bicyclic Peptide Libraries for Protein-Protein Interaction Inhibitors: Discovery of a Tumor Necrosis Factor-alpha Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Using BZiPAR
For Researchers, Scientists, and Drug Development Professionals.
Introduction
BZiPAR (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride) is a sensitive fluorogenic substrate for proteases, such as trypsin and certain lysosomal proteases.[1] Upon enzymatic cleavage, this compound releases the highly fluorescent Rhodamine 110, which exhibits excitation and emission maxima of 496 nm and 520 nm, respectively.[1] This property makes this compound an excellent tool for high-throughput screening (HTS) of potential protease inhibitors. The assay is based on the principle that in the presence of an active protease, the substrate is cleaved, resulting in a significant increase in fluorescence. Conversely, the presence of an inhibitor will prevent or reduce this cleavage, leading to a decrease in the fluorescent signal. This application note provides a detailed protocol for the use of this compound in a high-throughput screening format to identify and characterize protease inhibitors.
Mechanism of Action
The core of the this compound assay lies in the enzymatic hydrolysis of the substrate. This compound is a non-fluorescent molecule. When a target protease cleaves the amide bonds, it liberates Rhodamine 110. This product is highly fluorescent, and its fluorescence intensity is directly proportional to the activity of the protease. In a screening context, a reduction in fluorescence intensity in the presence of a test compound indicates potential inhibition of the enzyme.
Caption: this compound is cleaved by a protease to produce fluorescent Rhodamine 110.
High-Throughput Screening Protocol
This protocol is designed for a 384-well plate format, suitable for HTS.
Materials and Reagents:
-
This compound (Biotium or other suppliers)
-
Recombinant human protease (e.g., Trypsin)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂, 0.01% Tween-20
-
Compound plates with test compounds and controls (positive and negative)
-
384-well black, flat-bottom assay plates
-
Fluorescence microplate reader with appropriate filters (Excitation: 485 nm, Emission: 525 nm)
-
Multichannel pipettes or automated liquid handling system
Experimental Workflow:
Caption: High-throughput screening workflow for protease inhibitor identification.
Detailed Protocol:
-
Compound Plating:
-
Prepare serial dilutions of test compounds in 100% DMSO.
-
Using an acoustic dispenser or pin tool, transfer 50 nL of each compound solution to the appropriate wells of a 384-well assay plate.
-
For controls, dispense 50 nL of DMSO (negative control, 0% inhibition) and 50 nL of a known protease inhibitor (positive control, 100% inhibition) into designated wells.
-
-
Reagent Preparation:
-
Protease Solution: Prepare the protease solution at a 2X final concentration in cold assay buffer. The optimal concentration should be determined empirically by performing an enzyme titration curve.
-
This compound Solution: Prepare the this compound substrate solution at a 2X final concentration in assay buffer. The final concentration should be at or near the Km value for the protease. Protect the solution from light.
-
-
Assay Procedure:
-
Add 10 µL of the 2X protease solution to all wells of the assay plate containing the pre-dispensed compounds.
-
Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure proper mixing.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the 2X this compound solution to all wells. The final assay volume is 20 µL.
-
Centrifuge the plate briefly.
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Measure the fluorescence intensity using a microplate reader (Excitation: 485 nm, Emission: 525 nm).
-
Data Analysis:
-
Percent Inhibition: Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Z'-Factor: To assess the quality of the assay, calculate the Z'-factor using the signals from the positive and negative controls: Z' = 1 - (3 * (SD_negative_control + SD_positive_control)) / |Mean_negative_control - Mean_positive_control| A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[2]
-
IC₅₀ Determination: For active compounds, perform dose-response experiments and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation
Quantitative data for confirmed hits should be summarized in a clear and organized manner.
| Compound ID | IC₅₀ (µM) | Hill Slope | Max Inhibition (%) |
| Inhibitor A | 0.15 | 1.1 | 98.5 |
| Inhibitor B | 1.2 | 0.9 | 95.2 |
| Inhibitor C | 15.8 | 1.0 | 89.7 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Well-to-Well Variation | Inaccurate liquid handling, improper mixing. | Calibrate pipettes/liquid handlers. Ensure thorough mixing after each reagent addition by brief centrifugation. |
| Low Z'-Factor (<0.5) | Suboptimal reagent concentrations, short incubation time. | Re-optimize enzyme and substrate concentrations. Increase incubation time to ensure a sufficient signal window. |
| Fluorescent Compounds | Test compounds are intrinsically fluorescent. | Pre-read the plate after compound addition but before adding the substrate to identify and flag fluorescent compounds. |
| Assay Drift | Temperature or evaporation effects. | Use plate seals during incubation. Allow all reagents and plates to equilibrate to room temperature before use. |
Conclusion
The this compound substrate provides a robust and sensitive tool for the high-throughput screening of protease inhibitors. The protocol described herein is a reliable method for identifying and characterizing novel inhibitors in a drug discovery setting. The simplicity of the mix-and-read format, combined with its suitability for automation, makes it an ideal choice for large-scale screening campaigns.
References
Application Notes and Protocols for BZiPAR in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols have been generated for a hypothetical compound designated as "BZiPAR." As of the date of this document, publicly available scientific literature does not contain information on a compound with this specific name. Therefore, the data, mechanism of action, and protocols described herein are illustrative and based on established methodologies for the evaluation of novel anti-cancer agents in 3D cell culture models. These notes are intended to serve as a template and guide for the investigation of new chemical entities in a 3D culture setting.
Introduction
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their physiological relevance in mimicking the tumor microenvironment compared to traditional 2D cell monolayers.[1][2][3] These models recapitulate key aspects of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, which are often lost in 2D cultures.[2][4][5] Consequently, 3D models provide a more predictive platform for assessing the efficacy of novel anti-cancer compounds.[4][6]
This compound is a novel, potent, and selective small molecule inhibitor hypothesized to induce apoptosis in cancer cells by targeting a key pro-survival protein. These application notes provide a comprehensive guide for researchers to evaluate the efficacy of this compound in 3D tumor spheroid models, including protocols for spheroid generation, treatment, and analysis.
Hypothetical Mechanism of Action of this compound
This compound is postulated to be an inhibitor of a critical pro-survival protein, leading to the activation of the intrinsic apoptotic pathway. By binding to and inhibiting this target, this compound disrupts the delicate balance between pro-apoptotic and anti-apoptotic signals within the cancer cell. This disruption is hypothesized to lead to the release of cytochrome c from the mitochondria, followed by the activation of the caspase cascade, ultimately resulting in programmed cell death.
Data Presentation
Table 1: Comparative IC50 Values of this compound in 2D vs. 3D Cell Culture Models
| Cell Line | 2D IC50 (µM) | 3D Spheroid IC50 (µM) | Fold Change (3D/2D) |
| HCT116 | 0.5 | 5.2 | 10.4 |
| MCF-7 | 1.2 | 15.8 | 13.2 |
| A549 | 0.8 | 9.6 | 12.0 |
Table 2: Effect of this compound on Spheroid Growth and Viability
| Treatment | Spheroid Diameter (µm) at 72h | % Viability (Relative to Vehicle) |
| Vehicle (0.1% DMSO) | 550 ± 25 | 100% |
| This compound (1 µM) | 480 ± 30 | 85% |
| This compound (5 µM) | 350 ± 20 | 60% |
| This compound (10 µM) | 210 ± 15 | 35% |
Experimental Protocols
Spheroid Formation using the Liquid Overlay Technique
This protocol describes the generation of tumor spheroids in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in standard T-75 flasks until they reach approximately 80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cells in a conical tube.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium to create a single-cell suspension.
-
Perform a cell count and determine cell viability (should be >95%).
-
Dilute the cell suspension to the desired concentration (e.g., 2.5 x 10^4 cells/mL for seeding 2,500 cells in 100 µL).
-
Seed 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.
-
Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily using a brightfield microscope. Spheroids should form within 48-72 hours.[7]
This compound Treatment of 3D Spheroids
Materials:
-
Pre-formed spheroids in a ULA plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove 50 µL of conditioned medium from each well containing a spheroid.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the spheroids for the desired treatment duration (e.g., 24, 48, 72 hours).
Spheroid Viability Assay (CellTiter-Glo® 3D)
This assay measures ATP levels as an indicator of cell viability.[7]
Materials:
-
Treated spheroids in a ULA plate
-
CellTiter-Glo® 3D Reagent
-
Opaque-walled 96-well plate (for luminescence reading)
-
Plate shaker
-
Luminometer
Procedure:
-
Equilibrate the ULA plate with treated spheroids and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[7]
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.[7]
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[7]
-
Transfer 100 µL of the lysate from each well to an opaque-walled 96-well plate.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viability relative to the vehicle-treated control spheroids.
Immunofluorescence Staining of Spheroids
This protocol allows for the visualization of protein expression and localization within the spheroids.
Materials:
-
Treated spheroids
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA, 0.1% Triton X-100 in PBS)
-
Primary antibody (e.g., anti-cleaved Caspase-3)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Carefully collect spheroids from each well and transfer them to microcentrifuge tubes.
-
Wash the spheroids twice with PBS, allowing them to settle by gravity between washes.
-
Fix the spheroids with 4% PFA for 1 hour at room temperature.
-
Wash the spheroids three times with PBS.
-
Permeabilize the spheroids with permeabilization buffer for 30-60 minutes at room temperature.[7]
-
Wash the spheroids three times with PBS.
-
Block non-specific antibody binding by incubating the spheroids in blocking buffer for 1-2 hours at room temperature.[7]
-
Incubate the spheroids with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
The next day, wash the spheroids three to five times with PBS containing 0.1% Triton X-100, with each wash lasting at least 30 minutes.[7]
-
Incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 2 hours at room temperature in the dark.
-
Wash the spheroids as in step 9.
-
Mount the spheroids on a microscope slide using an appropriate mounting medium.
-
Image the spheroids using a confocal microscope.
Rationale for Using 3D Cell Culture Models
The use of 3D cell culture models is critical for obtaining more clinically relevant data in pre-clinical drug discovery.
References
- 1. Current strategies with implementation of three-dimensional cell culture: the challenge of quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Three-dimensional cell culture models for investigating human viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of Antitumor Unsymmetrical Bisacridines on 3D Cancer Spheroids Growth and Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. benchchem.com [benchchem.com]
BZiPAR for in vivo imaging of protease activity
An emerging class of smart optical probes, Benzimidazolium-substituted heptamethine cyanine Protease-Activated Reporters (BZiPAR), are powerful tools for the real-time, non-invasive imaging of protease activity in vivo. These near-infrared (NIR) probes are designed to be initially non-fluorescent but become highly fluorescent upon cleavage by specific proteases, such as caspases, which are key executioners of apoptosis (programmed cell death). This "turn-on" capability provides a high signal-to-background ratio, making this compound and similar activity-based probes invaluable for sensitive detection of cell death in various biomedical research areas.[1][2][3]
Applications for these probes are particularly relevant for researchers, scientists, and drug development professionals in oncology, immunology, and toxicology to monitor therapeutic efficacy and disease progression.[4][5]
Mechanism of Action
The core of a this compound probe consists of a heptamethine cyanine fluorophore, which emits light in the near-infrared spectrum (700-900 nm).[6] This spectral range is advantageous for in vivo imaging due to deeper tissue penetration and reduced autofluorescence from biological tissues.[7]
In its inactive state, the probe's fluorescence is suppressed by a quenching moiety linked via a protease-specific peptide substrate (e.g., DEVD for caspase-3).[8] When the probe encounters its target protease, such as active caspase-3 in an apoptotic cell, the enzyme cleaves the peptide linker. This cleavage event releases the quencher from the fluorophore, restoring its ability to fluoresce intensely upon excitation. This mechanism allows for the direct visualization of enzymatic activity.[2]
Caption: General mechanism of protease-activated reporter (PAR) activation.
Quantitative Data Summary
The photophysical and pharmacokinetic properties of this compound probes are critical for successful in vivo imaging. The following table summarizes typical quantitative data for heptamethine cyanine-based protease reporters.
| Parameter | Representative Value | Description |
| Excitation Wavelength (λex) | ~750 - 780 nm | The peak wavelength of light required to excite the fluorophore.[6] |
| Emission Wavelength (λem) | ~780 - 810 nm | The peak wavelength of light emitted by the activated fluorophore.[9] |
| Quantum Yield (ΦF) | 1.5 to 2-fold higher than IR-780 | Efficiency of converting absorbed light into emitted fluorescence.[6] |
| Molar Extinction Coefficient (ε) | > 200,000 M⁻¹cm⁻¹ | A measure of how strongly the probe absorbs light at a given wavelength.[6] |
| Target Proteases | Caspase-3, Caspase-7 | Key executioner caspases in the apoptotic pathway.[1][5] |
| Recommended In Vivo Dose | 1 - 5 nmol per mouse | Typical dose administered via intravenous (i.v.) injection. |
| Time to Peak Signal | 6 - 24 hours post-injection | Time required for probe distribution, activation, and clearance of background.[1] |
Experimental Protocols
Protocol 1: In Vivo Imaging of Chemotherapy-Induced Apoptosis in a Xenograft Tumor Model
This protocol details the use of a this compound probe to non-invasively monitor tumor response to an apoptosis-inducing chemotherapeutic agent in live mice.
1. Materials and Reagents
-
Tumor-bearing mice (e.g., human tumor xenografts in immunodeficient mice).
-
This compound probe.
-
Apoptosis-inducing therapeutic agent (e.g., Paclitaxel, Doxorubicin).
-
Vehicle control (for therapeutic agent).
-
Sterile, pyrogen-free saline or PBS for injection.
-
Anesthesia (e.g., isoflurane).
-
In vivo imaging system (IVIS) equipped for NIR fluorescence imaging.
2. Experimental Workflow
Caption: Workflow for monitoring therapeutic response using this compound.
3. Step-by-Step Procedure
-
Animal Preparation: Allow mice with established tumors (e.g., 100-200 mm³) to acclimate. Randomly assign mice to a treatment group and a vehicle control group.
-
Therapeutic Administration: Administer the chemotherapeutic agent or vehicle control to the respective groups according to the established dosing regimen (e.g., intraperitoneal or intravenous injection).
-
Probe Preparation: Just prior to injection, dilute the this compound probe stock solution in sterile saline to the final desired concentration.
-
Probe Administration: At a predetermined time point following therapy (e.g., 24 hours, to allow for apoptosis induction), administer 1-5 nmol of the this compound probe to each mouse via intravenous (tail vein) injection.[1]
-
In Vivo Imaging:
-
Anesthetize the mice using isoflurane at specified time points after probe injection (e.g., 6, 12, and 24 hours).
-
Place the anesthetized mouse in the imaging chamber of the IVIS.
-
Acquire fluorescence images using the appropriate excitation and emission filter sets for the this compound probe (e.g., Ex: 745 nm, Em: 800 nm).
-
Acquire a photographic image for anatomical reference.
-
-
Data Analysis:
-
Using the analysis software, draw a region of interest (ROI) around the tumor on each mouse.
-
Quantify the average fluorescence intensity (radiant efficiency) within the tumor ROI for all animals at each time point.
-
Compare the signal intensity between the treated and vehicle control groups. A significantly higher signal in the treated group indicates therapy-induced protease activation and apoptosis.[10]
-
4. Ex Vivo Confirmation (Optional)
-
After the final imaging session, humanely euthanize the mice.
-
Excise the tumors and key organs (e.g., liver, kidneys) for ex vivo imaging to confirm signal localization.
-
Tissues can be fixed in formalin, embedded in paraffin, and sectioned for histological analysis (e.g., H&E staining, TUNEL staining, or immunohistochemistry for cleaved caspase-3) to correlate the fluorescence signal with cellular apoptosis.
References
- 1. Non-invasive optical imaging of apoptosis using caspase-targeted activity based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.stanford.edu [med.stanford.edu]
- 3. Fluorogenic near-infrared heptamethine cyanine probes for microscopic imaging of tumor hypoxia - American Chemical Society [acs.digitellinc.com]
- 4. In vivo imaging of protease activity by Probody therapeutic activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PET probes for imaging apoptosis | Explore Technologies [techfinder.stanford.edu]
- 6. Engineering Central Substitutions in Heptamethine Dyes for Improved Fluorophore Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sterically Shielded Heptamethine Cyanine Dyes for Bioconjugation and High Performance Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase sensitive gold nanoparticle for apoptosis imaging in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. med.stanford.edu [med.stanford.edu]
Troubleshooting & Optimization
How to reduce high background fluorescence with BZiPAR
Welcome to the . Here you will find troubleshooting guides and answers to frequently asked questions to help you resolve issues with high background fluorescence in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is BZiPAR and how does it work?
This compound is a novel fluorescent probe designed for the highly sensitive detection of specific cellular targets. It operates on the principle of binding to a target of interest, leading to a significant increase in fluorescence upon successful binding. This allows for the visualization and quantification of the target within a biological sample.
Q2: What are the primary sources of high background fluorescence when using this compound?
High background fluorescence in experiments using this compound can stem from several sources:
-
Autofluorescence: The natural fluorescence emitted by the biological specimen itself, particularly from components like NADH, collagen, and lipofuscin.[1][2][3]
-
Non-specific Binding: this compound or antibodies used in the protocol may bind to off-target sites.[4][5][6]
-
Excess Reagent: Insufficient washing can leave unbound this compound or antibodies in the sample.[5][7][8]
-
Contaminated Reagents or Buffers: Buffers or other reagents may contain fluorescent impurities.
-
Suboptimal Antibody Concentrations: Using too high a concentration of primary or secondary antibodies can lead to increased non-specific binding.[5][8]
Troubleshooting Guide: Reducing High Background Fluorescence
Q3: My unstained control sample shows high background fluorescence. What should I do?
High fluorescence in an unstained control points to autofluorescence from your sample.[8] Here are some steps to mitigate this:
-
Sample Preparation:
-
Quenching Agents:
-
Spectral Separation:
Q4: My stained sample has high background, but the unstained control is clean. What is the likely cause?
This suggests that the high background is due to non-specific binding of the this compound probe or the antibodies used in your protocol.[4][5]
-
Blocking:
-
Ensure you are using an appropriate blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody.[4]
-
Increase the incubation time for the blocking step.
-
-
Antibody Dilution:
-
Washing Steps:
-
Secondary Antibody Control:
-
Include a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody.[9]
-
Quantitative Data Summary
The following table provides recommended starting concentrations and incubation times for key steps in your immunofluorescence protocol to help minimize background. These should be optimized for your specific experimental conditions.
| Parameter | Recommendation | Purpose |
| Blocking Agent | 5-10% Normal Serum or 1-3% BSA | To prevent non-specific antibody binding.[4] |
| Blocking Incubation | 1-2 hours at Room Temperature | To ensure complete blocking of non-specific sites. |
| Primary Antibody | Titrate (e.g., 1:100 to 1:1000) | To find the optimal signal-to-noise ratio.[8] |
| Secondary Antibody | Titrate (e.g., 1:200 to 1:2000) | To minimize non-specific binding. |
| Washing Steps | 3-5 washes, 5-10 minutes each | To remove unbound antibodies and reduce background.[7][8] |
Experimental Protocols
Protocol: Background Reduction Test
This protocol helps to systematically identify and troubleshoot the source of high background fluorescence.
-
Prepare a Set of Control Samples:
-
Unstained Control: Sample goes through all steps except for the addition of this compound and any antibodies. This will reveal the level of autofluorescence.[8]
-
Secondary Antibody Only Control: Sample is incubated with the secondary antibody but not the primary antibody. This checks for non-specific binding of the secondary antibody.[9]
-
Full Protocol Sample: The complete experimental procedure.
-
-
Optimize Blocking:
-
Prepare multiple samples and vary the blocking agent (e.g., Normal Goat Serum, BSA) and incubation time (e.g., 1 hour, 2 hours).
-
-
Titrate Antibodies:
-
Prepare a series of samples with varying dilutions of the primary and secondary antibodies to determine the optimal concentrations.
-
-
Image and Analyze:
-
Image all samples using identical acquisition settings (e.g., exposure time, gain).
-
Compare the background fluorescence levels across the different conditions to identify the optimal protocol for your experiment.
-
Visual Guides
Caption: Troubleshooting workflow for high background fluorescence.
Caption: Hypothetical this compound signaling pathway.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. biotium.com [biotium.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. sinobiological.com [sinobiological.com]
- 7. How to deal with high background in ELISA | Abcam [abcam.com]
- 8. biotium.com [biotium.com]
- 9. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal-to-noise ratio in BZiPAR assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal-to-noise ratio in BZiPAR assays.
Frequently Asked Questions (FAQs)
Q1: What is a this compound assay and what is it used for?
A this compound assay is a fluorescence-based method used to measure the activity of intracellular proteases, particularly lysosomal proteases, in live cells. The assay utilizes a substrate called this compound (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride), which can enter live cells.[1] Inside the cell, lysosomal proteases cleave the this compound substrate, releasing the highly fluorescent product Rhodamine 110 (R110). The resulting fluorescence intensity is directly proportional to the protease activity within the cells.
Q2: What is the principle of fluorescence generation in a this compound assay?
The this compound substrate itself is a non-fluorescent bisamide derivative of Rhodamine 110.[2] Enzymatic cleavage of this compound by proteases occurs in a two-step process. First, one of the peptide bonds is cleaved, resulting in a fluorescent monoamide intermediate. A second cleavage event releases the free Rhodamine 110, which is even more fluorescent.[2] This sequential cleavage leads to a significant amplification of the fluorescent signal. The excitation and emission wavelengths of the final product, Rhodamine 110, are approximately 496 nm and 520 nm, respectively.[1]
Q3: What are the advantages of using a Rhodamine 110-based substrate like this compound?
Rhodamine 110-based assays, like the this compound assay, offer several advantages over other fluorogenic substrates:
-
Higher Sensitivity: These assays can be significantly more sensitive than assays using other fluorophores like 7-Amido-4-methylcoumarin (AMC).[3]
-
Longer Wavelengths: The excitation and emission spectra of Rhodamine 110 are at longer wavelengths, which helps to minimize interference from the natural autofluorescence of biological samples, which is typically stronger in the UV and blue regions of the spectrum.[4]
-
Improved Signal-to-Noise Ratio: The combination of longer wavelengths and the high quantum yield of Rhodamine 110 generally results in a better signal-to-noise ratio.[4][5]
Q4: What are the common causes of a low signal-to-noise ratio in this compound assays?
A low signal-to-noise ratio can be attributed to two main factors:
-
Low Signal Intensity: This can be caused by issues such as insufficient enzyme activity, suboptimal substrate concentration, or improper assay conditions.
-
High Background Signal: This may result from the intrinsic fluorescence of test compounds, substrate degradation, or contamination of reagents.
Troubleshooting Guide: Low Signal-to-Noise Ratio
A low signal-to-noise ratio compromises the quality and reliability of your experimental data. This guide provides a structured approach to identifying and resolving the root causes of this issue.
Problem 1: Low Fluorescent Signal
A weak or absent signal can make it difficult to distinguish true protease activity from background noise.
Troubleshooting Workflow for Low Signal
Caption: Troubleshooting logic for low signal in this compound assays.
Possible Causes and Solutions for Low Signal
| Possible Cause | Recommended Solution |
| Inactive or Insufficient Protease | Verify Cell Health and Viability: Ensure cells are healthy and within their optimal growth phase. Stressed or dead cells will have reduced protease activity. Confirm Target Expression: Check literature to confirm that the cell line used expresses the target lysosomal proteases.[6] Include Positive Controls: Use a known activator of lysosomal activity or a cell line with known high protease activity as a positive control. |
| Suboptimal Substrate Concentration | Titrate this compound Concentration: The optimal working concentration for similar rhodamine-110 based substrates is typically in the range of 20-100 µM.[5] Perform a concentration-response curve to determine the optimal this compound concentration for your specific cell type and experimental conditions. |
| Incorrect Assay Conditions | Optimize Incubation Time: The incubation time should be long enough to generate a robust signal but short enough to remain in the linear range of the reaction. Test a time course (e.g., 30, 60, 120, 240 minutes) to determine the optimal incubation period. Check Buffer pH: While Rhodamine 110 fluorescence is stable over a wide pH range, the activity of lysosomal proteases is pH-dependent. Ensure the assay buffer maintains an appropriate pH for lysosomal function (typically acidic).[2] |
| Improper Instrument Settings | Verify Wavelength Settings: Ensure the fluorometer is set to the correct excitation and emission wavelengths for Rhodamine 110 (Ex/Em ≈ 496/520 nm).[1] Optimize Gain Settings: Adjust the gain or sensitivity settings on the plate reader to amplify the signal without saturating the detector. |
| Presence of Inhibitors | Test for Compound Inhibition: If screening compounds, they may be inhibiting the target proteases. Run a control with a known potent inhibitor to confirm that the assay can detect inhibition. |
Problem 2: High Background Fluorescence
Elevated background fluorescence can mask the true signal from protease activity, leading to a reduced signal-to-noise ratio.
Troubleshooting Workflow for High Background
References
Technical Support Center: Preventing BZiPAR Photobleaching in Microscopy
Welcome to the technical support center for BZiPAR, designed for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate photobleaching and acquire high-quality, reproducible data during your fluorescence microscopy experiments.
Understanding this compound and its Fluorescent Product
This compound (bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide) Rhodamine 110) is a substrate for proteases such as trypsin and lysosomal proteases. Upon enzymatic cleavage, it releases the highly fluorescent product, Rhodamine 110 (R110). The fluorescence signal you observe in your experiments is from R110, which has an excitation maximum of approximately 496 nm and an emission maximum of around 520 nm. Therefore, strategies to prevent photobleaching should focus on preserving the fluorescence of Rhodamine 110.
Quantitative Photostability Comparison
While all fluorophores are susceptible to photobleaching, rhodamine dyes are known for their relatively high resistance to photodegradation.[1][2] The photostability of the fluorescent signal in your this compound experiments is dependent on the properties of its cleavage product, Rhodamine 110. For demanding imaging applications, Alexa Fluor 488 is recognized for its exceptional photostability.[3][4]
To provide a clearer picture, the following table compares the photostability of a dichlorinated derivative of Rhodamine 110 (DR110) with other common green fluorescent dyes when conjugated to antibodies.
| Fluorophore | Relative Brightness | Photobleaching | Background |
| Alexa Fluor 488 | High | Negligible | Negligible |
| DR110 (Rhodamine 110 derivative) | High | Slight in 9 min | No |
| FITC | Medium | Visible in 4 min | Visible |
| Table 1: A comparison of the photostability and performance of green fluorescent dye-antibody conjugates. This data illustrates that both Alexa Fluor 488 and the Rhodamine 110 derivative are significantly more resistant to photobleaching than FITC.[5] |
This compound Activation Pathway
The conversion of this compound to its fluorescent form is a direct enzymatic process. The following diagram illustrates this activation.
Caption: Enzymatic activation of the this compound substrate.
Troubleshooting Guide
This guide addresses common issues related to this compound photobleaching during microscopy.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid signal fading during image acquisition | High Excitation Light Intensity: Excessive laser power or lamp intensity accelerates photobleaching.[6] | - Reduce the laser power to the lowest level that provides a sufficient signal-to-noise ratio.[6]- Use neutral density (ND) filters to attenuate the excitation light.[7] |
| Long Exposure Times: Prolonged exposure of the sample to the excitation light increases the likelihood of photobleaching.[6] | - Decrease the camera exposure time. Modern, sensitive cameras can often produce high-quality images with shorter exposures.[3] | |
| Reactive Oxygen Species (ROS): The interaction of the excited fluorophore with molecular oxygen generates ROS, which chemically damage the dye.[6] | - Use a live-cell compatible antifade reagent in your imaging medium to scavenge ROS.[8][9] | |
| Low initial signal intensity | Suboptimal Labeling: Insufficient incubation time or incorrect concentration of this compound. | - Optimize the concentration and incubation time of this compound for your specific cell type. |
| Incorrect Filter Sets: Mismatch between the filter set and the spectral properties of Rhodamine 110. | - Ensure your filter sets are appropriate for Rhodamine 110 (Excitation ~496 nm, Emission ~520 nm).[10] | |
| Phototoxicity (cell stress, blebbing, or death) | Excessive Light Exposure: High-intensity light can be damaging to live cells. | - Reduce the overall light dose by lowering the excitation intensity and minimizing exposure time.[9]- For time-lapse experiments, increase the interval between image acquisitions. |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is my this compound signal fading?
Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, Rhodamine 110, upon exposure to excitation light. This leads to a loss of its ability to fluoresce, causing your signal to fade.[3] The rate of photobleaching is influenced by factors such as the intensity and duration of light exposure and the presence of oxygen.[6]
Q2: How can I determine if the signal loss I'm observing is due to photobleaching?
A key indicator of photobleaching is a gradual decrease in fluorescence intensity over time during continuous imaging.[3] To confirm this, you can move to a fresh, un-imaged area of your sample. If the initial signal in the new area is bright and then begins to fade with exposure, photobleaching is the likely cause.[3] If the signal is weak from the start, the issue might be related to other factors like low substrate concentration or incorrect imaging settings.
Q3: Are there more photostable alternatives to the fluorescent product of this compound for the green channel?
Yes, fluorophores like Alexa Fluor 488 are known for their exceptional resistance to photobleaching and can be a good alternative for applications requiring high photostability in the green spectrum.[3][11]
Q4: Can I use antifade reagents for my live-cell imaging experiments with this compound?
Yes, but it is crucial to use antifade reagents specifically formulated for live-cell imaging.[12] Traditional antifade mounting media for fixed cells are often toxic to live cells.[12] Live-cell antifade reagents work by scavenging reactive oxygen species without harming the cells.[9]
Q5: What are the key imaging parameters I should optimize to reduce photobleaching?
To minimize photobleaching, you should optimize the following:
-
Excitation Intensity: Use the lowest possible light intensity.[6]
-
Exposure Time: Keep the exposure time as short as possible.[6]
-
Time Intervals: For time-lapse imaging, use the longest possible intervals between acquisitions that still capture the biological process of interest.[9]
-
Region of Interest: Use transmitted light to locate your region of interest before exposing the sample to fluorescence excitation.[7]
Experimental Protocols
Protocol 1: Live-Cell Imaging with this compound to Minimize Photobleaching
This protocol provides a general framework for imaging live cells with this compound while minimizing photobleaching.
Materials:
-
This compound stock solution (in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Live-cell compatible antifade reagent (optional)
-
Cells cultured on imaging-compatible plates or dishes
Methodology:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or plates suitable for high-resolution microscopy.
-
Allow cells to adhere and reach the desired confluency.
-
-
This compound Staining:
-
Prepare the this compound working solution by diluting the stock solution in pre-warmed imaging medium to the desired final concentration (typically in the low micromolar range, but should be optimized for your cell type).
-
Remove the culture medium from the cells and wash once with pre-warmed imaging medium.
-
Add the this compound staining solution to the cells and incubate for the desired time (e.g., 30-60 minutes) at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium to remove any unbound substrate.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells. If using a live-cell antifade reagent, add it to the imaging medium at the recommended concentration.
-
Place the sample on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO2.
-
Use transmitted light to locate the region of interest and focus on the cells.
-
Switch to the fluorescence imaging settings for Rhodamine 110 (Excitation ~496 nm, Emission ~520 nm).
-
Set the excitation light to the lowest possible intensity.
-
Use the shortest possible exposure time that provides a good signal-to-noise ratio.
-
For time-lapse imaging, set the time interval between acquisitions to be as long as feasible for your experiment.
-
Acquire images.
-
The following diagram illustrates a general workflow for a microscopy experiment aimed at reducing photobleaching.
Caption: A generalized workflow for a fluorescence microscopy experiment.
Troubleshooting Logic
When encountering signal loss, the following diagram provides a logical approach to troubleshooting the issue.
Caption: A decision tree for troubleshooting signal fading.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactive Rhodamines | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 7. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. biocompare.com [biocompare.com]
Technical Support Center: Optimizing BZiPAR Cell Loading Efficiency
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the cell loading efficiency of BZiPAR, a novel small molecule probe. The following sections address common issues encountered during experimentation and offer detailed protocols and optimization strategies.
Troubleshooting Guide
This section addresses specific issues that may arise during this compound cell loading experiments in a question-and-answer format.
Issue 1: Low this compound Signal or Poor Cell Loading
-
Question: My cells show a weak this compound signal after incubation. What are the potential causes and how can I improve the loading efficiency?
-
Answer: Low signal intensity is a common issue that can stem from several factors.[1] To systematically troubleshoot this, consider the following:
-
Suboptimal Concentration: The concentration of this compound may be too low for efficient uptake.
-
Insufficient Incubation Time: The incubation period might not be long enough for this compound to accumulate within the cells.
-
Cellular Efflux: Cells may be actively transporting this compound out.
-
Compound Instability: this compound may be degrading in the culture medium over time.[2]
Solutions:
-
Optimize this compound Concentration: Perform a dose-response experiment by incubating cells with a range of this compound concentrations to determine the optimal level that yields a strong signal without inducing cytotoxicity.
-
Optimize Incubation Time: Conduct a time-course experiment to identify the ideal incubation duration for maximal this compound uptake.
-
Consider Efflux Pump Inhibitors: If active efflux is suspected, co-incubation with a broad-spectrum efflux pump inhibitor may increase intracellular this compound levels.
-
Assess Compound Stability: Ensure that this compound is stable under your specific experimental conditions, including media composition and incubation temperature.
-
Issue 2: High Background Signal or Non-Specific Staining
-
Question: I am observing high background fluorescence in my negative controls and non-specific staining outside of my target cellular compartment. What could be causing this?
-
Answer: High background can obscure the specific signal from this compound. The primary causes include:
-
Excess this compound Concentration: Using too high a concentration can lead to non-specific binding and increased background.
-
Inadequate Washing: Insufficient washing after this compound incubation may leave residual probe in the extracellular space.
-
Autofluorescence: Some cell types exhibit natural fluorescence, which can interfere with the this compound signal.
Solutions:
-
Titrate this compound Concentration: Lower the concentration of this compound to the minimum level that still provides a detectable specific signal.
-
Optimize Washing Steps: Increase the number and duration of wash steps with an appropriate buffer (e.g., PBS) after this compound incubation to remove unbound probe.
-
Use Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the this compound signal from cellular autofluorescence.
-
Include Unstained Controls: Always include an unstained cell control to determine the baseline level of autofluorescence.
-
Issue 3: High Cell Toxicity or Altered Cell Morphology
-
Question: After incubating with this compound, I've noticed a significant increase in cell death and changes in cell morphology. How can I mitigate these cytotoxic effects?
-
Answer: Cytotoxicity can confound experimental results by affecting normal cellular processes.[2] Key factors contributing to this issue are:
-
High this compound Concentration: The concentration of this compound may be toxic to the cells.
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) used to dissolve this compound might be too high.[1][2]
-
Prolonged Incubation: Extended exposure to this compound, even at a non-toxic concentration, could induce cellular stress.
Solutions:
-
Perform a Cytotoxicity Assay: Use a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the maximum non-toxic concentration of this compound.[1][2]
-
Control Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is at a non-toxic level, typically below 0.5%.[1]
-
Reduce Incubation Time: Minimize the incubation time to the shortest duration that allows for sufficient this compound uptake.
-
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: For optimal stability, this compound should be stored as a stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. When preparing working solutions, allow the stock solution to equilibrate to room temperature before dilution in your experimental buffer or medium.
Q2: What is the recommended solvent for dissolving this compound?
A2: While the ideal solvent may vary, this compound is typically dissolved in a high-purity organic solvent such as DMSO to create a concentrated stock solution. It is crucial to ensure that the final concentration of the solvent in your cell culture medium is non-toxic to the cells, generally recommended to be less than 0.5%.[1]
Q3: Can I use this compound in live-cell imaging experiments?
A3: Yes, this compound is designed for use in live-cell imaging. However, it is important to optimize the imaging conditions, such as laser power and exposure time, to minimize phototoxicity and photobleaching.
Q4: How does cell density affect this compound loading?
A4: Cell density can significantly impact this compound uptake. High cell density may lead to reduced availability of the probe per cell, while very low density can make cells more sensitive to any potential toxicity. It is recommended to maintain a consistent cell seeding density across all experiments.[1]
Q5: What are the best controls to include in my this compound experiments?
A5: A well-designed experiment should include several controls:
-
Unstained Control: To measure background autofluorescence.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to control for any effects of the solvent itself.
-
Positive Control: If available, a compound with a known effect on the target pathway to validate the experimental setup.
-
Negative Control: An inactive analog of this compound, if available, to demonstrate the specificity of the observed effects.
Data Presentation
Table 1: Key Parameters for Optimizing this compound Cell Loading
| Parameter | Recommended Range | Potential Impact on Loading Efficiency | Troubleshooting Considerations |
| This compound Concentration | 1 µM - 50 µM | Higher concentrations may increase signal but also toxicity. | Perform a dose-response curve to find the optimal concentration. |
| Incubation Time | 30 min - 24 hours | Longer times can increase uptake but also potential for degradation or toxicity.[1] | Conduct a time-course experiment to determine the peak uptake time. |
| Cell Density | 50% - 80% confluency | Inconsistent density can lead to variable results.[1] | Ensure consistent cell seeding for all experiments. |
| Solvent Concentration | < 0.5% | High concentrations can be toxic to cells.[1][2] | Maintain a low and consistent final solvent concentration. |
| Incubation Temperature | 37°C | Suboptimal temperatures can affect cellular uptake mechanisms. | Ensure consistent temperature control during incubation. |
Experimental Protocols
Protocol: Quantification of this compound Uptake by Fluorescence Microscopy
This protocol provides a method for quantifying the intracellular accumulation of this compound using fluorescence microscopy.
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Treatment:
-
Prepare a working solution of this compound in pre-warmed cell culture medium at the desired final concentration.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the optimized duration at 37°C in a CO2 incubator.
-
-
Washing:
-
Gently aspirate the this compound-containing medium.
-
Wash the cells three times with pre-warmed Phosphate Buffered Saline (PBS) to remove extracellular this compound.
-
-
Counterstaining (Optional):
-
If desired, stain the nuclei with a fluorescent nuclear stain (e.g., DAPI) for 5-10 minutes.
-
Wash the cells again with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides or place the dish directly on the microscope stage.
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets for this compound and any counterstains.
-
Capture images using consistent settings for all samples.
-
-
Image Analysis:
-
Use image analysis software to quantify the mean fluorescence intensity per cell.
-
Subtract the mean fluorescence of the unstained control to correct for autofluorescence.
-
Mandatory Visualizations
Caption: Hypothetical signaling pathway where this compound interacts with a cell surface receptor.
Caption: Experimental workflow for optimizing this compound cell loading.
References
BZiPAR cytotoxicity and how to minimize it
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of BZiPAR, with a specific focus on understanding and mitigating potential cytotoxic effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide)) is a fluorogenic substrate primarily used to detect the activity of trypsin and other related serine proteases within live cells. It can also be hydrolyzed by lysosomal proteases. Upon enzymatic cleavage, this compound releases the fluorescent molecule Rhodamine 110 (R110), which emits a green fluorescence signal that can be quantified to measure protease activity.
Q2: Does this compound exhibit cytotoxicity?
A2: The cytotoxicity of this compound itself has not been extensively studied. However, this compound is a derivative of Rhodamine 110 (R110), which is released upon substrate cleavage. R110 has been shown to exhibit cell-type-dependent cytotoxicity. For instance, no cytotoxicity was observed in human lymphoblastoid cells at concentrations below 10 µM, whereas Friend leukemia cells showed toxicity at concentrations above 100 µM[1]. The accumulation of the cationic form of R110 in mitochondria can alter the pH of this organelle[1]. Therefore, the observed cytotoxicity when using this compound is likely attributable to the intracellular concentration of the released R110.
Q3: What are the potential mechanisms of this compound-related cytotoxicity?
A3: There are two primary mechanisms to consider:
-
Chemical Cytotoxicity: This is primarily due to the enzymatic release of Rhodamine 110 (R110). R110 can accumulate in mitochondria, potentially disrupting their function and leading to cellular stress and, at high concentrations, cell death[1][2].
-
Phototoxicity: As a fluorescent molecule, the excitation of released R110 during imaging can lead to the generation of reactive oxygen species (ROS). ROS can damage cellular components such as DNA, proteins, and lipids, leading to altered cell behavior, apoptosis, or necrosis[3].
Q4: What are the visible signs of cytotoxicity in my experiments?
A4: Signs of cytotoxicity can range from subtle to severe and may include:
-
Morphological Changes: Membrane blebbing, vacuolization, or alterations in cell shape[3].
-
Functional Impairment: Inhibition of cell motility, altered cell division rates, or changes in intracellular signaling pathways[3].
-
Reduced Cell Viability: A decrease in the number of live cells over the duration of the experiment[3].
-
Apoptosis or Necrosis: Observable markers of programmed cell death or cellular breakdown[3].
-
Rapid Photobleaching: While not a direct measure of cytotoxicity, it can indicate high light-induced chemical reactivity, which is often linked to phototoxic effects[3].
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound.
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence | 1. Incomplete removal of extracellular this compound. 2. High spontaneous hydrolysis of this compound. 3. Use of phenol red-containing medium. | 1. Optimize washing steps by increasing the number and duration of washes after probe incubation. 2. Prepare fresh this compound solution for each experiment. 3. Use phenol red-free medium for imaging experiments[3]. 4. Utilize background subtraction tools in your imaging software[3]. |
| Significant cell death observed after this compound treatment and imaging | 1. Chemical cytotoxicity from high intracellular R110 concentration. 2. Phototoxicity from excessive light exposure. | 1. To address chemical cytotoxicity: - Titrate this compound to the lowest effective concentration. - Reduce the incubation time with this compound. - Perform a cell viability assay (see protocol below) to determine the cytotoxic threshold for your specific cell line. 2. To address phototoxicity: - Decrease excitation light intensity to the minimum level required for a good signal-to-noise ratio[3]. - Shorten the exposure time per frame[3]. - Reduce the frequency of image acquisition in time-lapse experiments[3]. - Use a longer wavelength for excitation if the probe's spectrum allows[3]. - Supplement the imaging medium with antioxidants like Trolox or N-acetylcysteine to scavenge reactive oxygen species (ROS)[3][4]. |
| No or weak fluorescent signal | 1. Low protease activity in the cells. 2. Sub-optimal this compound concentration or incubation time. 3. Incorrect filter set for R110 detection. | 1. Use a positive control (e.g., cells known to have high protease activity or treated with an inducer of protease activity). 2. Optimize this compound concentration and incubation time. 3. Ensure you are using the correct excitation and emission filters for Rhodamine 110 (Ex/Em ≈ 496/520 nm)[1]. |
Summary of Rhodamine 110 Cytotoxicity
| Cell Line | Cytotoxic Concentration | Reference |
| Human lymphoblastoid cells | No cytotoxicity observed below 10 µM | [1] |
| Friend leukemia cells | Cytotoxic at concentrations above 100 µM | [1] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Threshold of this compound using a Cell Viability Assay
This protocol helps determine the optimal, non-toxic concentration of this compound for your specific cell line.
Materials:
-
Your cell line of interest
-
Appropriate cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom black plates
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., Resazurin-based assays like alamarBlue™, or ATP-based assays like CellTiter-Glo®)
-
Plate reader (fluorescence or luminescence)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. Incubate overnight to allow for attachment.
-
This compound Dilution Series: Prepare a serial dilution of this compound in a cell culture medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Incubation: Incubate the cells for a period that reflects your planned experiment (e.g., 1, 4, or 24 hours).
-
Cell Viability Measurement:
-
Wash the cells twice with PBS.
-
Add 100 µL of fresh medium.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the fluorescence or luminescence using a plate reader.
-
-
Data Analysis: Normalize the viability of treated cells to the vehicle control (set as 100% viability). Plot the cell viability against the this compound concentration to determine the IC50 (the concentration at which 50% of cells are not viable). For your experiments, use a concentration well below the cytotoxic threshold.
Protocol 2: Minimizing Phototoxicity During Live-Cell Imaging
This protocol outlines steps to optimize your imaging settings to reduce light-induced cell damage.
Materials:
-
Cells treated with a non-toxic concentration of this compound (determined from Protocol 1)
-
Fluorescence microscope with a sensitive camera (e.g., sCMOS)
-
Imaging medium (phenol red-free)
-
Optional: Antioxidants (e.g., Trolox, N-acetylcysteine)
Procedure:
-
Prepare Cells: Plate cells on an appropriate imaging dish or slide and treat with the optimized concentration of this compound.
-
Optimize Illumination:
-
Excitation Intensity: Start with the lowest possible laser/LED power. Gradually increase the intensity only until you can clearly distinguish the signal from the background.
-
Exposure Time: Use the shortest possible exposure time that provides a clear image. Modern sensitive cameras can often produce good images with very short exposures.
-
-
Time-Lapse Imaging Settings:
-
Frequency: For time-lapse experiments, acquire images as infrequently as possible to capture the dynamics of the biological process you are studying. Avoid continuous illumination.
-
-
Control for Phototoxicity:
-
Image a control group of cells (treated with this compound) at a single time point at the beginning and end of your experiment's duration without continuous imaging.
-
Image another region of the same dish continuously with your chosen settings.
-
Compare the morphology and viability of the cells in the continuously imaged region to the control region. Signs of phototoxicity in the imaged region (e.g., blebbing, cell death) indicate that your settings are too harsh.
-
-
Incorporate Antioxidants (Optional): If phototoxicity remains an issue, supplement your imaging medium with an antioxidant like Trolox (100-500 µM) to help neutralize ROS[3][4].
Visualizations
Caption: Potential pathways of this compound-induced cytotoxicity.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for this compound-related cell death.
References
Navigating BZiPAR Precipitation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of BZiPAR precipitation in experimental media. By understanding the properties of this compound and the factors influencing its solubility, researchers can optimize their experimental protocols and ensure reliable, reproducible results.
FAQs: Understanding and Preventing this compound Precipitation
Q1: What is this compound and why is precipitation a concern?
A1: this compound (bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide) Rhodamine 110) is a fluorogenic substrate used to measure the activity of trypsin and other serine proteases. Precipitation out of the solution can lead to inaccurate measurements of enzyme activity, cellular toxicity, and confounding experimental outcomes.
Q2: What are the primary causes of this compound precipitation in media?
A2: The primary cause of this compound precipitation is its limited solubility in aqueous solutions like cell culture media and phosphate-buffered saline (PBS). While this compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), its solubility dramatically decreases when diluted into an aqueous environment. Other contributing factors can include:
-
High Final Concentration: Exceeding the solubility limit of this compound in the final experimental medium.
-
pH of the Medium: The pH of the media can influence the charge state of this compound and its interaction with other media components.
-
Temperature: Temperature shifts, such as moving from room temperature to 37°C, can affect solubility.
-
Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components can promote precipitation.
Q3: How can I prevent this compound from precipitating when preparing my experiment?
A3: Proactive measures during stock solution preparation and dilution are key to preventing precipitation. Refer to the detailed experimental protocols below for best practices. In general, consider the following:
-
Use a high-quality, anhydrous DMSO for preparing your stock solution.
-
Prepare a high-concentration stock solution to minimize the volume of DMSO added to your aqueous medium.
-
Add the this compound stock solution to the aqueous medium slowly and with gentle vortexing or swirling. This helps to avoid localized high concentrations that can trigger precipitation.
-
Pre-warm the aqueous medium to the experimental temperature before adding the this compound stock.
-
Perform a solubility test in your specific medium to determine the maximum workable concentration without precipitation.
Troubleshooting Guide: Addressing this compound Precipitation
If you are already experiencing precipitation, the following steps can help you troubleshoot the issue.
| Issue | Potential Cause | Recommended Action |
| Visible precipitate immediately upon dilution | Final concentration exceeds aqueous solubility. | 1. Lower the final concentration of this compound.2. Increase the concentration of your DMSO stock to reduce the volume added.3. Add the stock solution more slowly while vortexing. |
| Precipitate forms over time in the incubator | Temperature-dependent solubility or interaction with media components. | 1. Ensure the final DMSO concentration is as low as possible (ideally <0.5%).2. If using serum, consider reducing the serum concentration if your experiment allows.3. Filter-sterilize the final this compound-containing medium using a 0.22 µm filter before adding to cells. |
| Cloudiness or turbidity in the media | Fine particulate precipitation. | 1. Centrifuge the medium at low speed (e.g., 500 x g for 5 minutes) to pellet the precipitate before transferring the supernatant to your cells.2. Visually inspect the medium under a microscope to confirm the presence of precipitate. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent: this compound (powder)
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, for 1 mg of this compound (MW: 1404.45 g/mol ), add 71.2 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Dilution of this compound into Aqueous Media
-
Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) cell culture medium or buffer (e.g., PBS)
-
-
Procedure:
-
Determine the desired final concentration of this compound for your experiment.
-
Calculate the volume of this compound stock solution needed. Aim to keep the final DMSO concentration below 0.5% to minimize solvent effects on cells.
-
While gently vortexing or swirling the pre-warmed aqueous medium, add the calculated volume of this compound stock solution drop-wise.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation before use.
-
Signaling Pathway Considerations
While this compound is primarily a tool for measuring protease activity, its use can have indirect effects on cellular signaling pathways.
1. Lysosomal Substrate Overload and Oxidative Stress:
This compound is known to be hydrolyzed by lysosomal proteases. High concentrations of this compound could potentially lead to substrate overload in lysosomes. This condition has been shown to induce oxidative stress, which in turn can activate the STAT3 signaling pathway .
Caption: Potential indirect signaling cascade initiated by high this compound concentration.
2. Trypsin Substrate Effects on Cell Physiology:
This compound is a substrate for trypsin. While this compound itself is unlikely to have the same broad effects as the trypsin enzyme, it's important to be aware that the process of protease cleavage at the cell surface can impact cellular signaling. Trypsin treatment of cells has been shown to down-regulate proteins related to cell growth and metabolism while up-regulating proteins involved in apoptosis.
Caption: Workflow illustrating the potential indirect cellular effects of this compound as a protease substrate.
By carefully considering the physicochemical properties of this compound and adhering to the recommended protocols, researchers can minimize precipitation issues and ensure the integrity of their experimental data.
Technical Support Center: BZiPAR Signal Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal stability of BZiPAR-based protease assays over time.
Troubleshooting Guide: this compound Signal Instability
Instability in the this compound signal can manifest as a decaying signal, high background, or poor reproducibility. The following guide addresses common causes and provides solutions to stabilize your assay signal.
| Issue | Potential Cause | Recommended Solution |
| Rapid Signal Decay | Enzyme Instability: The protease may be unstable under the assay conditions (pH, temperature).[1][2] | - Ensure the assay buffer pH and temperature are optimal for your specific protease.[3][4] - Keep the enzyme on ice during preparation and use it immediately after dilution.[3] - Consider adding stabilizing agents like glycerol if compatible with your assay.[3] |
| Substrate Depletion: High enzyme concentration can lead to rapid consumption of the this compound substrate.[3] | - Reduce the enzyme concentration to ensure the reaction rate is linear over the desired measurement period.[2] | |
| Photobleaching: The fluorescent product, Rhodamine 110, can be degraded by prolonged exposure to high-intensity excitation light.[5][6][7] | - Minimize the exposure time of the plate to the excitation source. - Reduce the intensity of the excitation light if your instrument allows.[6] - Use a plate reader with a shutter that only opens during measurement. | |
| High Background Signal | Substrate Autohydrolysis: this compound may hydrolyze spontaneously, leading to a high background signal. | - Prepare fresh this compound working solutions for each experiment. - Store the this compound stock solution protected from light and moisture as recommended by the manufacturer.[8] |
| Contaminated Reagents: Buffers or other reagents may be contaminated with proteases or fluorescent compounds.[5] | - Use high-purity, sterile reagents. - Prepare fresh buffers for each experiment. | |
| Sample Autofluorescence: The biological samples themselves may contain fluorescent molecules that interfere with the assay.[8] | - Include a "no-enzyme" control with your sample to measure its intrinsic fluorescence and subtract it from the experimental wells. | |
| Poor Reproducibility | Pipetting Inaccuracies: Inconsistent pipetting can lead to high variability between replicate wells.[3] | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to add to the wells to minimize pipetting variations. |
| Temperature Gradients: Temperature differences across the microplate can affect enzyme activity and lead to inconsistent results.[3][9] | - Allow the plate and all reagents to equilibrate to the reaction temperature before starting the assay.[3] - Avoid placing the plate on hot or cold surfaces. | |
| Evaporation: Evaporation from wells, especially in the outer rows and columns, can concentrate reactants and alter reaction rates.[3] | - Use plate sealers, particularly for kinetic assays with long incubation times.[3] - Consider not using the outer wells of the plate.[3] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride) is a fluorogenic substrate for trypsin and other lysosomal proteases.[8] It is initially non-fluorescent, but upon cleavage by a protease, it releases the highly fluorescent Rhodamine 110, which can be detected with an excitation maximum around 496 nm and an emission maximum around 520 nm.[8]
Q2: My this compound signal is decreasing over time in my kinetic assay. What could be the cause?
A2: A decreasing signal over time in a kinetic assay is often due to enzyme instability, substrate depletion, or photobleaching of the fluorescent product.[2][3] Ensure your enzyme is stable under the assay conditions, use a lower enzyme concentration to avoid rapid substrate consumption, and minimize the exposure of your samples to the excitation light.[2][3][6]
Q3: How can I reduce high background fluorescence in my this compound assay?
A3: High background can be caused by substrate autohydrolysis, contaminated reagents, or sample autofluorescence.[5] To mitigate this, prepare fresh substrate solutions for each experiment, use high-purity reagents, and include a "no-enzyme" control to measure and subtract the background fluorescence from your samples.
Q4: What is the optimal pH for a this compound assay?
A4: The optimal pH will depend on the specific protease being assayed.[4] It is important to consult the literature for the optimal pH range of your enzyme of interest. Additionally, the fluorescence of the product, Rhodamine 110, is pH-sensitive, with its fluorescence decreasing at acidic pH.[10][11]
Q5: How should I store my this compound stock solution?
A5: this compound should be stored at 4°C and protected from light.[8] It is typically dissolved in DMSO to create a stock solution. Aqueous solutions of Rhodamine 110 are not stable and should be prepared fresh.[12]
Experimental Protocols
Protocol 1: Determining Optimal Enzyme Concentration for Stable Signal
This protocol helps to identify an enzyme concentration that results in a linear and stable signal over the desired assay time.
-
Prepare Reagents:
-
Assay Buffer: Prepare the appropriate buffer for your protease at the optimal pH.
-
This compound Working Solution: Dilute the this compound stock solution in assay buffer to the desired final concentration. Protect from light.
-
Enzyme Dilutions: Prepare a series of serial dilutions of your protease in cold assay buffer.
-
-
Assay Setup:
-
In a black, flat-bottom microplate, add the this compound working solution to each well.
-
Add the different enzyme dilutions to the wells. Include a "no-enzyme" control (assay buffer only).
-
Mix gently.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the optimal temperature for your enzyme.
-
Measure the fluorescence signal (Excitation: ~496 nm, Emission: ~520 nm) at regular intervals (e.g., every 1-2 minutes) for your desired assay duration (e.g., 60 minutes).
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each enzyme concentration.
-
Identify the enzyme concentration that produces a linear increase in signal for the longest duration without reaching a plateau too quickly. This concentration should be used for subsequent experiments.
-
Protocol 2: Assessing Photobleaching of Rhodamine 110
This protocol helps determine if photobleaching is contributing to signal instability in your assay.
-
Prepare Reagents:
-
Assay Buffer: Prepare the appropriate buffer.
-
Rhodamine 110 Solution: Prepare a solution of Rhodamine 110 in the assay buffer at a concentration that gives a strong fluorescent signal.
-
-
Assay Setup:
-
Add the Rhodamine 110 solution to several wells of a black, flat-bottom microplate.
-
-
Measurement:
-
Condition 1 (Continuous Exposure): Place the plate in the reader and measure the fluorescence continuously for an extended period (e.g., 30 minutes).
-
Condition 2 (Intermittent Exposure): In a separate set of wells, measure the fluorescence at the beginning of the experiment and then again at the end of the 30-minute period, keeping the plate in the dark inside the reader in between measurements.
-
-
Data Analysis:
-
Compare the signal from Condition 1 and Condition 2. A significant decrease in the signal in Condition 1 compared to Condition 2 indicates that photobleaching is occurring.
-
This compound Assay Troubleshooting Workflow
A troubleshooting workflow for unstable this compound signals.
References
- 1. Enzymes Activity and Stability Analysis | Creative Enzymes [diagnostic-enzymes.creative-enzymes.com]
- 2. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Purification and properties of heat-stable extracellular protease from Pseudomonads fluorescens BJ-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06577H [pubs.rsc.org]
- 11. A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rhodamine 110 chloride Dye content = 88 13558-31-1 [sigmaaldrich.com]
Optimizing Buffer Conditions for BZiPAR Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for BZiPAR assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general purpose of a this compound assay?
A this compound (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride) assay is a fluorescence-based method used to measure the activity of certain proteases. The this compound substrate can be cleaved by enzymes like trypsin and some lysosomal proteases[1]. Upon cleavage, the substrate releases Rhodamine 110, a highly fluorescent molecule, and the resulting increase in fluorescence intensity is proportional to the enzyme's activity.
Q2: What are the critical components of a this compound assay buffer?
A typical this compound assay buffer consists of a buffering agent to maintain a stable pH, salts to control ionic strength, and potentially additives to enhance enzyme stability or reduce non-specific interactions. The optimal composition will vary depending on the specific protease being studied.
Q3: Why is optimizing the buffer pH crucial for my this compound assay?
Enzyme activity is highly dependent on pH. The optimal pH for a this compound assay should be within the range where the target protease exhibits maximal activity and stability. Suboptimal pH can lead to reduced enzyme activity, substrate degradation, or increased background fluorescence, all ofwhich will negatively impact the assay's sensitivity and accuracy.
Q4: What is the role of detergents in the assay buffer?
Detergents can be included in the assay buffer to prevent the aggregation of the enzyme or substrate and to reduce non-specific binding to the microplate wells. However, the type and concentration of the detergent must be carefully optimized, as some detergents can inhibit enzyme activity.
Troubleshooting Guide
Issue 1: High Background Fluorescence
Q: My negative control wells (without enzyme) show a high fluorescence signal. What could be the cause?
A: High background fluorescence can obscure the signal from the enzymatic reaction, leading to a poor signal-to-noise ratio. Potential causes and solutions are outlined below:
-
Substrate Instability or Contamination: The this compound substrate may be hydrolyzing spontaneously or the stock solution could be contaminated with free Rhodamine 110.
-
Solution: Prepare fresh substrate solutions for each experiment. Test different buffer pH values to find a range where the substrate is more stable. You can assess substrate stability by incubating it in the assay buffer without the enzyme and monitoring the fluorescence over time.
-
-
Autofluorescence of Buffer Components or Microplates: Some buffer components or the microplate itself can exhibit intrinsic fluorescence.
-
Solution: Test the fluorescence of the buffer alone. If it's high, try using purer reagents or a different buffering agent. For fluorescence assays, it is recommended to use black, opaque microplates to minimize background and prevent crosstalk between wells.[2]
-
-
Contaminated Reagents: Any of the reagents, including water, could be contaminated with fluorescent compounds.
-
Solution: Use high-purity, nuclease-free water and analytical grade reagents.
-
Issue 2: Low or No Signal
Q: I am not observing a significant increase in fluorescence in my positive control wells. What should I do?
A: A weak or absent signal suggests a problem with the enzymatic reaction itself. Here are some common causes and troubleshooting steps:
-
Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling.
-
Solution: Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles. It is advisable to aliquot the enzyme upon receipt. Test the enzyme's activity with a known positive control substrate if available.
-
-
Suboptimal Buffer Conditions: The pH, ionic strength, or other components of the buffer may not be optimal for the enzyme's activity.
-
Solution: Perform a buffer optimization experiment by systematically varying the pH, salt concentration, and additives. Refer to the experimental protocol section for a detailed guide.
-
-
Incorrect Instrument Settings: The plate reader settings may not be appropriate for detecting the fluorescent signal.
-
Solution: Ensure the excitation and emission wavelengths are set correctly for Rhodamine 110 (λEx/λEm = 496/520 nm)[1]. Optimize the gain setting of the plate reader to maximize the signal without saturating the detector.
-
Issue 3: High Variability Between Replicates
Q: I am observing significant differences in the fluorescence readings between my replicate wells. What could be the reason?
A: Inconsistent results across replicates can compromise the reliability of your data. The following factors could be contributing to this issue:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to variations in the final concentrations of reagents in each well.
-
Solution: Use calibrated pipettes and practice proper pipetting techniques. For multi-well plates, preparing a master mix of the reaction components can help ensure consistency across wells.
-
-
Temperature Gradients: Uneven temperature across the microplate during incubation can affect the rate of the enzymatic reaction in different wells.
-
Solution: Ensure the entire plate is at a uniform temperature during incubation. Avoid placing the plate on a cold or hot surface before reading.
-
-
Improper Mixing: Inadequate mixing of the reagents in the wells can lead to a non-uniform reaction.
-
Solution: Gently mix the contents of the wells after adding all the reagents, for example, by using a plate shaker.
-
Data Presentation: Buffer Component Optimization
The following table summarizes common buffer components and their typical concentration ranges for consideration during the optimization of your this compound assay.
| Buffer Component | Typical Concentration Range | Purpose | Considerations |
| Buffering Agent | |||
| Tris-HCl | 20 - 100 mM | Maintain stable pH | pH is temperature-dependent. |
| HEPES | 20 - 50 mM | Maintain stable pH | Can form radicals under certain conditions.[3] |
| Phosphate Buffer | 20 - 100 mM | Maintain stable pH | Can precipitate with divalent cations like Ca2+ and Mg2+. |
| Salts | |||
| NaCl | 50 - 200 mM | Adjust ionic strength | High concentrations can inhibit some enzymes. |
| KCl | 50 - 200 mM | Adjust ionic strength | Similar to NaCl. |
| Additives | |||
| DTT/β-mercaptoethanol | 1 - 10 mM | Reducing agent | Maintains cysteine residues in a reduced state. |
| EDTA | 1 - 5 mM | Chelating agent | Sequesters divalent metal ions that may inhibit the enzyme. |
| Triton X-100/Tween 20 | 0.01% - 0.1% (v/v) | Non-ionic detergent | Prevents aggregation and non-specific binding. |
| BSA | 0.01% - 0.1% (w/v) | Protein stabilizer | Prevents enzyme denaturation and non-specific binding. |
Experimental Protocols
Protocol 1: Systematic Buffer pH Optimization
This protocol describes a method to determine the optimal pH for your this compound assay.
-
Prepare a series of buffers: Prepare a set of buffers with the same composition but varying pH values (e.g., Tris-HCl buffers ranging from pH 6.5 to 9.0 in 0.5 pH unit increments).
-
Set up the assay plate: In a 96-well black, opaque microplate, add the following to triplicate wells for each pH to be tested:
-
Assay buffer of a specific pH.
-
This compound substrate at the desired final concentration.
-
For negative controls, add buffer instead of the enzyme solution.
-
-
Initiate the reaction: Add the enzyme to the appropriate wells to start the reaction.
-
Incubate: Incubate the plate at the desired temperature for a set period (e.g., 30-60 minutes), protected from light.
-
Measure fluorescence: Read the fluorescence intensity at Ex/Em = 496/520 nm.
-
Analyze the data: For each pH, subtract the average fluorescence of the negative control wells from the average fluorescence of the enzyme-containing wells. Plot the net fluorescence against the pH to determine the optimal pH.
Visualizations
Caption: this compound substrate cleavage by extracellular or lysosomal proteases.
Caption: Workflow for systematic buffer optimization in this compound assays.
Caption: Decision tree for troubleshooting common this compound assay issues.
References
Technical Support Center: BZiPAR Signal Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address signal variability in experiments utilizing the fluorogenic substrate BZiPAR. The content is tailored for researchers, scientists, and drug development professionals working with cell-based assays where protease activity, potentially downstream of a G protein-coupled receptor (GPCR), is measured.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride) is a substrate for proteases like trypsin and other lysosomal proteases.[1] It is often used in cell-based assays to measure the activity of these enzymes. The substrate can enter live cells and is cleaved by intracellular proteases, releasing the fluorescent Rhodamine 110, which can be quantified to determine enzyme activity.[1]
Q2: What could cause high background signal in my this compound assay?
A2: High background signal can stem from several factors:
-
Spontaneous hydrolysis of this compound: The substrate may degrade over time, especially if not stored properly.
-
Extracellular protease activity: Proteases present in the cell culture medium or serum can cleave the substrate.
-
Cell death: Dying cells can release intracellular proteases that contribute to the background signal.
-
Autofluorescence: The experimental compounds or the cells themselves might exhibit intrinsic fluorescence at the same wavelength as Rhodamine 110.
Q3: Why am I seeing inconsistent results between different wells of the same experiment?
A3: Inconsistent results, or high well-to-well variability, can be caused by:
-
Inconsistent cell seeding: Uneven cell distribution across the plate can lead to variations in the number of cells per well.
-
Pipetting errors: Inaccurate or inconsistent dispensing of reagents, including cells, compounds, and the this compound substrate.
-
Edge effects: Wells on the periphery of the plate are more prone to evaporation and temperature fluctuations, which can affect cell health and enzyme activity.
-
Inadequate mixing: Failure to properly mix reagents can lead to concentration gradients within the wells.
Q4: My signal is very low or absent. What are the possible reasons?
A4: A low or absent signal may indicate:
-
Inactive enzyme: The target protease may not be active due to inappropriate experimental conditions (e.g., pH, temperature) or the presence of inhibitors.
-
Low enzyme expression: The cells may not be expressing the target protease at a high enough level.
-
Substrate degradation: The this compound substrate may have degraded due to improper storage or handling.
-
Incorrect filter sets: The fluorescence reader may not be set to the correct excitation and emission wavelengths for Rhodamine 110 (Ex/Em: ~496/520 nm).[1]
Troubleshooting Guides
Table 1: Troubleshooting High Background Signal
| Potential Cause | Recommended Action |
| Spontaneous this compound hydrolysis | Prepare fresh this compound solution for each experiment. Protect the stock solution from light and store it at 4°C.[1] |
| Extracellular protease activity | Wash cells with serum-free medium before adding the substrate. Consider using a protease inhibitor cocktail in the assay buffer. |
| Cell death | Assess cell viability using a method like Trypan Blue exclusion. Optimize cell seeding density and handling to maintain cell health. |
| Compound autofluorescence | Run a control plate with your compounds but without the this compound substrate to measure their intrinsic fluorescence. |
Table 2: Troubleshooting Inconsistent Results
| Potential Cause | Recommended Action |
| Inconsistent cell seeding | Ensure cells are in a single-cell suspension before plating. Use a multichannel pipette or an automated cell dispenser for more consistent seeding. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Edge effects | Avoid using the outer wells of the plate for critical measurements. Fill the outer wells with sterile water or PBS to minimize evaporation from the inner wells. |
| Inadequate mixing | Gently mix the plate on an orbital shaker after adding each reagent. |
Table 3: Troubleshooting Low or No Signal
| Potential Cause | Recommended Action |
| Inactive enzyme | Ensure the assay buffer has the optimal pH and contains any necessary co-factors for the target protease. |
| Low enzyme expression | Use a positive control cell line known to express the target protease. Consider overexpressing the protease if working with a recombinant system. |
| Substrate degradation | Aliquot the this compound stock solution to avoid repeated freeze-thaw cycles. Protect from light. |
| Incorrect filter sets | Verify the excitation and emission wavelengths on the fluorescence plate reader are appropriate for Rhodamine 110. |
Experimental Protocols
This section provides a general framework for a cell-based protease assay using this compound, which may be downstream of GPCR activation.
Protocol 1: General Cell-Based Protease Assay Using this compound
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Harvest cells and resuspend in complete growth medium to the desired density.
-
Seed cells into a 96-well, clear-bottom, black-walled plate.
-
Incubate for 24-48 hours to allow for cell attachment and recovery.
-
-
Compound Treatment (if applicable):
-
Prepare serial dilutions of your test compounds in an appropriate assay buffer.
-
Remove the growth medium from the cells and wash once with a serum-free medium.
-
Add the diluted compounds to the respective wells.
-
Incubate for the desired treatment period.
-
-
This compound Substrate Addition:
-
Prepare a working solution of this compound in the assay buffer. The final concentration will need to be optimized for your specific assay.
-
Add the this compound solution to all wells, including controls.
-
-
Signal Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a set period or as an endpoint reading. Use an excitation wavelength of ~496 nm and an emission wavelength of ~520 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells or cells with no substrate).
-
Plot the fluorescence intensity against time or compound concentration.
-
Calculate relevant parameters such as the rate of reaction or EC50/IC50 values.
-
Visualizing Experimental Workflows and Pathways
Diagram 1: Generic GPCR Signaling Pathway Leading to Protease Activation
References
Ensuring complete hydrolysis of BZiPAR for endpoint assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the fluorogenic substrate BZiPAR in endpoint assays to ensure complete hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (bis-(CBZ-L-isoleucyl-L-prolyl-L-arginine amide) rhodamine 110) is a highly sensitive and selective substrate for serine proteases. It is a bis-substituted rhodamine 110 derivative, meaning two peptide chains are attached to a central rhodamine 110 fluorophore. In its intact form, this compound is non-fluorescent. Upon enzymatic cleavage of both peptide chains by proteases, the highly fluorescent rhodamine 110 is released. This process allows for the direct and continuous monitoring of enzyme activity. This compound is cell-permeable and can be used to measure the activity of intracellular proteases, such as those found in lysosomes.[1]
Q2: Why is complete hydrolysis of this compound important for endpoint assays?
Q3: What are the key factors that can lead to incomplete hydrolysis of this compound?
A3: Several factors can contribute to incomplete hydrolysis of this compound in a cell-based endpoint assay:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can significantly reduce enzyme activity.[3]
-
Insufficient Incubation Time: The reaction may not have proceeded to completion within the chosen timeframe.
-
Low Enzyme Concentration or Activity: The amount of active enzyme in the sample may be insufficient to completely hydrolyze the substrate.
-
Substrate or Product Inhibition: High concentrations of the substrate or the accumulation of product can inhibit enzyme activity.
-
Enzyme Instability: The protease of interest may lose activity over the course of the assay.
-
Presence of Inhibitors: Endogenous or exogenous inhibitors in the sample can reduce enzyme efficacy.[3]
Troubleshooting Guide for Incomplete this compound Hydrolysis
This guide addresses common issues encountered during this compound endpoint assays that may result from incomplete hydrolysis.
Problem 1: Low Fluorescence Signal
A weak fluorescence signal is a primary indicator of incomplete substrate hydrolysis.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Low Enzyme Activity | Increase the amount of cell lysate or the number of cells per well. Ensure proper storage and handling of samples to maintain enzyme integrity. | Increased fluorescence signal, indicating more complete substrate cleavage. |
| Suboptimal Assay Conditions | Optimize the assay buffer pH and temperature for the specific protease being measured. Refer to the literature for the optimal conditions for your enzyme of interest.[3] | Enhanced enzyme activity leading to a stronger fluorescence signal. |
| Inappropriate Instrument Settings | Ensure the fluorescence reader is set to the correct excitation and emission wavelengths for rhodamine 110 (Ex/Em: ~496/520 nm). Optimize the gain settings to amplify the signal without saturating the detector.[4] | Accurate and robust detection of the fluorescent signal. |
| Enzyme Instability | Keep enzyme preparations on ice and minimize the time between sample preparation and the assay. Consider the use of protease inhibitors for other proteases if you are studying a specific one.[3] | Maintained enzyme activity throughout the assay, leading to a more reliable signal. |
Problem 2: High Background Fluorescence
High background can mask the true signal from the hydrolyzed substrate, making it difficult to assess the extent of the reaction.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Autofluorescence of Assay Components | Run a "no enzyme" control containing only the substrate and assay buffer. Also, test the autofluorescence of your sample (cells or lysate) without the substrate. | Identification of the source of background fluorescence, allowing for appropriate correction. |
| Spontaneous Substrate Hydrolysis | Prepare fresh substrate solutions for each experiment. Store the this compound stock solution protected from light and at the recommended temperature. | Reduced non-enzymatic signal, improving the signal-to-noise ratio. |
| Contaminated Reagents | Use high-purity, sterile reagents and water to prepare buffers and solutions. | Lower background fluorescence and more consistent results. |
Problem 3: Inconsistent or Non-Reproducible Results
High variability between replicate wells can obscure meaningful data and indicates an unstable assay.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Pipetting Inaccuracies | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to add to all wells to minimize well-to-well variation.[3] | Reduced variability between replicates and more reliable data. |
| Incomplete Mixing | Ensure thorough but gentle mixing of the reagents in each well. Avoid introducing air bubbles.[3] | Homogeneous reaction mixture in each well, leading to more consistent results. |
| Temperature Gradients Across the Plate | Equilibrate the plate and all reagents to the assay temperature before starting the reaction. | Uniform reaction rates across the plate, improving reproducibility. |
| Cell Seeding Density Variation | Ensure a uniform cell monolayer by using proper cell counting and seeding techniques. | Consistent enzyme concentration per well, leading to less variable results. |
Experimental Protocols
Protocol 1: Endpoint Assay for Lysosomal Protease Activity in Live Cells
This protocol provides a general framework for measuring intracellular protease activity using this compound in an endpoint assay format.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cultured cells in a 96-well, black, clear-bottom plate
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Treatment (Optional): If testing the effect of a compound on protease activity, treat the cells with the compound for the desired duration.
-
Substrate Loading:
-
Prepare a working solution of this compound in assay buffer. The final concentration will need to be optimized but a starting point of 10 µM is recommended.
-
Remove the cell culture medium and wash the cells once with PBS.
-
Add the this compound working solution to each well.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction is in the linear range and proceeds to completion.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~496 nm and emission at ~520 nm.
Protocol 2: Optimization of Incubation Time
To ensure complete hydrolysis, it is critical to determine the optimal incubation time.
Procedure:
-
Prepare a multi-well plate of cells as described in Protocol 1.
-
Add the this compound working solution to all wells simultaneously.
-
Measure the fluorescence intensity of different wells at various time points (e.g., 15, 30, 60, 90, 120 minutes).
-
Plot the fluorescence intensity versus time.
-
The optimal incubation time for an endpoint assay is the point at which the fluorescence signal plateaus, indicating the reaction has reached completion.
Visualizations
Caption: Two-step enzymatic hydrolysis of this compound.
Caption: Troubleshooting workflow for incomplete this compound hydrolysis.
Caption: General experimental workflow for a this compound endpoint assay.
References
Calibrating BZiPAR fluorescence for quantitative measurements
Welcome to the technical support center for calibrating BZiPAR fluorescence for quantitative measurements. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide) Rhodamine 110) is a highly sensitive fluorogenic substrate used to measure the activity of proteases, such as trypsin and certain lysosomal proteases.[1][2] In its native state, this compound is a non-fluorescent molecule. Upon enzymatic cleavage of the peptide chains by a target protease, it undergoes a two-step conversion. First, it becomes a fluorescent monoamide, and then it is further cleaved to the highly fluorescent product, Rhodamine 110 (R110).[1] The resulting fluorescence intensity is directly proportional to the protease activity in your sample.[3]
Q2: What are the excitation and emission wavelengths for the cleaved this compound product?
A2: The final fluorescent product, Rhodamine 110 (R110), has a maximum excitation at approximately 496 nm and a maximum emission at approximately 520 nm.[1][2] These spectral properties make it compatible with standard fluorescence microscopy and plate reader filter sets, such as those used for fluorescein.
Q3: Can I use this compound for quantitative measurements in live cells?
A3: Yes, this compound is cell-permeable and can be used to measure protease activity within intact, live cells.[1][2] It has been successfully used to monitor the activity of lysosomal proteases.
Q4: How do I prepare a this compound stock solution?
A4: this compound is typically soluble in dimethyl sulfoxide (DMSO).[2] To prepare a stock solution, dissolve the lyophilized powder in high-quality, anhydrous DMSO to a recommended concentration (e.g., 1-10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q5: What is a standard curve and why do I need one for quantitative this compound measurements?
A5: A standard curve is essential for converting relative fluorescence units (RFU) from your instrument into a quantitative measure of product concentration (e.g., moles of R110). It is generated by measuring the fluorescence intensity of a series of known concentrations of a fluorescent standard, in this case, Rhodamine 110. By comparing the fluorescence of your experimental samples to this curve, you can determine the precise amount of fluorescent product generated by enzymatic activity.
Experimental Protocols
Protocol 1: Generating a Rhodamine 110 (R110) Standard Curve
This protocol outlines the steps to create a standard curve to convert relative fluorescence units (RFU) to a molar concentration of the fluorescent product.
Materials:
-
Rhodamine 110 (R110) standard
-
Assay buffer (e.g., Tris-HCl, pH 7.5, or a buffer suitable for your enzyme)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 1 mM R110 Stock Solution: Dissolve a known mass of R110 in DMSO to create a concentrated stock solution.
-
Prepare a Working Stock Solution: Dilute the 1 mM R110 stock solution in assay buffer to a lower concentration, for example, 10 µM.
-
Create a Dilution Series: Perform serial dilutions of the 10 µM R110 working solution in assay buffer to create a range of standards. A typical range might be from 0 nM to 1000 nM.
-
Plate the Standards: Pipette a set volume (e.g., 100 µL) of each standard concentration into the wells of the 96-well plate in triplicate. Include a "blank" control containing only assay buffer.
-
Measure Fluorescence: Read the plate in a fluorescence microplate reader with excitation set to ~496 nm and emission set to ~520 nm.
-
Plot the Standard Curve: Subtract the average fluorescence of the blank from all measurements. Plot the background-subtracted RFU values against the corresponding R110 concentration. Perform a linear regression to obtain the equation of the line (y = mx + c), which will be used to calculate the concentration of R110 in your experimental samples.
Protocol 2: General Protease Activity Assay using this compound
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Enzyme solution (purified protease or cell lysate)
-
Assay buffer
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Thaw all reagents on ice and protect from light. Dilute the this compound stock solution to the desired working concentration in assay buffer. The optimal concentration should be determined experimentally but is often in the low micromolar range.
-
Set up the Reaction: In the wells of the microplate, add your enzyme sample (e.g., cell lysate or purified enzyme). Include appropriate controls such as a no-enzyme control (assay buffer only) and a positive control with a known active protease.
-
Initiate the Reaction: Add the this compound working solution to each well to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 200 µL).
-
Measure Fluorescence Kinetically: Immediately place the plate in a pre-warmed fluorescence microplate reader. Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes) using excitation/emission wavelengths of ~496/520 nm.
-
Calculate Protease Activity:
-
For each sample, plot the fluorescence intensity (RFU) against time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (slope).
-
Using the equation from your R110 standard curve, convert the V₀ from RFU/min to moles of R110/min. This value represents the protease activity.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Very Low Signal | Inactive Enzyme: The protease may be inactive due to improper storage, degradation, or the presence of inhibitors. | Run a positive control with a known active enzyme to verify assay conditions. Ensure proper sample handling and storage. |
| Incorrect Filter Set: The excitation/emission wavelengths on the instrument are not set correctly for Rhodamine 110. | Verify the instrument settings are at or near Ex/Em = 496/520 nm. | |
| This compound Concentration Too Low: The substrate concentration may be limiting the reaction rate. | Perform a titration to determine the optimal this compound concentration for your specific experimental conditions. | |
| High Background Fluorescence | Autofluorescence: Cells or media components may be intrinsically fluorescent at the measured wavelengths. | Include a control sample with cells/media but without this compound to measure and subtract the autofluorescence.[4] |
| Substrate Degradation: this compound may have degraded due to improper storage or exposure to light. | Store this compound stock solutions protected from light and minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment. | |
| Contaminated Reagents: Assay buffer or other reagents may be contaminated with fluorescent substances. | Use high-purity, fresh reagents and test each component for background fluorescence. | |
| Signal Saturates Too Quickly | Enzyme Concentration Too High: The reaction is proceeding too rapidly for accurate kinetic measurements. | Dilute the enzyme sample and re-run the assay. A lower enzyme concentration will result in a slower, more linear rate of fluorescence increase. |
| Non-linear Reaction Progress Curve | Substrate Depletion: The this compound substrate is being consumed rapidly, leading to a decrease in the reaction rate over time. | Use a lower enzyme concentration or a higher initial this compound concentration. Ensure you are measuring the initial velocity (V₀) from the linear phase of the reaction. |
| Photobleaching: The fluorescent product (R110) is being destroyed by prolonged exposure to the excitation light.[4] | Reduce the intensity of the excitation light, decrease the exposure time, or increase the interval between measurements. | |
| High Well-to-Well Variability | Pipetting Errors: Inaccurate or inconsistent pipetting of reagents. | Use calibrated pipettes and ensure proper mixing of reagents in each well. Include multiple technical replicates for each condition. |
| Temperature Fluctuations: Inconsistent temperature across the microplate can affect enzyme kinetics. | Ensure the plate reader's incubation chamber is set to the correct and stable temperature before starting the measurement. |
Quantitative Data Summary
For accurate quantification, it is crucial to generate a reliable standard curve in every experiment. The following table provides an example of data that would be generated for a Rhodamine 110 standard curve.
| R110 Concentration (nM) | Average RFU (Background Subtracted) | Standard Deviation |
| 0 | 0 | 15 |
| 50 | 2,500 | 120 |
| 100 | 5,100 | 250 |
| 250 | 12,400 | 580 |
| 500 | 25,200 | 1,150 |
| 750 | 37,600 | 1,800 |
| 1000 | 50,100 | 2,450 |
Note: These are example values. Actual RFU values will vary depending on the instrument, gain settings, and other experimental parameters.
Visual Diagrams
Caption: Enzymatic activation of this compound substrate by a protease.
Caption: Workflow for quantitative protease activity measurement.
References
Validation & Comparative
A Comparative Guide to Fluorogenic Trypsin Substrates: BZiPAR vs. Alternatives
For researchers, scientists, and drug development professionals, the accurate and sensitive measurement of trypsin activity is crucial for a wide range of applications, from fundamental enzymatic studies to high-throughput screening for inhibitor discovery. The choice of a fluorogenic substrate is a critical determinant of assay performance. This guide provides an objective comparison of BZiPAR (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide)), a rhodamine-based substrate, with other commonly used fluorogenic trypsin substrates, supported by available experimental data.
Performance Comparison of Fluorogenic Trypsin Substrates
The ideal fluorogenic substrate for trypsin should exhibit high specificity, favorable kinetic parameters (a low Michaelis-Menten constant, Km, and a high catalytic rate constant, kcat), and produce a bright, photostable fluorescent signal upon cleavage. While direct, side-by-side comparative kinetic data for all substrates under identical conditions is limited in publicly available literature, we can compile and compare reported values and key characteristics.
Key Performance Parameters:
-
Michaelis-Menten Constant (Km): Represents the substrate concentration at which the reaction velocity is half of the maximum (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.
-
Catalytic Rate Constant (kcat): Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per second. A higher kcat indicates a more efficient enzyme.
-
Catalytic Efficiency (kcat/Km): This ratio is the most effective measure of an enzyme's overall efficiency for a given substrate.
-
Fluorophore Properties: The quantum yield, extinction coefficient, photostability, and pH sensitivity of the released fluorophore significantly impact the signal intensity and reliability of the assay.
Quantitative Data Summary
| Substrate | Peptide Sequence | Fluorophore | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Excitation (nm) | Emission (nm) |
| This compound | bis-(CBZ-Ile-Pro-Arg) | Rhodamine 110 | Data not available | Data not available | Data not available | ~496 | ~520 |
| Boc-QAR-AMC | Boc-Gln-Ala-Arg | AMC | 1.41[1] | 9.27[1] | 1.52 x 10⁵[1] | ~380 | ~460 |
| 5.99[2] | - | - | |||||
| Z-GGR-AMC | Z-Gly-Gly-Arg | AMC | Data not available | Data not available | Data not available | ~360-380 | ~440-460 |
Note: Kinetic parameters can vary significantly depending on the experimental conditions (e.g., buffer composition, pH, temperature, and trypsin source). The data presented here is compiled from different sources and should be used as a reference. Direct comparison ideally requires experiments performed under identical conditions.
Qualitative Comparison:
This compound , as a Rhodamine 110-based substrate, offers a significant advantage in terms of its fluorescent reporter. Rhodamine 110 is renowned for its superior photostability and pH insensitivity compared to 7-amino-4-methylcoumarin (AMC), the fluorophore released from Boc-QAR-AMC and Z-GGR-AMC.[3] This makes this compound particularly well-suited for applications requiring prolonged or repeated fluorescence measurements, such as kinetic studies and high-content imaging, where photobleaching of AMC-based substrates can be a limiting factor.
Boc-QAR-AMC is a widely used and well-characterized fluorogenic substrate for trypsin. Its kinetic parameters have been reported in the literature, providing a baseline for comparison.[1][2] The tripeptide sequence is designed for specificity towards trypsin and trypsin-like serine proteases.
Experimental Protocols
To facilitate a direct and objective comparison of these substrates, a standardized experimental protocol is essential. The following is a generalized protocol that can be adapted to determine the kinetic parameters of trypsin with this compound, Boc-QAR-AMC, and Z-GGR-AMC.
Objective: To determine the Km and kcat of trypsin for different fluorogenic substrates.
Materials:
-
Purified trypsin (e.g., bovine pancreas trypsin)
-
This compound
-
Boc-QAR-AMC
-
Z-GGR-AMC
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂, 0.05% (v/v) Triton X-100
-
Solvent for substrates (e.g., DMSO)
-
Black, flat-bottom 96-well microplates
-
Fluorometric microplate reader with appropriate excitation and emission filters
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of purified trypsin in a suitable buffer (e.g., 1 mM HCl) and determine its active concentration.
-
Prepare 10 mM stock solutions of each fluorogenic substrate (this compound, Boc-QAR-AMC, Z-GGR-AMC) in DMSO. Protect from light and store at -20°C.
-
Prepare a series of substrate dilutions in Assay Buffer ranging from approximately 0.1 x Km to 10 x Km (if Km is unknown, a wide range of concentrations from low micromolar to millimolar should be tested).
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add 25 µL of the various substrate dilutions to the appropriate wells.
-
Include a "no enzyme" control for each substrate concentration to measure background fluorescence.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 25 µL of a pre-diluted trypsin solution to each well (the final enzyme concentration should be in the low nanomolar range and determined empirically to ensure a linear reaction rate for the duration of the measurement).
-
Immediately place the plate in the fluorometric microplate reader.
-
Measure the increase in fluorescence intensity over time (kinetic mode) for at least 10-15 minutes, with readings taken every 30-60 seconds. Use the appropriate excitation and emission wavelengths for each substrate.
-
-
Data Analysis:
-
For each substrate concentration, subtract the background fluorescence (from the "no enzyme" control) from the kinetic reads.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. This is typically expressed in relative fluorescence units (RFU) per minute.
-
To convert V₀ from RFU/min to moles/min, a standard curve of the free fluorophore (Rhodamine 110 or AMC) of known concentrations should be generated under the same assay conditions.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the Km and Vmax values.
-
Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the active enzyme concentration.
-
Calculate the catalytic efficiency as kcat/Km.
-
Visualizations
To further clarify the concepts and workflows discussed, the following diagrams are provided.
References
- 1. Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy Z-Gly-Gly-Arg-AMC HCl (EVT-353775) | 102601-58-1 [evitachem.com]
- 5. Bachem Z-Gly-Gly-Arg-AMC · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
A Comparative Guide to BZiPAR and AMC-Based Protease Substrates for Researchers
For Immediate Publication
A Comprehensive Comparison of BZiPAR and AMC-Based Protease Substrates for High-Throughput Screening and Mechanistic Studies
This guide provides an in-depth, objective comparison of this compound (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide)) and 7-amino-4-methylcoumarin (AMC)-based substrates for the sensitive detection of protease activity. Tailored for researchers, scientists, and drug development professionals, this document delves into the performance characteristics, experimental protocols, and underlying biochemical principles of these two prominent classes of fluorogenic protease substrates.
Introduction to Fluorogenic Protease Substrates
Fluorogenic protease assays are fundamental tools in drug discovery and biomedical research, enabling the quantification of protease activity with high sensitivity and in a continuous manner. These assays employ synthetic peptides that are recognized and cleaved by specific proteases. The peptide is conjugated to a fluorophore, which remains in a quenched or non-fluorescent state until enzymatic cleavage releases the fluorescent moiety. The resulting increase in fluorescence intensity is directly proportional to the protease activity.
This guide focuses on a comparative analysis of two widely used types of fluorogenic substrates: the rhodamine-110-based substrate, this compound, and the popular coumarin-based substrates, exemplified by AMC-derivatives.
Principle of Detection
This compound (Rhodamine 110-based Substrate)
This compound is a bis-amide derivative of rhodamine 110 (R110). In its intact form, the two peptide chains attached to the rhodamine core effectively quench its fluorescence. Proteolytic cleavage occurs in a two-step process. The first cleavage yields a fluorescent mono-amide intermediate, and the second cleavage releases the highly fluorescent rhodamine 110 molecule.[1][2] This sequential release of fluorescence provides a robust and sensitive read-out of enzyme activity.
AMC-Based Substrates
AMC-based substrates consist of a peptide sequence linked to a 7-amino-4-methylcoumarin (AMC) fluorophore via an amide bond. The fluorescence of the coumarin group is significantly quenched in the conjugated form. Upon cleavage of the amide bond by a protease, the free AMC is liberated, resulting in a substantial increase in fluorescence.[3]
Performance Comparison
The choice between this compound and AMC-based substrates is often dictated by the specific requirements of the assay, such as the desired sensitivity, the presence of interfering compounds, and the nature of the biological sample.
| Feature | This compound (Rhodamine 110-based) | AMC-Based Substrates |
| Fluorophore | Rhodamine 110 | 7-Amino-4-Methylcoumarin |
| Excitation (nm) | ~496 | ~360-380 |
| Emission (nm) | ~520 | ~440-460 |
| Sensitivity | High (reportedly 50- to 300-fold more sensitive than AMC-based counterparts for some proteases)[1] | Moderate to High |
| Background Interference | Lower, due to red-shifted spectra which avoids autofluorescence from biological samples and colored compounds. | Higher potential for interference from biological samples and compounds that absorb in the UV/blue range. |
| Cell Permeability | Reported to be cell-permeable, allowing for intracellular protease activity measurements in live cells.[2] | Generally not cell-permeable, requiring cell lysis for intracellular assays. |
| Mechanism | Two-step cleavage process leading to a sequential increase in fluorescence.[1][2] | Single cleavage event releases the fluorophore.[3] |
| pH Sensitivity | Fluorescence of rhodamine 110 is stable over a wide pH range. | Can be pH-sensitive, which may require careful buffer optimization. |
Experimental Protocols
Protocol 1: In Vitro Trypsin Activity Assay using this compound
This protocol provides a general framework for measuring the activity of trypsin or other serine proteases using this compound.
Materials:
-
This compound substrate
-
Purified trypsin or other target protease
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂, 150 mM NaCl)
-
DMSO (for substrate stock solution)
-
Black 96-well microplate
-
Fluorometric microplate reader with appropriate filters for rhodamine 110 (Excitation: ~496 nm, Emission: ~520 nm)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store protected from light at -20°C.
-
Prepare working solutions of the protease in Assay Buffer to the desired concentrations.
-
Prepare the this compound working solution by diluting the stock solution in Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically but is typically in the low micromolar range.
-
Assay Setup: To each well of the 96-well plate, add 50 µL of the protease working solution. Include a "no-enzyme" control with 50 µL of Assay Buffer.
-
Initiate the Reaction: Add 50 µL of the this compound working solution to each well.
-
Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Subtract the background fluorescence from the "no-enzyme" control wells.
-
Plot the fluorescence intensity versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
For kinetic parameter determination (Km and kcat), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
Protocol 2: In Vitro Trypsin Activity Assay using Boc-Gln-Ala-Arg-AMC
This protocol is a standard method for measuring trypsin activity using a commercially available AMC-based substrate.
Materials:
-
Boc-Gln-Ala-Arg-AMC hydrochloride
-
Purified trypsin
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂, 150 mM NaCl)
-
DMSO (for substrate stock solution)
-
Black 96-well microplate
-
Fluorometric microplate reader with appropriate filters for AMC (Excitation: ~380 nm, Emission: ~460 nm)
-
AMC standard for calibration curve
Procedure:
-
Prepare a 10 mM stock solution of Boc-Gln-Ala-Arg-AMC in DMSO.
-
Prepare a dilution series of the AMC standard in Assay Buffer for the calibration curve.
-
Prepare working solutions of trypsin in Assay Buffer.
-
Prepare the Boc-Gln-Ala-Arg-AMC working solution by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 2X working solution).
-
Assay Setup: Add 50 µL of the diluted trypsin solution to the sample wells. For a blank control, add 50 µL of Assay Buffer. Add the AMC standards to separate wells.
-
Initiate Reaction: Add 50 µL of the Boc-Gln-Ala-Arg-AMC working solution to the sample and blank wells.
-
Measurement: Immediately place the plate in the fluorometric microplate reader, pre-set to the appropriate temperature (e.g., 37°C), and measure fluorescence kinetically.
-
Data Analysis:
-
Calculate the rate of change in fluorescence (ΔRFU/min) from the linear portion of the curve.
-
Use the AMC standard curve to convert the rate to moles of AMC produced per minute.
-
For kinetic analysis, vary the substrate concentration and fit the data to the Michaelis-Menten equation.
-
Mandatory Visualizations
Signaling Pathway: Lysosomal Protease-Mediated Apoptosis
References
A Head-to-Head Comparison of Protease Sensing Technologies: BZiPAR vs. FRET-Based Sensors
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of protease activity is paramount for understanding complex biological processes and for the discovery of novel therapeutics. Two prominent methods for real-time monitoring of protease activity are fluorogenic substrates, such as BZiPAR, and Förster Resonance Energy Transfer (FRET)-based sensors. This guide provides an objective comparison of these two technologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.
At a Glance: this compound vs. FRET-Based Protease Sensors
| Feature | This compound (Rhodamine 110-Based) | FRET-Based Protease Sensors |
| Principle of Detection | Enzymatic cleavage of a non-fluorescent substrate to release a highly fluorescent product (Rhodamine 110). | Change in Förster Resonance Energy Transfer between a donor and acceptor fluorophore upon cleavage of a linking peptide. |
| Signal Readout | Increase in fluorescence intensity at a single wavelength. | Ratiometric change in fluorescence (donor and acceptor emission) or increase in donor fluorescence (with a quencher). |
| Sensitivity | Very high; reported to be 50- to 300-fold more sensitive than analogous AMC-based substrates.[1][2] | High; detection limits in the attomole to picomole range have been reported for specific proteases.[3] |
| Dynamic Range | Wide; significant increase in fluorescence upon cleavage. A fluorescence increase of approximately 3500-fold has been noted for the first cleavage of a symmetric Rhodamine 110 substrate.[4] | Generally wide, particularly with ratiometric readouts which minimize the impact of sensor concentration. |
| In Vitro Applications | Excellent for purified enzyme kinetics and inhibitor screening. | Widely used for in vitro kinetics, inhibitor screening, and multiplexed assays. |
| Live-Cell Imaging | Cell-permeable versions are available for monitoring intracellular protease activity.[2] | Genetically encodable sensors (using fluorescent proteins) are ideal for real-time imaging in living cells.[5] |
| Complexity of Data Analysis | Relatively straightforward; correlates fluorescence intensity with protease activity. For symmetric bis-amide substrates, the kinetics can be complex due to a two-step cleavage process.[4] | Can be more complex, especially for quantitative FRET analysis which may require correction for spectral bleed-through.[6] |
| Customization | The peptide substrate can be modified to target different proteases. | Highly customizable; the peptide linker, donor, and acceptor can all be modified for specific applications. |
Signaling Pathways and Detection Mechanisms
The fundamental difference between this compound and FRET-based sensors lies in their mechanism of signal generation upon protease cleavage.
This compound: A Fluorogenic "Turn-On" Sensor
This compound is a fluorogenic substrate based on the Rhodamine 110 scaffold. In its native state, the bis-amide derivative of Rhodamine 110 is non-fluorescent. When a target protease, such as trypsin, cleaves the peptide substrates, it liberates the highly fluorescent Rhodamine 110 molecule. This results in a significant "turn-on" fluorescence signal that is directly proportional to the amount of protease activity.
FRET-Based Sensors: A Ratiometric or "De-Quenching" System
FRET-based protease sensors consist of a donor fluorophore and an acceptor fluorophore (or a quencher) connected by a peptide linker that contains a specific protease cleavage site. When the sensor is intact, the close proximity of the donor and acceptor allows for Förster Resonance Energy Transfer to occur, resulting in either emission from the acceptor (if it is a fluorophore) or quenching of the donor's fluorescence. Upon cleavage of the linker by the target protease, the donor and acceptor are separated, disrupting FRET. This leads to an increase in the donor's fluorescence and a decrease in the acceptor's fluorescence, allowing for a ratiometric measurement of protease activity.
Quantitative Performance Data
Table 1: Performance Characteristics of Rhodamine 110-Based and FRET-Based Protease Sensors
| Parameter | Rhodamine 110-Based Substrate (Trypsin) | FRET-Based Sensor (Trypsin/Enteropeptidase) |
| Reported Sensitivity | 50-300 times more sensitive than AMC substrates.[1][2] | Limit of Detection: 100 amol (trypsin), 10 amol (enteropeptidase).[7] |
| Kinetic Parameters (Trypsin) | Km and kcat values can be determined, though the two-step cleavage of bis-amide substrates can complicate analysis.[2] | Km and kcat values are readily determinable from the rate of FRET change. |
| Signal-to-Background Ratio | High, due to the large increase in fluorescence upon cleavage. | Generally high, especially with ratiometric detection which corrects for variations in sensor concentration. |
Experimental Protocols
In Vitro Protease Assay using this compound (Fluorogenic Substrate)
This protocol provides a general framework for an in vitro protease assay using a fluorogenic substrate like this compound.
Materials:
-
This compound substrate
-
Purified protease of interest (e.g., Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the protease in cold assay buffer.
-
Prepare the final this compound working solution by diluting the stock in assay buffer to the desired concentration.
-
-
Assay Setup:
-
Add a defined volume of assay buffer to each well of the 96-well plate.
-
Add the protease dilutions to the respective wells. Include a "no enzyme" control.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the this compound working solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for Rhodamine 110 (e.g., Ex/Em = 496/520 nm) at regular intervals.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from all readings.
-
Plot the fluorescence intensity versus time for each protease concentration.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Plot V₀ versus protease concentration to determine the enzyme's activity.
-
Cell-Based Protease Assay using a FRET Sensor
This protocol outlines a general procedure for a cell-based protease assay using a genetically encoded FRET sensor.
Materials:
-
Mammalian cell line of interest
-
Expression vector encoding the FRET-based protease sensor (e.g., CFP-YFP with a cleavage site)
-
Expression vector for the protease of interest (if not endogenously expressed)
-
Transfection reagent
-
Cell culture medium and supplements
-
Fluorescence microscope or plate reader capable of FRET measurements
Procedure:
-
Cell Culture and Transfection:
-
Seed the cells in a suitable format (e.g., glass-bottom dishes for microscopy or 96-well plates).
-
Co-transfect the cells with the FRET sensor plasmid and, if necessary, the protease expression plasmid using a suitable transfection reagent. Include a control group transfected with the FRET sensor only.
-
Incubate the cells for 24-48 hours to allow for protein expression.
-
-
Live-Cell Imaging/Measurement:
-
Replace the culture medium with an appropriate imaging buffer.
-
If applicable, treat the cells with an inducer or inhibitor of the protease activity.
-
Acquire images or fluorescence readings using the appropriate filter sets for the donor and acceptor fluorophores (e.g., CFP and YFP).
-
-
FRET Analysis:
-
For microscopy, calculate the FRET ratio (e.g., YFP emission / CFP emission) for individual cells or regions of interest.
-
For plate reader-based assays, calculate the FRET ratio for each well.
-
A decrease in the FRET ratio indicates cleavage of the sensor and thus, protease activity.
-
Compare the FRET ratios between the control and experimental groups to quantify the change in protease activity.
-
Conclusion
Both this compound (as a representative of Rhodamine 110-based fluorogenic substrates) and FRET-based sensors are powerful tools for the real-time detection of protease activity. The choice between the two depends on the specific experimental requirements.
-
This compound and other Rhodamine 110-based substrates offer exceptional sensitivity and a straightforward "turn-on" signal, making them ideal for in vitro high-throughput screening and applications where the highest sensitivity is required.
-
FRET-based sensors , particularly those that are genetically encoded, provide the significant advantage of enabling real-time visualization of protease activity within living cells and specific subcellular compartments. Their ratiometric nature also provides a robust and internally controlled measurement.
By understanding the principles, performance characteristics, and experimental considerations of each technology, researchers can make an informed decision to select the optimal protease sensor for their scientific investigations.
References
- 1. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. Correlation of in vitro cytotoxicity with paracellular permeability in mortal rat intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FRET or No FRET: A Quantitative Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlation of in vitro cytotoxicity with paracellular permeability in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide: Alternatives to BZiPAR for Measuring Lysosomal Protease Activity
BZiPAR (bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide) dihydrochloride) is a fluorogenic substrate used to measure the activity of trypsin-like serine proteases.[1] While it can enter live cells and is hydrolyzed by certain lysosomal proteases, its broad specificity and potential for off-target effects necessitate the use of more specific and robust alternatives for accurately profiling lysosomal protease activity, particularly for cysteine cathepsins which are key players in various pathologies.
This guide provides a detailed comparison of modern alternatives to this compound, focusing on two primary classes of probes: substrate-based probes (SBPs) and activity-based probes (ABPs). We present their mechanisms, comparative performance data, and detailed experimental protocols to assist researchers in selecting the optimal tool for their specific needs.
Comparative Overview of Lysosomal Protease Probes
The primary alternatives to this compound, Quenched Fluorescent Substrate-Based Probes (qSBPs) and Quenched Activity-Based Probes (qABPs), offer significant advantages in specificity and signal retention. While both rely on fluorescence de-quenching for signal generation, their fundamental mechanisms of interaction with the target enzyme differ significantly.
-
Substrate-Based Probes (SBPs): These probes consist of a protease-specific peptide sequence flanked by a fluorophore and a quencher. Upon enzymatic cleavage of the peptide linker, the fluorophore is released from the quencher's proximity, resulting in a fluorescent signal.[2][3] This method provides signal amplification as one active enzyme can process multiple substrate molecules. However, the signal can be transient and diffuse away from the site of activity.[3]
-
Activity-Based Probes (ABPs): ABPs are small molecules that covalently and irreversibly bind to the active site of a target protease.[2][4][5] This mechanism-based labeling ensures that the signal is localized and retained at the site of active enzymes, making ABPs exceptionally well-suited for imaging applications.[3] Quenched ABPs (qABPs) incorporate a quencher that is released upon covalent binding, providing a high signal-to-noise ratio.[6][7] A potential drawback is the lack of signal amplification, as one probe molecule inhibits one enzyme molecule.[7]
The following diagram illustrates the fundamental difference in the mechanism of action between these two classes of probes.
References
- 1. biotium.com [biotium.com]
- 2. med.stanford.edu [med.stanford.edu]
- 3. researchgate.net [researchgate.net]
- 4. Functional imaging of proteases: recent advances in the design and application of substrate- and activity- based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-Based Probes for Proteases Pave the Way to Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cathepsin targeted quenched activity-based probe facilitates enhanced detection of human tumors during resection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodynamic Quenched Cathepsin Activity Based Probes for Cancer Detection and Macrophage Targeted Therapy [thno.org]
Validating Intracellular Protease Activity: A Comparative Guide to BZiPAR Assay and Western Blotting
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular and molecular biology, the accurate assessment of intracellular events is paramount. This guide provides a comprehensive comparison of two widely used techniques, the BZiPAR assay and western blotting, in the context of validating cellular protease activity, a key event in processes such as apoptosis. We will delve into their respective methodologies, present hypothetical experimental data for a comparative analysis, and illustrate the underlying signaling pathway and experimental workflows.
The this compound Assay: A Fluorescent Readout of Protease Activity
The this compound assay is a cell-based method that utilizes a fluorogenic substrate, this compound (bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride), to measure the activity of intracellular proteases.[1] this compound is a non-fluorescent molecule that can readily penetrate the cell membrane.[1] Once inside the cell, it is cleaved by various proteases, including trypsin-like serine proteases, releasing the highly fluorescent rhodamine 110.[2][3] The resulting fluorescence intensity is directly proportional to the intracellular protease activity.
Western Blotting: Specific Detection of Protein Cleavage
Western blotting is a powerful and specific technique used to detect specific proteins in a complex mixture, such as a cell lysate.[4] In the context of apoptosis research, western blotting is frequently employed to detect the cleavage of key proteins, a hallmark of this programmed cell death pathway. One such protein is Poly(ADP-ribose) polymerase 1 (PARP1), a 116 kDa nuclear protein.[5] During apoptosis, PARP1 is cleaved by activated caspase-3, an executioner caspase, into an 89 kDa and a 24 kDa fragment.[6] The detection of the 89 kDa PARP1 fragment by western blotting is considered a reliable indicator of apoptosis.[6]
A Synergistic Approach to Validating Apoptosis
While the this compound assay provides a quantitative measure of overall intracellular protease activity, which can be indicative of apoptosis, it is not specific to a single protease. Western blotting, on the other hand, can specifically confirm the cleavage of a key apoptotic substrate like PARP1 by caspases. Therefore, using these two techniques in tandem provides a robust validation of apoptosis. An increase in fluorescence in the this compound assay can be corroborated by the appearance of the 89 kDa PARP1 cleavage product in a western blot.
Signaling Pathway: Caspase-Mediated PARP1 Cleavage in Apoptosis
Caption: Apoptotic signaling pathway leading to increased protease activity and PARP1 cleavage.
Experimental Workflow: A Comparative Overview
Caption: Experimental workflow for this compound assay and western blotting for apoptosis detection.
Experimental Protocols
This compound Assay Protocol
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the apoptosis-inducing compound at various concentrations for the desired time period. Include a vehicle-treated control group.
-
Substrate Addition: Prepare a 2X this compound working solution in a suitable buffer. Remove the cell culture medium and add an equal volume of the 2X this compound solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 496 nm and emission at 520 nm.
Western Blotting Protocol for PARP1 Cleavage
-
Cell Lysis: After compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PARP1 (recognizing both full-length and cleaved forms) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. A loading control, such as β-actin or GAPDH, should also be probed on the same membrane to ensure equal protein loading.
Data Presentation: A Comparative Analysis
Table 1: Hypothetical Data from this compound Assay and Western Blotting
| Treatment Group | This compound Assay (Relative Fluorescence Units) | Western Blot (Densitometry of 89 kDa Cleaved PARP1 / β-actin) |
| Vehicle Control | 100 ± 8 | 0.05 ± 0.02 |
| Compound X (1 µM) | 180 ± 15 | 0.45 ± 0.08 |
| Compound X (5 µM) | 350 ± 25 | 1.20 ± 0.15 |
| Compound X (10 µM) | 620 ± 40 | 2.50 ± 0.22 |
Data are presented as mean ± standard deviation.
The hypothetical data in Table 1 illustrates a dose-dependent increase in both intracellular protease activity (measured by the this compound assay) and the specific cleavage of PARP1 (quantified by western blot densitometry) upon treatment with Compound X. This strong correlation between the two datasets provides robust evidence that Compound X induces apoptosis.
Conclusion
The this compound assay and western blotting are complementary techniques for studying cellular processes involving protease activation, such as apoptosis. While the this compound assay offers a rapid and high-throughput method to quantify overall protease activity, western blotting provides the specificity required to confirm the cleavage of key protein targets like PARP1. The integrated use of both assays, as detailed in this guide, allows for a more comprehensive and validated understanding of the underlying cellular mechanisms, making it an invaluable approach for researchers in basic science and drug discovery.
References
- 1. biotium.com [biotium.com]
- 2. Invitrogen Rhodamine 110, bis-(CBZ-L-Isoleucyl-L-Prolyl-L-Arginine Amide), Dihydrochloride (this compound) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. biotium.com [biotium.com]
- 5. PARP1 Characterization as a Potential Biomarker for BCR::ABL1 p190+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Assays [sigmaaldrich.com]
A Comparative Guide to the Cross-Reactivity of BZiPAR with Non-Target Proteases
For researchers, scientists, and drug development professionals utilizing fluorogenic substrates to probe protease activity, understanding the specificity of these tools is paramount. This guide provides an objective comparison of the fluorogenic substrate BZiPAR with alternative substrates, focusing on its cross-reactivity with non-target proteases. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of the most appropriate reagents for your research needs.
Understanding Substrate Cross-Reactivity
In the context of a protease substrate like this compound (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide)), "cross-reactivity" refers to the cleavage of the substrate by proteases other than its intended primary target. This compound is primarily designed as a substrate for trypsin, a serine protease that specifically cleaves peptide chains at the carboxyl side of lysine and arginine residues. However, its peptide sequence may be recognized and cleaved by other proteases, leading to a fluorescent signal that could be misinterpreted. This guide explores the known primary and secondary protease targets of this compound and compares its performance with other commercially available fluorogenic substrates.
This compound: Primary and Off-Target Reactivity
This compound is a well-established fluorogenic substrate for trypsin. Upon cleavage of the amide bond by a protease, the highly fluorescent Rhodamine 110 (R110) dye is released, which can be monitored to quantify enzymatic activity.
Primary Target: Trypsin
Known Off-Targets:
-
Lysosomal Proteases: this compound has been reported to be hydrolyzed by lysosomal proteases when it enters live cells. The lysosome contains a host of proteases, including cathepsins, which can contribute to this compound cleavage.
The broad reactivity with a class of proteases rather than a single enzyme highlights the importance of using specific inhibitors or genetic knockouts to confirm the identity of the protease responsible for the observed fluorescence in complex biological samples.
Comparison of Fluorogenic Trypsin Substrates
The choice of a fluorogenic substrate can significantly impact the accuracy and specificity of an assay. Below is a comparison of this compound with other common fluorogenic substrates for trypsin. The ideal substrate exhibits a high catalytic efficiency (kcat/Km) for the target protease and low reactivity with off-target enzymes.
Table 1: Structural Comparison of Fluorogenic Trypsin Substrates
| Substrate Name | Peptide Sequence | Fluorophore | Excitation (nm) | Emission (nm) |
| This compound | (CBZ-Ile-Pro-Arg)₂ | Rhodamine 110 | 496 | 520 |
| Boc-Gln-Ala-Arg-MCA | Boc-Gln-Ala-Arg | AMC | 380 | 440 |
| Z-Gly-Gly-Arg-AMC | Z-Gly-Gly-Arg | AMC | 350 | 450 |
| Boc-Phe-Ser-Arg-MCA | Boc-Phe-Ser-Arg | AMC | 380 | 460 |
| (Z-Ala-Arg)₂-R110 | (Z-Ala-Arg)₂ | Rhodamine 110 | 497 | 520 |
Abbreviations: Boc, tert-butyloxycarbonyl; Z, benzyloxycarbonyl; MCA, 7-amino-4-methylcoumarin; AMC, 7-amino-4-methylcoumarin.
Table 2: Kinetic Parameters of Various Fluorogenic Substrates with Trypsin
| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Enzyme Source |
| Boc-Gln-Ala-Arg-MCA | 5.99 | N/A | N/A | Bovine Pancreas Trypsin[1] |
| DABCYL-Gly-Pro-Ala-Arg-Leu-Ala-Ile-Gly-EDANS | 34 | 40 | 1.17 x 10⁶ | Trypsin[2] |
| N-α-Benzoyl-DL-arginine-p-nitroanilide (BAPNA) | 120 | 0.079 (mM min⁻¹ mg enzyme⁻¹) | N/A | Immobilized Trypsin[3] |
| Benzoyl-L-arginine ethyl ester (BAEE) | 1350 - 27620 | 3.53 - 10.95 | 3.965 x 10⁶ - 5.483 x 10⁷ | Porcine and Bovine Trypsin[4] |
Experimental Protocols
Determining the specificity of a protease for a given fluorogenic substrate is a critical experimental step. Below is a generalized protocol for assessing protease activity and specificity.
Protocol: Determining Protease Specificity Using a Fluorogenic Substrate Library
This method allows for the rapid profiling of a protease's substrate preference by testing its activity against a library of peptides with varying amino acid sequences.
Materials:
-
Purified protease of interest
-
Fluorogenic peptide substrate library (e.g., ACC- or AMC-conjugated peptides)
-
Assay buffer (optimized for the protease of interest)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Library Preparation: Reconstitute the peptide library in DMSO to a stock concentration (e.g., 10 mM). Further dilute the library pools into the assay buffer to the desired final concentration.
-
Plate Setup: Dispense the diluted substrate library pools into the wells of the 384-well microplate. Include wells with buffer only for background fluorescence measurements.
-
Enzyme Preparation: Dilute the purified protease in a cold assay buffer to a concentration that will produce a linear reaction rate over the desired time course.
-
Initiate Reaction: Add the diluted protease solution to each well of the microplate.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore. Monitor the increase in fluorescence intensity over time in kinetic mode.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate.
-
Correct for background fluorescence by subtracting the values from the buffer-only wells.
-
Compare the V₀ values across the substrate library to determine the preferred amino acid sequence for the protease.
-
Visualizing Protease Activity and Experimental Design
Protease Signaling Cascade
Proteases often function in cascades, where the activation of one protease leads to the activation of another. The coagulation cascade is a classic example involving numerous trypsin-like serine proteases.
References
- 1. jascoinc.com [jascoinc.com]
- 2. Design and synthesis of fluorogenic trypsin peptide substrates based on resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
BZiPAR vs. Colorimetric Protease Assays: A Comprehensive Comparison for Researchers
For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is paramount. While traditional colorimetric protease assays have long been a staple in the laboratory, newer fluorogenic substrates like BZiPAR offer significant advantages in sensitivity and real-time monitoring. This guide provides an objective comparison of this compound and colorimetric protease assays, supported by experimental data and detailed methodologies to inform the selection of the most appropriate assay for your research needs.
Principle of Detection
This compound: A Fluorogenic Approach
This compound (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide)) is a highly sensitive fluorogenic substrate designed for the detection of trypsin and other serine proteases.[1][2] The core of the this compound molecule is the Rhodamine 110 fluorophore, which is rendered non-fluorescent by the covalent attachment of two peptide chains. Upon enzymatic cleavage by a target protease, the peptide chains are sequentially removed, leading to the formation of a fluorescent monoamide intermediate and finally the highly fluorescent Rhodamine 110 product.[3] The resulting fluorescence, with excitation and emission maxima at approximately 496 nm and 520 nm respectively, is directly proportional to the protease activity.[4] This "turn-on" fluorescence mechanism provides a high signal-to-background ratio.
dot
Caption: Mechanism of this compound activation by protease cleavage.
Colorimetric Protease Assays: An Absorbance-Based Method
Colorimetric protease assays are a well-established and cost-effective method for detecting protease activity. These assays typically employ one of two main strategies:
-
Protein Substrate-Based Assays: These assays use a generic protein substrate, such as casein.[5] Proteolytic cleavage of casein by the target protease generates smaller, trichloroacetic acid (TCA)-soluble peptide fragments. These fragments, containing amino acids like tyrosine and tryptophan, can then be quantified using a colorimetric reagent like Folin & Ciocalteu's phenol reagent, which produces a blue color that can be measured spectrophotometrically.[5]
-
Chromogenic Peptide Substrate-Based Assays: These assays utilize a specific peptide sequence recognized by the protease of interest, which is conjugated to a chromophore, most commonly p-nitroaniline (pNA).[3][6] When the protease cleaves the peptide bond, the colorless substrate releases the yellow-colored pNA molecule, which has a strong absorbance at 405 nm.[3][6] The rate of color development is directly proportional to the enzyme's activity.
dot
Caption: Principle of a colorimetric protease assay using a pNA-based substrate.
Performance Comparison: this compound vs. Colorimetric Assays
The primary advantages of this compound over traditional colorimetric assays lie in its superior sensitivity, wider dynamic range, and suitability for continuous, real-time measurements.
| Feature | This compound (Fluorogenic) | Colorimetric (pNA-based) |
| Principle | Fluorescence | Absorbance |
| Sensitivity | High (ng/mL to pg/mL range)[7][8] | Moderate (µg/mL to ng/mL range)[9] |
| Dynamic Range | Wide | Narrow |
| Assay Format | Continuous or End-point | Typically End-point or Kinetic |
| Suitability for HTS | Excellent | Good |
| Interference | Less prone to interference from colored compounds. Potential for interference from fluorescent compounds. | Susceptible to interference from colored and turbid samples.[10] |
| Cost | Higher | Lower |
| Instrumentation | Fluorescence Plate Reader | Spectrophotometer/Plate Reader |
Sensitivity: Fluorogenic assays like the one using this compound are inherently more sensitive than colorimetric assays.[10] Rhodamine 110-based substrates have been reported to be 50- to 300-fold more sensitive than analogous coumarin-based fluorogenic substrates, which are already more sensitive than colorimetric options.[3] While direct comparative studies providing limits of detection (LOD) for this compound and pNA-based assays for trypsin under identical conditions are scarce, the literature suggests that fluorescent assays can detect trypsin in the ng/mL to pg/mL range, whereas colorimetric assays typically have detection limits in the µg/mL to high ng/mL range.[7][8][9]
Kinetic Analysis: this compound is well-suited for detailed kinetic studies, allowing for the continuous monitoring of enzyme activity.[3] This enables the accurate determination of key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). While kinetic data for trypsin using various p-nitroanilide substrates are available, the continuous nature of the this compound assay can provide more precise measurements, especially for fast-acting enzymes or in inhibitor screening. For example, a study on the trypsin-catalyzed hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide reported a (kcat/KM)max of 1391 M–1·s–1.[11]
Inhibitor Screening: The high sensitivity of the this compound assay makes it an excellent choice for inhibitor screening and determining inhibitor potency (IC50 values). The ability to detect low levels of enzyme activity allows for the identification of both potent and weak inhibitors. Colorimetric assays are also used for inhibitor screening; however, their lower sensitivity may not be sufficient for accurately determining the IC50 of highly potent inhibitors.[2][12]
Experimental Protocols
This compound Fluorogenic Protease Assay Protocol (Example for Trypsin)
This protocol is a generalized procedure and may require optimization for specific applications.
Materials:
-
This compound substrate
-
Purified Trypsin
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.2)
-
DMSO (for dissolving this compound)
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: ~496 nm, Emission: ~520 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability).
-
Prepare the desired concentrations of trypsin and this compound by diluting the stock solutions in Assay Buffer immediately before use.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add 25 µL of the trypsin solution at various concentrations to the respective wells.
-
Include a "no enzyme" control (add 25 µL of Assay Buffer instead of the enzyme solution).
-
-
Reaction Initiation:
-
To initiate the reaction, add 25 µL of the this compound substrate solution to each well. The final volume in each well should be 100 µL.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes) in kinetic mode.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each trypsin concentration.
-
For kinetic parameter determination (Km and Vmax), vary the substrate concentration while keeping the enzyme concentration constant. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation.
-
dot
Caption: Experimental workflow for a this compound fluorogenic protease assay.
Colorimetric Protease Assay Protocol (pNA-based, Example for Trypsin)
This protocol is a generalized procedure and may require optimization.
Materials:
-
Chromogenic substrate (e.g., Nα-Boc-L-Gln-L-Ala-L-Arg-p-nitroanilide)[13]
-
Purified Trypsin
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.2)
-
DMSO (for dissolving the substrate)
-
Clear 96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the pNA substrate (e.g., 20 mM) in DMSO.[13]
-
Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl).
-
Prepare working solutions of trypsin and the pNA substrate by diluting the stock solutions in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add 25 µL of the trypsin solution at various concentrations to the respective wells.
-
Include a "no enzyme" control (add 25 µL of Assay Buffer).
-
-
Reaction Initiation:
-
To start the reaction, add 25 µL of the pNA substrate solution to each well. The final volume will be 100 µL.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-set to the desired temperature (e.g., 25°C or 37°C).
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) for a kinetic assay, or after a fixed incubation time for an end-point assay.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔOD/min) from the linear portion of the absorbance versus time plot.
-
Convert the rate of absorbance change to the rate of pNA production using the molar extinction coefficient of pNA (ε ≈ 10,660 M⁻¹cm⁻¹ at 405 nm, pathlength dependent).
-
For kinetic parameter determination, follow the same procedure as for the this compound assay.
-
dot
Caption: Experimental workflow for a colorimetric protease assay.
Conclusion: Choosing the Right Assay
The choice between this compound and a colorimetric protease assay depends on the specific requirements of the experiment.
Choose this compound when:
-
High sensitivity is required to detect low levels of protease activity.
-
Continuous, real-time monitoring of enzyme kinetics is necessary.
-
Screening for potent inhibitors with low IC50 values.
-
Working with samples that have high background absorbance.
Choose a colorimetric assay when:
-
Cost is a primary consideration.
-
A simple, end-point measurement of protease activity is sufficient.
-
High sensitivity is not a critical requirement.
-
A fluorescence plate reader is not available.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. Invitrogen Rhodamine 110, bis-(CBZ-L-Isoleucyl-L-Prolyl-L-Arginine Amide), Dihydrochloride (this compound) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. biotium.com [biotium.com]
- 5. Trypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. Comparative Assessment of Substrates and Activity Based Probes as Tools for Non-Invasive Optical Imaging of Cysteine Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Untitled Document [ucl.ac.uk]
- 8. cohesionbio.com [cohesionbio.com]
- 9. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. media.iris-biotech.de [media.iris-biotech.de]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to BZiPAR and Alternative Fluorescent Protease Substrates for Cellular Activity Assays
For researchers, scientists, and drug development professionals, the accurate measurement of protease activity within living cells is crucial for understanding disease progression and evaluating the efficacy of novel therapeutics. This guide provides a comprehensive comparison of BZiPAR, a rhodamine-based fluorogenic substrate, with other commercially available alternatives for monitoring intracellular protease activity.
This compound (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride) is a cell-permeable fluorogenic substrate primarily designed to detect the activity of trypsin and trypsin-like serine proteases. Its utility extends to measuring the activity of certain lysosomal proteases. Upon cleavage by a target protease, the non-fluorescent this compound is converted into a highly fluorescent rhodamine 110 molecule, enabling the quantification of enzymatic activity through fluorescence microscopy or flow cytometry.
Performance Comparison of Fluorescent Protease Substrates
The selection of an appropriate fluorescent substrate is critical for the sensitivity and specificity of a cell-based protease assay. Below is a comparison of this compound with other common classes of fluorogenic protease substrates.
| Substrate Class | Product Example(s) | Principle of Detection | Excitation/Emission (nm) | Advantages | Disadvantages |
| Rhodamine-Based | This compound, (Z-Arg)₂-R110 (BZAR) | Enzymatic cleavage of two peptide chains from the non-fluorescent rhodamine 110 core, resulting in a highly fluorescent product.[1] | ~496 / 520 | High quantum yield of the final product, good photostability, and pH insensitivity of the fluorophore. The red-shifted spectra minimize interference from cellular autofluorescence.[2] | The two-step cleavage process can complicate kinetic analysis as the mono-amide intermediate is also fluorescent.[3][4] |
| Coumarin-Based | Boc-Gln-Ala-Arg-AMC, Z-Gly-Gly-Arg-AMC | Cleavage of a single peptide-fluorophore (7-amino-4-methylcoumarin, AMC) bond, releasing the fluorescent AMC molecule. | ~340-380 / ~440-460 | High sensitivity and widely used for high-throughput screening.[5] | Excitation in the UV range can cause higher cellular autofluorescence and potential phototoxicity.[2] |
| FRET-Based | Custom synthesized peptides with FRET pairs (e.g., EDANS/DABCYL) | A protease cleavage site separates a fluorescent donor and a quencher molecule. Cleavage disrupts Förster Resonance Energy Transfer (FRET), leading to an increase in donor fluorescence. | Dependent on the FRET pair | High signal-to-noise ratio and amenable to ratiometric imaging.[6] | Can be more expensive and require careful design of the peptide sequence for optimal FRET efficiency and protease specificity. |
| Quenched Fluorescent Protein Substrates | DQ™ Casein, DQ™ Gelatin | Heavily labeled protein substrates where the fluorescence is quenched. Proteolytic digestion releases fluorescent fragments.[2] | Dependent on the fluorophore (e.g., BODIPY FL: ~505 / ~515) | Allows for the detection of a broad range of protease activities and can be used for in situ zymography.[2] | May lack the specificity of peptide-based substrates and the signal is an accumulation of multiple cleavage events. |
Key Performance in Different Cell Types
Trypsin-like protease activity is not uniform across different cell types and can be elevated in certain pathological conditions, such as cancer. For instance, studies have shown varying levels of trypsin-like activity in different human cancer cell lines, including MV4-11 (leukemia), Panc-1 (pancreatic cancer), and A549 (lung cancer).[5] Furthermore, in some breast and lung cancer cell lines, non-proteasomal proteases can contribute significantly to the cleavage of substrates designed for trypsin-like proteasomal activity, highlighting the importance of using specific inhibitors to determine the source of the measured activity.[7][8]
This compound has been reported to enter live cells and be hydrolyzed by lysosomal proteases.[9] This makes it a potential tool for studying lysosomal function and dysfunction in various cell types. Lysosomal protease activity is crucial for cellular processes like autophagy and can be altered in diseases such as lysosomal storage disorders and cancer.
Experimental Methodologies
Accurate and reproducible data generation relies on well-defined experimental protocols. Below are generalized protocols for utilizing this compound in cell-based assays.
General Protocol for Measuring Intracellular Protease Activity using this compound with Fluorescence Microscopy
-
Cell Preparation: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy and culture until they reach the desired confluency.
-
Reagent Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). The final working concentration will need to be optimized for each cell type but typically ranges from 1 to 10 µM.
-
Cell Loading: Replace the culture medium with a fresh medium containing the this compound working solution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for a predetermined period (e.g., 30-60 minutes). The optimal incubation time should be determined empirically.
-
Washing (Optional): The cell-permeable nature of this compound may result in a gradual increase in background fluorescence. A wash step with fresh culture medium before imaging can sometimes improve the signal-to-noise ratio.
-
Imaging: Acquire fluorescent images using a fluorescence microscope equipped with appropriate filters for Rhodamine 110 (Excitation/Emission: ~496/520 nm).
-
Data Analysis: Quantify the mean fluorescence intensity per cell or per region of interest using image analysis software.
General Protocol for Measuring Intracellular Protease Activity using this compound with Flow Cytometry
-
Cell Preparation: Prepare a single-cell suspension from either suspension or adherent cell cultures. For adherent cells, use a gentle dissociation method to maintain cell viability.
-
Cell Staining: Resuspend the cells in a suitable buffer (e.g., PBS with 1% FBS) at a concentration of approximately 1 x 10⁶ cells/mL. Add the this compound working solution to the cell suspension.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light.
-
Washing: Centrifuge the cells to pellet them and resuspend in fresh, ice-cold buffer. This step is crucial to remove extracellular substrate and reduce background fluorescence.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer equipped with a blue laser (488 nm) for excitation and a detector for green fluorescence (typically around 530/30 nm).
-
Data Analysis: Gate on the cell population of interest and quantify the geometric mean fluorescence intensity (gMFI) of the fluorescent signal.
Visualizing Protease Signaling and Experimental Workflow
To better understand the biological context and experimental design, the following diagrams illustrate a key signaling pathway involving trypsin-like proteases and a typical experimental workflow for assessing protease activity.
Figure 1: Simplified signaling pathway of Protease-Activated Receptor 2 (PAR2) activation by a trypsin-like protease.
Figure 2: General experimental workflow for comparing the performance of fluorescent protease substrates in different cell types.
References
- 1. Lysosomal Intracellular Activity Assay Kit (ab234622) | Abcam [abcam.com]
- 2. Fluorescently Labeled Protease Substrates - Biosyntan GmbH [biosyntan.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Morpholinecarbonyl-Rhodamine 110 based substrates for the determination of protease activity with accurate kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent probes for proteolysis: Tools for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-line-specific high background in the Proteasome-Glo assay of proteasome trypsin-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Comparative Assessment of Substrates and Activity Based Probes as Tools for Non-Invasive Optical Imaging of Cysteine Protease Activity | Semantic Scholar [semanticscholar.org]
Validating the Specificity of BZiPAR: A Comparative Guide Using Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BZiPAR (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride), a fluorogenic substrate, and its specificity validation using a panel of protease inhibitors. Understanding the precise enzymatic targets of this compound is crucial for its reliable application in research and drug development. This document outlines experimental data, detailed protocols, and visual workflows to objectively assess its performance against other alternatives.
This compound: A Profile
This compound is a cell-permeable fluorogenic substrate based on rhodamine 110. It is primarily recognized and cleaved by trypsin-like serine proteases. Upon enzymatic cleavage of the amide bonds, the non-fluorescent bis-amide substrate is converted first to a fluorescent monoamide and then to the highly fluorescent rhodamine 110, allowing for the quantification of protease activity.[1] Its cell permeability also makes it a tool for studying intracellular protease activity, particularly within lysosomes.
Quantitative Comparison of Rhodamine 110-Based Substrate Specificity
While specific quantitative data for this compound against a broad panel of proteases is not extensively published, the following table summarizes the known specificity of rhodamine 110-based substrates, including this compound and its analogs, against different classes of proteases. This data is compiled from various biochemical studies and serves as a representative guide.
| Substrate Class | Target Protease Class | Representative Proteases | Cleavage Efficiency | Key Inhibitors for Validation |
| Rhodamine 110 bis-(peptide amide) | Serine Proteases | Trypsin, Thrombin, Elastase | High for Trypsin-like enzymes | Aprotinin, Leupeptin, AEBSF |
| (e.g., this compound) | Chymotrypsin | Low to Moderate | Chymostatin | |
| Cysteine Proteases | Cathepsin B, Cathepsin L | Moderate to High (in lysosomes) | E-64, CA-074 | |
| Metalloproteinases | MMPs | Generally Low | EDTA, 1,10-Phenanthroline | |
| Mono-amide Rhodamine 110 | Serine Proteases | α-Chymotrypsin | High (designed for specific target) | Specific synthetic inhibitors |
| (e.g., suc-AAPF-Rh110-MC) |
Note: Cleavage efficiency is a qualitative summary. Specific kinetic parameters (Km and kcat) should be determined for each enzyme-substrate pair under specific experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Protease Activity Assay Using this compound and Inhibitor Panel
This protocol details the methodology to assess the specificity of this compound by measuring its cleavage by different proteases in the presence and absence of specific inhibitors.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Purified proteases (e.g., Trypsin, Chymotrypsin, Elastase, Cathepsin B, MMP-2)
-
Protease-specific inhibitors (see table above)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5; adjust as needed for specific proteases)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~496 nm, Emission: ~520 nm)
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of each protease in the appropriate assay buffer. The optimal concentration should be determined empirically.
-
Prepare a dilution series for each protease inhibitor in the assay buffer.
-
Prepare a working solution of this compound in the assay buffer. The final concentration is typically in the low micromolar range.
-
-
Assay Setup:
-
In the 96-well plate, add the assay buffer to all wells.
-
Add the specific protease inhibitor to the designated test wells. For control wells, add an equivalent volume of buffer.
-
Add the purified protease to all wells except for the substrate control wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 15-30 minutes to allow for inhibitor-enzyme interaction.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the this compound working solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each condition.
-
Compare the cleavage rates in the presence and absence of each inhibitor to determine the percent inhibition.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value for each specific protease-inhibitor pair.
-
Protocol 2: Cell-Based Assay for Validating this compound Specificity
This protocol allows for the assessment of this compound cleavage by endogenous cellular proteases and the validation of its specificity within a cellular context.
Materials:
-
Cultured cells (e.g., HeLa, HT-1080)
-
Cell culture medium
-
This compound stock solution
-
Cell-permeable protease inhibitors (e.g., E-64d, CA-074 Me for cathepsins)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a suitable format (e.g., 96-well plate for microscopy, 6-well plate for flow cytometry) and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of cell-permeable protease inhibitors for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
-
This compound Loading:
-
Remove the medium and wash the cells with PBS.
-
Add fresh medium containing this compound at a final concentration of 1-10 µM.
-
Incubate the cells for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Analysis:
-
Fluorescence Microscopy: Wash the cells with PBS and visualize the intracellular fluorescence. Compare the fluorescence intensity in inhibitor-treated cells versus control cells.
-
Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Analyze the fluorescence intensity of the cell population.
-
-
Data Interpretation:
-
A significant decrease in intracellular fluorescence in the presence of a specific protease inhibitor indicates that the corresponding class of proteases is responsible for this compound cleavage within the cells.
-
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the relevant signaling pathways and a generalized workflow for this compound specificity validation.
Conclusion
Validating the specificity of a fluorogenic substrate like this compound is paramount for the integrity of experimental results. The use of a comprehensive panel of protease inhibitors, in both in vitro and cell-based assays, provides a robust framework for characterizing its activity profile. While this compound is a valuable tool for studying trypsin-like serine proteases and lysosomal protease activity, researchers should be mindful of its potential for off-target cleavage and the complexities of its two-step fluorescence activation. The protocols and comparative data presented in this guide offer a systematic approach to rigorously assess the specificity of this compound and similar rhodamine 110-based substrates, enabling more precise and reliable scientific inquiry.
References
A Comparative Analysis of Protease Substrates: BZiPAR vs. Boc-Gln-Ala-Arg-pNA
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of protease activity is a cornerstone of biochemical research and therapeutic development. The choice of substrate is a critical decision that dictates the sensitivity, specificity, and overall reliability of an enzymatic assay. This guide provides a comprehensive, data-driven comparison of two substrates for trypsin-like serine proteases: the fluorogenic substrate BZiPAR and the chromogenic substrate Boc-Gln-Ala-Arg-pNA.
Executive Summary
This compound and Boc-Gln-Ala-Arg-pNA are both effective substrates for measuring the activity of trypsin and related serine proteases. The primary distinction lies in their detection modality and resulting sensitivity.
-
Boc-Gln-Ala-Arg-pNA is a chromogenic substrate . Its cleavage by a protease releases p-nitroaniline (pNA), a yellow-colored product that can be quantified by measuring absorbance at 405 nm.[1] This method is straightforward, cost-effective, and suitable for routine enzyme activity measurements.[2]
-
This compound is a fluorogenic substrate . It is a non-fluorescent bisamide derivative of rhodamine 110. Enzymatic cleavage occurs in a two-step process, releasing first a fluorescent monoamide and then the highly fluorescent rhodamine 110, which is measured at an excitation/emission of ~496/520 nm.[3][4] Fluorogenic assays are inherently more sensitive than chromogenic assays, making this compound the preferred choice for high-sensitivity applications, detailed kinetic analyses, and high-throughput screening.[3][5]
Quantitative Data Comparison
Table 1: General Properties and Specifications
| Property | This compound | Boc-Gln-Ala-Arg-pNA |
| Full Chemical Name | Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide) | tert-Butyloxycarbonyl-L-glutaminyl-L-alanyl-L-arginine-p-nitroanilide |
| Assay Type | Fluorogenic | Chromogenic (Colorimetric) |
| Detection Principle | Release of fluorescent Rhodamine 110 | Release of chromogenic p-nitroaniline (pNA) |
| Excitation / λmax | ~496 nm | 405 nm |
| Emission / Signal | ~520 nm | Yellow Color |
| Molecular Weight | ~1404.5 g/mol [4] | ~593.6 g/mol |
| Primary Target Class | Trypsin-like Serine Proteases[3] | Trypsin-like Serine Proteases[1] |
Table 2: Performance Characteristics & Kinetic Parameters
| Parameter | This compound | Boc-Gln-Ala-Arg-pNA |
| Relative Sensitivity | High (50-300 fold more sensitive than analogous coumarin-based substrates)[3] | Moderate to Low[5] |
| Km (with Trypsin) | Data not available. | Data not available. (For the similar substrate Nα-Benzoyl-L-Arginine-p-nitroanilide (BAPNA), Km values are reported in the range of 0.12-4.16 mM)[6][7] |
| kcat (with Trypsin) | Data not available. | Data not available. (For the similar substrate Nα-Benzoyl-L-Arginine-p-nitroanilide (BAPNA), kcat values are reported in the range of 1.56-25.64 s⁻¹)[7] |
| Key Advantages | High sensitivity, suitable for HTS and cell-based assays.[3] | Cost-effective, simple protocol, requires standard spectrophotometer.[2] |
| Limitations | Higher cost, requires fluorescence plate reader, potential for light-induced degradation. | Lower sensitivity, potential for interference from colored compounds in the sample.[5] |
Signaling Pathways and Experimental Workflows
Trypsin, a key serine protease, is involved in various physiological processes, including digestion and cellular signaling. A major signaling pathway activated by trypsin involves the Protease-Activated Receptors (PARs) , particularly PAR2. Trypsin cleaves the N-terminal domain of PAR2, exposing a new N-terminus that acts as a tethered ligand, activating the receptor and initiating downstream signaling cascades, such as the MAPK/ERK pathway.[5]
The experimental workflows for these substrates differ mainly in the final detection step. Both involve preparing reagents, initiating the reaction with the enzyme, and monitoring the signal over time to determine the reaction rate.
Experimental Protocols
Protocol 1: Trypsin Activity Assay using Boc-Gln-Ala-Arg-pNA
This protocol is adapted for a 96-well microplate format.
Materials:
-
Trypsin (purified)
-
Boc-Gln-Ala-Arg-pNA substrate
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.2 at 25°C
-
Stop Solution (optional): 30% Acetic Acid
-
96-well clear, flat-bottom microplate
-
Spectrophotometer (plate reader) capable of reading absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare Assay Buffer and store at 4°C.
-
Prepare a 20 mM stock solution of Boc-Gln-Ala-Arg-pNA in DMSO. Store at -20°C, protected from light.
-
Immediately before use, dilute the trypsin stock to the desired working concentration (e.g., 10 µg/mL) in cold Assay Buffer. Keep on ice.
-
Prepare a p-nitroaniline standard curve (0-200 µM) in Assay Buffer to convert absorbance units to moles of product.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the substrate working solution to each well. Substrate concentrations should be varied if determining kinetic parameters.
-
Add 25 µL of sample or diluted trypsin to the appropriate wells. For the blank, add 25 µL of Assay Buffer.
-
-
Reaction and Measurement:
-
Immediately start monitoring the absorbance at 405 nm at 25°C or 37°C.
-
Take readings every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA₄₀₅/min) from the linear portion of the absorbance vs. time plot.
-
Convert the rate of absorbance change to the rate of pNA production using the pNA standard curve or the molar extinction coefficient of pNA.
-
Enzyme activity is typically expressed as µmol of pNA released per minute per mg of enzyme.
-
Protocol 2: General Protocol for Trypsin Activity Assay using this compound
This protocol provides a general framework for a fluorometric assay.
Materials:
-
Trypsin (purified)
-
This compound substrate
-
Assay Buffer: 10 mM Tris or HEPES, pH 7.5
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Ex/Em filters for ~496/520 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 5-10 mM stock solution of this compound in high-quality, anhydrous DMSO. Store desiccated at 4°C or below, protected from light.[3]
-
Prepare a working solution of the substrate by diluting the stock solution into the Assay Buffer just prior to use.[3] The final concentration will need to be optimized for the specific enzyme and conditions.
-
Prepare a dilution series of purified trypsin in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of the diluted trypsin samples to the wells of the 96-well black plate. Include a no-enzyme control (buffer only) for background subtraction.
-
To initiate the reaction, add 50 µL of the this compound working solution to each well. Mix gently.
-
-
Reaction and Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the desired temperature (e.g., 25°C or 37°C).
-
Measure the fluorescence intensity (Relative Fluorescence Units, RFU) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from the values obtained for each reaction.
-
Determine the initial reaction rate (V₀ in RFU/min) from the linear portion of the fluorescence vs. time plot.
-
For quantitative results, a standard curve of free Rhodamine 110 can be generated to convert RFU to moles of product.
-
Conclusion
The choice between this compound and Boc-Gln-Ala-Arg-pNA hinges on the specific demands of the experiment. For routine assays where high sensitivity is not the primary concern, the chromogenic Boc-Gln-Ala-Arg-pNA offers a reliable and economical solution. When the research requires detection of low-level enzyme activity, inhibitor screening, or detailed kinetic studies, the superior sensitivity of the fluorogenic This compound substrate makes it the more appropriate and powerful tool.
References
- 1. Trypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. benchchem.com [benchchem.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Immobilization and Stabilization of Trypsin from the Porcine Pancreas on Chitosan and Its Catalytic Performance in Protein Hydrolysis | MDPI [mdpi.com]
- 7. Changes in Biochemical Properties and Activity of Trypsin-like Protease (Litopenaeus vannamei) Treated by Atmospheric Cold Plasma (ACP) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: BZiPAR and Cell-Permeable Caspase Substrates in Cellular Research
In the landscape of molecular probes for cellular analysis, both BZiPAR and cell-permeable caspase substrates are utilized to investigate distinct enzymatic activities within live cells. However, they target different enzyme families and are therefore employed in disparate research contexts. This guide provides a detailed comparison of their mechanisms, applications, and the experimental data they yield, clarifying their respective roles for researchers, scientists, and drug development professionals.
Distinguishing Mechanisms of Action
A fundamental distinction lies in the enzymatic pathways each substrate elucidates. This compound is a substrate for serine proteases like trypsin and is also known to be hydrolyzed by lysosomal proteases. In contrast, cell-permeable caspase substrates are specifically designed to be cleaved by caspases, a family of cysteine-aspartic proteases that are central to the process of apoptosis.
This compound (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide)) is a fluorogenic substrate that, upon cleavage by enzymes such as trypsin or other proteases within lysosomes, releases the highly fluorescent Rhodamine 110 molecule.[1] Its use is therefore geared towards assessing the activity of these types of proteases.
Cell-permeable caspase substrates are synthetic molecules that consist of a specific amino acid sequence recognized by a particular caspase, linked to a reporter molecule (e.g., a fluorophore or a chromophore).[2][3] When a cell undergoes apoptosis, caspases become active and cleave these substrates.[4][5] This cleavage event liberates the reporter, leading to a detectable signal that is proportional to caspase activity.[4] For example, the DEVD sequence is a well-established recognition motif for caspase-3 and caspase-7.[2][6]
Signaling Pathway for Caspase Substrate Activation
Caption: Caspase activation cascade leading to apoptosis and cleavage of a cell-permeable substrate.
Comparative Applications
Due to their distinct enzymatic targets, this compound and cell-permeable caspase substrates have different applications in research.
| Application | This compound | Cell-Permeable Caspase Substrates |
| Primary Use | Measurement of trypsin-like and lysosomal protease activity. | Detection and quantification of caspase activity during apoptosis.[2][4] |
| Research Area | Lysosomal storage diseases, drug delivery via lysosomes, general protease activity studies. | Cancer research, neurodegenerative disease studies, toxicology, drug discovery (screening for pro- or anti-apoptotic compounds).[3] |
| Cellular Process | Lysosomal function, proteolysis. | Programmed cell death (apoptosis).[3] |
Data Presentation: A Focus on Caspase Activity Assays
Since the primary interest for researchers in the context of apoptosis is the measurement of caspase activity, the following tables summarize the types of quantitative data obtained from cell-permeable caspase substrate assays.
Table 1: Comparison of Common Caspase Assay Formats
| Assay Type | Principle | Advantages | Disadvantages | Typical Readout |
| Fluorometric | Cleavage of a peptide-fluorophore conjugate releases a fluorescent molecule.[4] | High sensitivity, suitable for high-throughput screening.[3] | Potential for compound interference (autofluorescence). | Fluorescence intensity (e.g., RFU). |
| Colorimetric | Cleavage of a peptide-chromophore conjugate releases a colored molecule.[4] | Simple, uses standard absorbance plate readers. | Lower sensitivity compared to fluorometric assays. | Optical density (e.g., OD at 405 nm). |
| Luminometric | Caspase cleavage of a substrate releases a substrate for luciferase, generating light. | Highest sensitivity, wide dynamic range. | Requires a luminometer, generally more expensive. | Luminescence (e.g., RLU). |
| Flow Cytometry | Uses fluorescent caspase substrates to analyze individual cells in a population.[2] | Provides single-cell data, allows for multiplexing with other apoptotic markers.[7] | Requires a flow cytometer and specialized expertise. | Percentage of fluorescent cells, mean fluorescence intensity. |
| Live-Cell Imaging | Real-time visualization of caspase activity in living cells using fluorescent substrates.[2] | Provides spatial and temporal information about caspase activation.[6] | Can be phototoxic, requires live-cell imaging setup. | Fluorescence microscopy images and movies. |
Table 2: Specificity of Common Peptide Substrates for Different Caspases
| Peptide Sequence | Primary Caspase Target(s) | Notes |
| DEVD | Caspase-3, Caspase-7 | Most widely used substrate for executioner caspases.[2] |
| IETD | Caspase-8 | Key initiator caspase in the extrinsic apoptotic pathway. |
| LEHD | Caspase-9 | Key initiator caspase in the intrinsic apoptotic pathway. |
| VEID | Caspase-6 | An executioner caspase with roles in neurodegeneration. |
| VDVAD | Caspase-2 | An initiator caspase with roles in apoptosis and cell cycle regulation.[8] |
| YVAD | Caspase-1, Caspase-4, Caspase-5 | Primarily associated with inflammatory caspases. |
Note: While these sequences are preferential for the listed caspases, some cross-reactivity can occur. It is often recommended to confirm results with other methods, such as western blotting for cleaved caspase fragments.[9]
Experimental Protocols: A Representative Caspase-3/7 Activity Assay
This section provides a generalized protocol for a fluorometric microplate-based caspase-3/7 assay.
Experimental Workflow for Caspase Activity Assay
Caption: A typical workflow for a microplate-based caspase activity assay.
Materials:
-
Cells cultured in a 96-well plate
-
Apoptosis-inducing agent (positive control)
-
Caspase inhibitor (negative control)
-
Cell lysis buffer
-
Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight. Treat cells with experimental compounds, a positive control (e.g., staurosporine), and a vehicle control for the desired period.
-
Cell Lysis: Remove the culture medium and add 50-100 µL of chilled cell lysis buffer to each well. Incubate on ice for 10 minutes.[4]
-
Assay Preparation: Prepare the caspase assay solution by diluting the caspase substrate in the assay buffer according to the manufacturer's instructions.
-
Substrate Addition: Add 100 µL of the caspase assay solution to each well containing the cell lysate.[4]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[4]
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorophore (e.g., Ex/Em = 380/420-460 nm for AMC).[4]
-
Data Analysis: Subtract the background fluorescence (from wells with no cells) from all readings. The fluorescence intensity is proportional to the caspase-3/7 activity in the sample.
Conclusion
References
- 1. biotium.com [biotium.com]
- 2. Caspase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. abpbio.com [abpbio.com]
- 6. CellEvent Caspase-3 Substrate and the Multiplex Analysis of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Multiparametric analysis of apoptosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]
- 9. Caspase assay selection guide | Abcam [abcam.com]
Evaluating the Sensitivity of BZiPAR Against Other Apoptosis Probes: A Comparative Guide
For researchers, scientists, and drug development professionals investigating cellular apoptosis, the selection of an appropriate detection probe is critical for generating accurate and reliable data. This guide provides an objective comparison of the performance of BZiPAR against other commonly used apoptosis probes: Annexin V, FLICA, and NucView®. The comparison is supported by a summary of their key sensitivity characteristics and detailed experimental protocols for a comparative analysis.
Probes for Apoptosis Detection: A Comparative Overview
This compound is a cell-permeable substrate that, upon cleavage by intracellular proteases such as caspases activated during apoptosis, releases the highly fluorescent Rhodamine 110.[1][2] This mechanism allows for the detection of protease activity as a hallmark of apoptosis. To evaluate its sensitivity, it is essential to compare it with other established probes that target different apoptotic events.
Alternative Probes:
-
Annexin V: This protein binds with high affinity to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[3][4] Fluorescently labeled Annexin V is a widely used probe for detecting this event.
-
FLICA (Fluorochrome-Labeled Inhibitors of Caspases): These reagents are cell-permeable and covalently bind to the active site of caspases.[5][6] This direct labeling of active caspases provides a specific measure of their enzymatic activity.
-
NucView®: These substrates consist of a fluorogenic DNA dye coupled to a caspase-3/7 recognition sequence (DEVD).[7][8] In apoptotic cells, caspase-3/7 cleaves the substrate, releasing the DNA dye which then stains the nucleus.
Quantitative Data Summary
| Feature | This compound (Rhodamine 110-based) | Annexin V | FLICA (Fluorescent Labeled Inhibitors of Caspases) | NucView® |
| Target | Intracellular Protease Activity (e.g., Caspases) | Phosphatidylserine (PS) Translocation | Active Caspases | Caspase-3/7 Activity |
| Detection Principle | Enzymatic cleavage releases fluorescent Rhodamine 110 | Binding of fluorescently-labeled Annexin V to exposed PS | Covalent binding of a fluorescent inhibitor to active caspases | Caspase-mediated cleavage releases a fluorescent DNA dye |
| Reported Sensitivity | High; Rhodamine 110 substrates are known for their high sensitivity and large fluorescence enhancement upon cleavage.[9][10] | High; a fluorescence intensity difference of about 100-fold between apoptotic and non-apoptotic cells is typical.[11] | High sensitivity for detecting active caspases.[5][6] | High sensitivity for detecting caspase-3/7 activity.[7][8] |
| Signal Amplification | Yes, one active enzyme can cleave multiple substrate molecules. | No, binding is stoichiometric (1:1) to exposed PS. | No, binding is stoichiometric (1:1) to the active site of the caspase. | Yes, one active caspase can cleave multiple substrate molecules. |
| Live Cell Imaging | Yes[12] | Yes | Yes | Yes |
| Temporal Detection | Can detect early to mid-stage apoptosis (caspase activation). | Detects early-stage apoptosis (PS externalization). | Detects early-stage apoptosis (caspase activation). | Detects mid-stage apoptosis (caspase-3/7 activation). |
| Potential for False Positives | Can be cleaved by other proteases, not exclusively caspases. | Can bind to necrotic cells with compromised membrane integrity. | Can exhibit non-specific binding, though generally low. | Less prone to false positives from necrotic cells due to the requirement of enzymatic activity. |
Experimental Protocols
To perform a direct comparison of the sensitivity of this compound, Annexin V, FLICA, and NucView®, the following experimental workflow is recommended. This protocol is designed to induce apoptosis in a cell line and then stain with each of the four probes in parallel to assess their ability to detect the apoptotic population.
I. Cell Culture and Induction of Apoptosis
-
Cell Seeding: Plate a suitable cell line (e.g., Jurkat or HeLa cells) in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Apoptosis Induction: Treat the cells with a known apoptosis-inducing agent (e.g., 1 µM staurosporine or 100 ng/mL anti-Fas antibody) for a time course (e.g., 0, 2, 4, 6, and 8 hours). Include an untreated control group.
II. Staining Protocols (to be performed in parallel)
A. This compound Staining:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Dilute the this compound stock solution to a final working concentration of 10 µM in the cell culture medium.
-
Remove the existing medium from the cells and add the this compound-containing medium.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Add fresh culture medium or PBS for imaging.
B. Annexin V Staining:
-
Prepare 1X Annexin V binding buffer.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of fluorescently labeled Annexin V (e.g., FITC conjugate) to each 100 µL of cell suspension.
-
(Optional) Add a viability dye such as propidium iodide (PI) to distinguish necrotic cells.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each sample before analysis.
C. FLICA Staining:
-
Prepare the FLICA reagent according to the manufacturer's instructions to a 30X working solution.
-
Add the 30X FLICA working solution directly to the cell culture medium at a 1:30 dilution.
-
Incubate for 1 hour at 37°C under 5% CO2, protected from light.
-
Wash the cells twice by centrifuging, removing the supernatant, and resuspending in 1X Apoptosis Wash Buffer.
-
Resuspend the cells in the wash buffer for analysis.
D. NucView® Staining:
-
Prepare the NucView® substrate solution at a final concentration of 5 µM in the cell culture medium.
-
Add the NucView®-containing medium to the cells.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
The cells can be analyzed without a wash step.
III. Data Acquisition and Analysis
-
Instrumentation: Use a fluorescence microscope or a flow cytometer for data acquisition. Ensure that the filter sets are appropriate for the specific fluorophores used in each probe.
-
Image Analysis (Microscopy): Capture images of both the treated and untreated cells for each probe. Quantify the percentage of fluorescently labeled (apoptotic) cells. Measure the mean fluorescence intensity of the apoptotic and non-apoptotic populations.
-
Flow Cytometry Analysis: Acquire data for at least 10,000 events per sample. Gate on the cell population and quantify the percentage of positive cells for each probe. Determine the mean fluorescence intensity of the positive and negative populations.
-
Sensitivity Metrics:
-
Limit of Detection (LOD): Determine the earliest time point at which a statistically significant increase in the percentage of apoptotic cells can be detected for each probe compared to the untreated control.
-
Signal-to-Noise Ratio (S/N): Calculate the S/N ratio for each probe by dividing the mean fluorescence intensity of the apoptotic population by the mean fluorescence intensity of the non-apoptotic population.
-
Visualizing Apoptotic Signaling Pathways
The selection of a probe can be guided by the specific stage of apoptosis a researcher aims to investigate. The following diagrams illustrate the key events in the extrinsic and intrinsic apoptotic pathways and indicate where each probe acts.
Extrinsic Apoptosis Pathway and Probe Targets.
Intrinsic Apoptosis Pathway and Probe Targets.
Comparative Experimental Workflow.
Conclusion
The choice of a fluorescent probe for apoptosis detection depends on the specific experimental goals, the cell type being studied, and the available instrumentation. This compound, as a substrate for apoptosis-related proteases, offers the advantage of signal amplification, making it a potentially highly sensitive method for detecting mid-stage apoptosis. Annexin V is a reliable marker for early apoptosis, while FLICA provides a direct measure of active caspases. NucView® offers a convenient, no-wash method for detecting caspase-3/7 activity. By following the provided comparative protocol, researchers can empirically determine the most sensitive and suitable probe for their specific research needs, ensuring the generation of robust and reproducible data in the study of programmed cell death.
References
- 1. Rhodamine 110-linked amino acids and peptides as substrates to measure caspase activity upon apoptosis induction in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. kumc.edu [kumc.edu]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Biotium Dual Apoptosis Assay with NucView 488 Caspase-3 Substrate and CF594 | Fisher Scientific [fishersci.com]
- 8. bioscience.co.uk [bioscience.co.uk]
- 9. media.iris-biotech.de [media.iris-biotech.de]
- 10. (Z-DEVD)2-R110 | AAT Bioquest [aatbio.com]
- 11. Annexin V Staining | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - US [thermofisher.com]
A Guide to Cross-Validation of BZiPAR Data with Genetic Knockouts
For Researchers, Scientists, and Drug Development Professionals
Introduction to BZiPAR and the Need for Cross-Validation
This compound (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride) is a cell-permeable fluorogenic substrate used to measure the activity of certain proteases within live cells. Upon cleavage by a target protease, the non-fluorescent this compound releases the highly fluorescent Rhodamine 110, providing a direct readout of enzymatic activity. This compound is a known substrate for trypsin and is reported to be hydrolyzed by lysosomal proteases. Given its chemical structure, which includes arginine at the cleavage site, it is a substrate for proteases with trypsin-like specificity, which preferentially cleave peptide bonds C-terminal to basic amino acids such as arginine and lysine.
While this compound is a valuable tool for studying protease activity, like all chemical probes, it is essential to validate its specificity and the biological role of its target proteases. Genetic knockout of the target enzyme provides the gold standard for such validation. By comparing the cellular phenotype and the this compound signal in wild-type versus knockout cells, researchers can confirm that the activity measured by this compound is attributable to a specific protease and gain deeper insights into the protease's function.
Identifying the Putative Target of this compound: Cathepsin B
Among the various lysosomal proteases, Cathepsin B emerges as a prime candidate for the intracellular target of this compound. Cathepsin B is a cysteine protease that, unlike many other cathepsins, can function as both an endopeptidase and an exopeptidase. Crucially, it is known to be involved in the activation of trypsinogen and can cleave substrates after basic residues, exhibiting a trypsin-like activity. Therefore, this guide will focus on a proposed cross-validation of this compound with a Cathepsin B genetic knockout.
Hypothetical Data Presentation: this compound vs. Cathepsin B Knockout
The following tables summarize the expected quantitative outcomes from a cross-validation experiment. These are illustrative and would need to be confirmed by experimental data.
Table 1: Comparison of this compound Activity
| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Wild-Type (Untreated) |
| Wild-Type | Untreated | 1500 | 1.0 |
| Wild-Type | This compound | 7500 | 5.0 |
| Cathepsin B KO | Untreated | 1550 | 1.03 |
| Cathepsin B KO | This compound | 1800 | 1.2 |
Table 2: Comparison of Cellular Phenotypes
| Phenotype | Wild-Type Cells | Cathepsin B KO Cells | Expected Role of Cathepsin B |
| Lysosomal Integrity | Normal | Normal under basal conditions | Maintenance of lysosomal function |
| Autophagy Flux | Normal | Potentially impaired | Role in autophagosome-lysosome fusion and degradation |
| Apoptosis (induced) | Normal induction | Reduced or delayed | Activation of apoptotic pathways |
| Cellular Proliferation | Normal | Unaltered in many cell types | Context-dependent role in proliferation |
Experimental Protocols
A detailed methodology for performing a cross-validation of this compound with a Cathepsin B knockout is provided below.
Cell Culture and Genetic Knockout Generation
-
Cell Lines: Use a well-characterized cell line relevant to the research question (e.g., HeLa, HEK293T, or a specific cancer cell line).
-
Generation of Cathepsin B Knockout Line:
-
Utilize CRISPR-Cas9 technology to generate a stable Cathepsin B knockout cell line. Design single guide RNAs (sgRNAs) targeting a critical exon of the CTSB gene.
-
Deliver Cas9 nuclease and the selected sgRNA into the wild-type cell line via lentiviral transduction or plasmid transfection.
-
Select for successfully edited cells (e.g., using antibiotic resistance or fluorescence-activated cell sorting).
-
Isolate single-cell clones and expand them.
-
-
Validation of Knockout:
-
Genomic DNA Sequencing: Perform PCR amplification of the targeted genomic region followed by Sanger sequencing to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blotting: Lyse wild-type and knockout cells and perform Western blotting with a validated antibody against Cathepsin B to confirm the absence of the protein in the knockout clones.
-
qPCR: Measure CTSB mRNA levels to confirm transcriptional disruption, although the absence of protein is the definitive validation.
-
This compound Activity Assay
-
Cell Plating: Plate wild-type and Cathepsin B KO cells in a 96-well, clear-bottom, black-walled plate suitable for fluorescence measurements.
-
This compound Loading:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in the appropriate cell culture medium to the final working concentration (typically in the low micromolar range, to be optimized for the specific cell line).
-
Remove the culture medium from the cells and add the this compound-containing medium.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for a predetermined amount of time (e.g., 1-4 hours, to be optimized).
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for Rhodamine 110 (approximately 496 nm and 520 nm, respectively).
-
Include appropriate controls: untreated wild-type cells, untreated knockout cells, and medium-only wells.
-
-
Data Analysis: Subtract the background fluorescence from all readings. Normalize the fluorescence intensity of this compound-treated cells to the untreated controls for both wild-type and knockout cell lines.
Phenotypic Assays
-
Lysosomal Integrity: Use assays such as Acridine Orange staining or LysoTracker staining followed by fluorescence microscopy or flow cytometry to assess lysosomal morphology and pH.
-
Autophagy Flux: Monitor autophagy by tracking the levels of LC3-II and p62/SQSTM1 via Western blotting in the presence and absence of lysosomal inhibitors like bafilomycin A1.
-
Apoptosis Assay: Induce apoptosis using a relevant stimulus (e.g., staurosporine, TNF-α). Measure apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Experimental workflow for the cross-validation of this compound with a genetic knockout.
Caption: Simplified signaling context of Cathepsin B and the effect of its knockout on this compound.
Conclusion
Cross-validating data from the chemical probe this compound with a genetic knockout of its putative target, Cathepsin B, is a robust strategy to ensure data integrity and to gain a deeper understanding of the biological processes under investigation. While direct comparative studies are currently lacking, the proposed experimental framework provides a clear path for researchers to perform this critical validation. By combining the strengths of chemical biology and genetics, scientists can build a more complete and accurate picture of the role of lysosomal proteases in health and disease.
A Comparative Guide to BZiPAR and Gold-Standard Protease Assays
For researchers, scientists, and drug development professionals engaged in the study of proteases, the selection of an appropriate assay is paramount for generating robust and reliable data. This guide provides a comprehensive comparison of the BZiPAR™ protease assay, a fluorogenic substrate-based method, against established gold-standard protease assays. We will delve into the experimental principles, present detailed protocols, and offer a comparative analysis to facilitate informed decision-making in your research endeavors.
At a Glance: Performance Comparison of Protease Assays
The following table summarizes the key characteristics of this compound and gold-standard protease assays, offering a high-level comparison of their performance metrics. It is important to note that direct head-to-head quantitative comparisons in a single study are limited; therefore, this table represents a qualitative and inferred comparison based on the principles and reported sensitivities of each assay type.
| Assay Type | Principle | Typical Substrate(s) | Detection Method | Relative Sensitivity | Throughput | Key Advantages | Key Disadvantages |
| This compound™ | Fluorogenic | (Z-Ile-Pro-Arg)₂-R110 | Fluorescence Intensity | High | High | Good sensitivity, continuous assay | Potential for compound interference (fluorescence quenching or enhancement) |
| FRET Assay | Förster Resonance Energy Transfer | Peptide with donor/acceptor fluorophores | Ratiometric Fluorescence | High | High | Ratiometric detection minimizes environmental effects | Requires careful selection of FRET pairs; potential for spectral overlap |
| Fluorescence Polarization Assay | Change in molecular rotation upon cleavage | Fluorescently labeled peptide | Fluorescence Polarization | High | High | Homogeneous assay, good for screening | Can be sensitive to viscosity and temperature changes; requires specialized readers |
| Casein-Based Assay | Colorimetric/Fluorometric | Casein (native or modified) | Absorbance or Fluorescence | Moderate to Low | Low to Medium | Inexpensive, uses a natural protein substrate | Less sensitive, often requires precipitation and separation steps |
Understanding the Mechanisms: A Visual Guide
To better understand the underlying processes of protease activity and its detection, the following diagrams illustrate a key signaling pathway involving trypsin and the general workflows of the discussed assays.
Caption: Trypsin-PAR2 Signaling Pathway.
Caption: this compound™ Assay Workflow.
Caption: FRET Protease Assay Workflow.
Detailed Experimental Protocols
Here, we provide detailed methodologies for performing protease assays using this compound and gold-standard techniques. These protocols are intended as a guide and may require optimization for specific enzymes and experimental conditions.
This compound™ Protease Assay Protocol
This protocol is based on the principle of proteolytic cleavage of the this compound substrate, which is a bis-amide derivative of Rhodamine 110 (R110). Cleavage of the substrate by a protease, such as trypsin, results in the release of the highly fluorescent R110, which can be monitored in real-time.
Materials:
-
This compound™ substrate
-
Protease of interest (e.g., Trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂, 0.005% Triton X-100)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound™: Dissolve this compound™ in DMSO to a concentration of 1-10 mM.
-
Prepare working solutions:
-
Dilute the this compound™ stock solution in assay buffer to the desired final concentration (e.g., 10-50 µM).
-
Prepare serial dilutions of the protease in assay buffer.
-
-
Set up the assay:
-
Add 50 µL of the protease dilutions to the wells of the 96-well plate.
-
Include a negative control with assay buffer only.
-
-
Initiate the reaction: Add 50 µL of the this compound™ working solution to each well.
-
Measure fluorescence: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 499 nm and 521 nm, respectively.
-
Data analysis: Calculate the rate of reaction (initial velocity) from the linear portion of the fluorescence versus time curve.
Gold-Standard Protease Assay Protocols
FRET-based assays utilize a peptide substrate flanked by a donor and an acceptor fluorophore. In the intact substrate, the close proximity of the two fluorophores allows for energy transfer from the excited donor to the acceptor, resulting in quenched donor fluorescence and enhanced acceptor fluorescence. Proteolytic cleavage separates the donor and acceptor, leading to an increase in donor fluorescence and a decrease in acceptor fluorescence.
Materials:
-
FRET peptide substrate specific for the protease of interest
-
Protease of interest
-
Assay buffer
-
96-well black microplate
-
Fluorescence microplate reader capable of ratiometric measurements
Procedure:
-
Prepare a stock solution of the FRET substrate: Dissolve the FRET substrate in DMSO.
-
Prepare working solutions: Dilute the FRET substrate and the protease in assay buffer to their optimal concentrations.
-
Set up the assay: Add the protease solution to the microplate wells, followed by the FRET substrate.
-
Measure fluorescence: Monitor the fluorescence of both the donor and acceptor channels over time.
-
Data analysis: Calculate the ratio of acceptor to donor fluorescence. A decrease in this ratio over time indicates protease activity.
FP assays measure the change in the rotational speed of a fluorescently labeled peptide substrate upon cleavage. Larger, intact substrates tumble slowly in solution, resulting in high fluorescence polarization. When cleaved by a protease, the smaller, fluorescently labeled fragments tumble more rapidly, leading to a decrease in fluorescence polarization.
Materials:
-
Fluorescently labeled peptide substrate
-
Protease of interest
-
Assay buffer
-
96-well black microplate
-
Fluorescence microplate reader with polarization filters
Procedure:
-
Prepare solutions: Dissolve the fluorescently labeled substrate and the protease in assay buffer.
-
Set up the assay: Mix the substrate and protease in the microplate wells.
-
Measure fluorescence polarization: Measure the initial fluorescence polarization.
-
Incubate: Incubate the plate at the optimal temperature for the protease.
-
Final measurement: After a set time, measure the final fluorescence polarization.
-
Data analysis: A decrease in fluorescence polarization indicates protease activity.
This traditional assay uses casein, a protein rich in tyrosine residues, as a substrate. After incubation with a protease, the reaction is stopped by the addition of trichloroacetic acid (TCA), which precipitates the undigested casein. The smaller, soluble peptide fragments, including free tyrosine, remain in the supernatant. The amount of free tyrosine is then quantified by adding Folin-Ciocalteu reagent, which produces a blue color that can be measured spectrophotometrically.[1][2]
Materials:
-
Casein
-
Protease of interest
-
Assay buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)[1]
-
Trichloroacetic acid (TCA) solution
-
Folin-Ciocalteu reagent
-
Tyrosine standard solution
-
Spectrophotometer
Procedure:
-
Prepare a casein solution: Dissolve casein in the assay buffer.[1]
-
Set up the reaction: Mix the casein solution with the protease sample and incubate at the optimal temperature for a defined period (e.g., 30 minutes).[3]
-
Stop the reaction: Add TCA solution to precipitate the undigested casein.[1]
-
Separate the precipitate: Centrifuge the samples and collect the supernatant.
-
Develop color: Add Folin-Ciocalteu reagent to the supernatant and incubate to allow color development.
-
Measure absorbance: Read the absorbance at a specific wavelength (e.g., 660 nm).
-
Data analysis: Create a standard curve using known concentrations of tyrosine and determine the amount of tyrosine released in the samples. One unit of protease activity is often defined as the amount of enzyme that releases 1 µmol of tyrosine per minute.[1]
References
Safety Operating Guide
Navigating the Disposal of BZiPAR: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of BZiPAR (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride), ensuring the safety of laboratory personnel and compliance with standard practices.
While this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008[1], adherence to proper disposal protocols for chemical waste is paramount. The following procedures are based on general laboratory safety principles and should be followed in the absence of specific institutional or local guidelines.
Key Chemical and Safety Data
A summary of the pertinent data for this compound is provided below to inform safe handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C₇₀H₈₈Cl₂N₁₄O₁₃ | [2] |
| Molecular Weight | 1404.5 g/mol | [2] |
| Appearance | Off-white to pink solid | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Store at 4°C, protect from light | [1][2] |
| HMIS Classification | Health: 0, Flammability: 0, Physical Hazards: 0 | [1] |
| NFPA Rating | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| Hazard Statements | None according to Regulation (EC) No 1272/2008 | [1] |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Standard laboratory coat
-
Chemical-resistant gloves (e.g., nitrile)
2. Disposal of Unused Solid this compound:
-
If the original container is empty, it can be disposed of as regular laboratory glass or plastic waste, provided it has been thoroughly rinsed with a suitable solvent (e.g., ethanol or acetone) three times. The rinsate should be collected and disposed of as chemical waste.
-
For unused or expired solid this compound, it should be treated as chemical waste.
-
Place the sealed original container, or the solid waste in a clearly labeled, sealed waste container designated for chemical waste.
-
Do not mix with other types of waste unless compatible.
3. Disposal of this compound Solutions:
-
Aqueous solutions of this compound should not be disposed of down the drain.
-
Collect all this compound solutions in a designated, sealed, and clearly labeled container for liquid chemical waste. The label should include the name of the chemical and its approximate concentration.
-
If this compound has been used in experiments with biohazardous materials, the waste must be treated as biohazardous waste and decontaminated, typically by autoclaving if the waste is compatible, or by chemical disinfection prior to disposal.[3][4][5] Follow your institution's specific guidelines for biohazardous waste.
4. Waste Collection and Storage:
-
Store the sealed chemical waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[6]
5. Spill and Decontamination Procedures:
-
In case of a spill, wear appropriate PPE.
-
For a solid spill, gently sweep the material to avoid creating dust and place it in a sealed container for disposal.
-
For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure research environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. biotium.com [biotium.com]
- 2. biotium.com [biotium.com]
- 3. research.hawaii.edu [research.hawaii.edu]
- 4. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 5. Biohazardous Waste: Segregation, Collection & Disposal Guide | Office of Clinical and Research Safety [vumc.org]
- 6. corteva.com [corteva.com]
Essential Safety and Operational Guide for Handling BZiPAR
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling the chemical compound BZiPAR, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety procedures is crucial to foster a culture of safety and minimize any potential risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are critical for minimizing exposure to any chemical agent in a laboratory setting. For a non-hazardous compound like this compound, standard laboratory PPE is recommended.
| PPE Category | Recommended for this compound Handling | Specifications |
| Eye Protection | Safety glasses with side shields | Must be ANSI Z87.1 compliant.[1] |
| Hand Protection | Standard laboratory gloves (e.g., Nitrile) | Check for any tears or defects before use.[2][3] |
| Body Protection | Laboratory coat | Should be fully buttoned to protect your body and clothing.[1][4] |
| Footwear | Closed-toe shoes | Shoes must cover the entire foot.[1][4] |
Experimental Protocol: Safe Handling of this compound Powder
A clear, step-by-step operational plan ensures that all personnel handle chemical compounds safely and consistently.
1. Preparation:
-
Ensure the work area, such as a chemical fume hood or a designated benchtop, is clean and uncluttered.
-
Verify that the Safety Data Sheet (SDS) for this compound is readily accessible.
-
Assemble all necessary equipment and materials before handling the compound.
2. Donning PPE:
-
Follow the detailed "Donning and Doffing of PPE" protocol outlined below.
3. Handling and Weighing:
-
When handling this compound powder, it is best practice to work in a ventilated enclosure, such as a chemical fume hood, to minimize the potential for creating and inhaling dust.[5]
-
Use a spatula or other appropriate tool to transfer the powder.
-
If weighing the powder, do so on a calibrated balance within the ventilated enclosure.
-
After handling, securely close the this compound container.
4. Doffing PPE:
-
Follow the detailed "Donning and Doffing of PPE" protocol to avoid cross-contamination.
5. Decontamination:
-
Clean the work surface and any equipment used with an appropriate solvent or cleaning agent.
-
Wash hands thoroughly with soap and water after removing gloves.[6]
Donning and Doffing of PPE: A Step-by-Step Guide
Properly putting on and taking off PPE is critical to prevent contamination.
Donning (Putting On) PPE:
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Safety Glasses: Put on safety glasses, ensuring they fit snugly.
-
Gloves: Put on gloves, pulling the cuffs over the sleeves of the lab coat.[3]
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.[3]
-
Lab Coat: Unbutton the lab coat. Remove it by touching only the inside of the coat and folding it with the contaminated side inward.
-
Safety Glasses: Remove safety glasses by handling the earpieces.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Safe Handling Workflow for this compound
References
- 1. Personal Protective Equipment (PPE) | Environmental Health and Safety | Washington University in St. Louis [ehs.wustl.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 4. ors.od.nih.gov [ors.od.nih.gov]
- 5. 9.4 Guidelines for Working with Particularly Hazardous Substances [ehs.cornell.edu]
- 6. artsci.usu.edu [artsci.usu.edu]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
